molecular formula C8H13N3 B015887 2-Amino-5,6-dimethyl-3-methylaminopyridine CAS No. 161091-50-5

2-Amino-5,6-dimethyl-3-methylaminopyridine

Cat. No.: B015887
CAS No.: 161091-50-5
M. Wt: 151.21 g/mol
InChI Key: BAGNHJHCCOWUDL-UHFFFAOYSA-N
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Description

2-Amino-5,6-dimethyl-3-methylaminopyridine, also known as 2-Amino-5,6-dimethyl-3-methylaminopyridine, is a useful research compound. Its molecular formula is C8H13N3 and its molecular weight is 151.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-5,6-dimethyl-3-methylaminopyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5,6-dimethyl-3-methylaminopyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-N,5,6-trimethylpyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-5-4-7(10-3)8(9)11-6(5)2/h4,10H,1-3H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAGNHJHCCOWUDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1C)N)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20401712
Record name 2-AMINO-5,6-DIMETHYL-3-METHYLAMINOPYRIDINE
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URL https://comptox.epa.gov/dashboard/DTXSID20401712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161091-50-5
Record name 2-AMINO-5,6-DIMETHYL-3-METHYLAMINOPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20401712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Amino-5,6-dimethyl-3-methylaminopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of a plausible and scientifically grounded synthetic pathway for 2-Amino-5,6-dimethyl-3-methylaminopyridine, a substituted pyridine derivative of interest to researchers in medicinal chemistry and drug development. The proposed synthesis is a multi-step process commencing with the foundational precursor, 2-amino-5,6-dimethylpyridine. Each subsequent step—regioselective nitration, nitro group reduction, and selective N-methylation—is detailed with a focus on the underlying chemical principles, experimental considerations, and potential challenges. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field, offering both theoretical insights and practical, actionable protocols.

Introduction and Strategic Overview

The synthesis of polysubstituted pyridine rings is a cornerstone of modern medicinal chemistry, as these scaffolds are prevalent in a wide array of pharmacologically active compounds. The target molecule, 2-Amino-5,6-dimethyl-3-methylaminopyridine, presents a unique synthetic challenge due to the specific arrangement of its functional groups. A direct, one-pot synthesis is not readily found in existing literature, necessitating a carefully designed multi-step approach.

The synthetic strategy outlined in this guide is predicated on a logical sequence of functional group transformations on a pre-existing 5,6-dimethylpyridine core. This approach allows for a greater degree of control over the regiochemistry at each step. The proposed pathway can be visualized as follows:

Synthesis_Pathway A 2-Amino-5,6-dimethylpyridine (Starting Material) B Nitration (HNO₃/H₂SO₄) A->B Step 1 C 2-Amino-5,6-dimethyl-3-nitropyridine B->C D Reduction (e.g., Fe/HCl) C->D Step 2 E 2,3-Diamino-5,6-dimethylpyridine D->E F Selective N-Methylation (e.g., CH₃I, solvent control) E->F Step 3 G 2-Amino-5,6-dimethyl-3-methylaminopyridine (Target Compound) F->G

Caption: Proposed three-step synthesis pathway for 2-Amino-5,6-dimethyl-3-methylaminopyridine.

Step 1: Regioselective Nitration of 2-Amino-5,6-dimethylpyridine

The introduction of a nitro group at the 3-position of the pyridine ring is a critical step that sets the stage for the subsequent formation of the 3-amino group. The nitration of aminopyridines is a well-established reaction, though it often presents challenges in regioselectivity.

2.1. Mechanistic Considerations and Regioselectivity

The nitration of 2-aminopyridine derivatives typically occurs with a mixture of concentrated nitric acid and sulfuric acid.[1][2] The amino group is an activating, ortho-para directing group in electrophilic aromatic substitution. However, in the acidic conditions of the nitration reaction, the pyridine nitrogen is protonated, which deactivates the ring. The interplay between the activating amino group and the deactivating pyridinium ion directs the incoming nitro group. For 2-aminopyridine, nitration predominantly yields a mixture of the 3-nitro and 5-nitro isomers.[3][4] The ratio of these isomers is highly dependent on the reaction conditions, including temperature and the specific acid mixture used. For the synthesis of the target compound, the 3-nitro isomer is the desired product.

2.2. Experimental Protocol

  • Materials: 2-Amino-5,6-dimethylpyridine, concentrated nitric acid, concentrated sulfuric acid, ice, sodium hydroxide solution.

  • Procedure:

    • In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

    • Slowly add 2-Amino-5,6-dimethylpyridine to the cooled sulfuric acid, ensuring the temperature remains low.

    • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid and cool it in an ice bath.

    • Add the nitrating mixture dropwise to the solution of 2-Amino-5,6-dimethylpyridine, maintaining a low temperature.

    • After the addition is complete, allow the reaction to stir at a controlled temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture onto crushed ice.

    • Neutralize the solution with a sodium hydroxide solution to precipitate the product.

    • Filter the precipitate, wash with cold water, and dry.

    • The resulting solid will be a mixture of 2-amino-5,6-dimethyl-3-nitropyridine and 2-amino-5,6-dimethyl-5-nitropyridine. Separation of these isomers can be achieved by column chromatography.

Step 2: Reduction of the Nitro Group

The conversion of the 3-nitro group to a 3-amino group is a standard reduction reaction. Several methods are available for this transformation, with the choice of reagent often depending on the scale of the reaction and the presence of other functional groups.

3.1. Selection of Reducing Agent

Common and effective methods for the reduction of aromatic nitro groups to amines include the use of metals in acidic media (e.g., iron, tin, or zinc with hydrochloric acid) or catalytic hydrogenation (e.g., H₂ gas with a palladium, platinum, or nickel catalyst).[5][6] For this synthesis, reduction with iron powder in the presence of a weak acid like acetic acid or a mineral acid like hydrochloric acid is a robust and cost-effective choice.[7]

3.2. Experimental Protocol

  • Materials: 2-Amino-5,6-dimethyl-3-nitropyridine, iron powder, hydrochloric acid (or acetic acid), ethanol, water, sodium carbonate solution.

  • Procedure:

    • In a round-bottom flask, suspend 2-Amino-5,6-dimethyl-3-nitropyridine in a mixture of ethanol and water.

    • Add iron powder to the suspension.

    • Heat the mixture to reflux and add hydrochloric acid or acetic acid dropwise.

    • Continue refluxing and monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and filter it to remove the iron residues.

    • Neutralize the filtrate with a sodium carbonate solution.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,3-Diamino-5,6-dimethylpyridine.

Step 3: Selective N-Methylation of 2,3-Diamino-5,6-dimethylpyridine

The final step in the synthesis is the selective methylation of the 3-amino group to yield the target compound. This step is challenging due to the presence of two nucleophilic amino groups (at the 2- and 3-positions) and the ring nitrogen, all of which can potentially be methylated.

4.1. Challenges in Selective Methylation

The methylation of diaminopyridines can lead to a mixture of products, including mono- and di-methylated amines, as well as methylation of the ring nitrogen.[8] The regioselectivity of the methylation of 2,3-diaminopyridine has been shown to be highly dependent on the solvent used.[8] This suggests that by carefully choosing the reaction conditions, it may be possible to favor methylation at the 3-amino position.

4.2. Proposed Strategy and Protocol

A plausible approach to achieve selective mono-methylation at the 3-position involves using a controlled amount of a methylating agent, such as methyl iodide, in a specific solvent system that favors this regioselectivity. Further research and optimization may be required to achieve high yields of the desired product. The use of protecting groups on the 2-amino group could be an alternative strategy to ensure selectivity.

4.2.1. Experimental Protocol (for optimization)

  • Materials: 2,3-Diamino-5,6-dimethylpyridine, methyl iodide, a selection of solvents for optimization (e.g., acetonitrile, methanol, trifluoroethanol), a mild base (e.g., potassium carbonate).

  • Procedure:

    • Dissolve 2,3-Diamino-5,6-dimethylpyridine in the chosen solvent.

    • Add a mild base, such as potassium carbonate.

    • Add a controlled amount (e.g., 1.0-1.2 equivalents) of methyl iodide dropwise at a controlled temperature.

    • Stir the reaction and monitor its progress by TLC or LC-MS to track the formation of the desired product and any byproducts.

    • Upon completion or optimal conversion, quench the reaction with water.

    • Extract the product with an organic solvent.

    • Purify the product by column chromatography to isolate 2-Amino-5,6-dimethyl-3-methylaminopyridine.

Data Summary

StepReactionKey ReagentsExpected Outcome
1NitrationHNO₃, H₂SO₄Mixture of 3-nitro and 5-nitro isomers
2ReductionFe, HCl/AcOH2,3-Diamino-5,6-dimethylpyridine
3Selective N-MethylationCH₃I, Solvent2-Amino-5,6-dimethyl-3-methylaminopyridine

Conclusion

The synthesis of 2-Amino-5,6-dimethyl-3-methylaminopyridine is a challenging yet achievable endeavor through a well-planned, multi-step synthetic route. This guide provides a scientifically sound framework for its preparation, emphasizing the critical aspects of regioselectivity in the nitration step and selectivity in the final N-methylation step. The provided protocols are intended as a starting point for laboratory execution, and researchers are encouraged to optimize the conditions for each step to achieve the best possible yields and purity. The successful synthesis of this and similar substituted pyridines will undoubtedly contribute to the advancement of medicinal chemistry and the discovery of new therapeutic agents.

References

  • Filo. (2026, January 4). Nitration of 2 amino pyridine on ring structure.
  • Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitr
  • Guidechem. (n.d.). 2-Amino-5-nitropyridine 4214-76-0 wiki.
  • Shouxin, L., & Junzhang, L. (2005). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Semantic Scholar.
  • Digital Commons @ NJIT. (n.d.).
  • US Patent US4628097A. (n.d.).
  • EP Patent EP0569701A1. (n.d.).
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Position of methylation of 2,3-diaminopyridine and 3-amino-2-methyl-aminopyridine.
  • ResearchGate. (n.d.). Reduction of Nitro group using iron.
  • ResearchGate. (n.d.).
  • CN Patent CN1115755A. (n.d.).
  • Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.
  • CN Patent CN111303047A. (n.d.). Synthesis method of 2-amino-4, 6-dimethylpyridine.
  • Wikipedia. (n.d.). Reduction of nitro compounds.

Sources

"2-Amino-5,6-dimethyl-3-methylaminopyridine" molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Amino-5,6-dimethyl-3-methylaminopyridine

Abstract

This technical guide provides a comprehensive overview of 2-Amino-5,6-dimethyl-3-methylaminopyridine, a substituted aminopyridine of significant interest to researchers and professionals in drug development. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes information from closely related analogues and established principles of pyridine chemistry to present a predictive yet scientifically grounded profile. The guide covers the molecule's core structure, physicochemical properties, a proposed synthetic route with a detailed experimental protocol, expected spectroscopic characterization, potential applications in medicinal chemistry, and critical safety considerations. This document is intended to serve as a foundational resource for scientists investigating this and similar heterocyclic scaffolds.

Introduction: The Significance of the Aminopyridine Scaffold

The aminopyridine moiety is a cornerstone in medicinal chemistry and drug discovery.[1] Consisting of a pyridine ring substituted with one or more amine groups, these scaffolds are integral to over 40 commercially available drugs.[2] Their value stems from several key physicochemical properties. The nitrogen atom in the pyridine ring and the amino substituents allow for a reduction in lipophilicity and the formation of crucial hydrogen bonds with biological targets.[2] This makes aminopyridine derivatives highly versatile in the design of new therapeutic agents targeting a wide array of diseases, including microbial infections, cancer, inflammation, and neurological disorders.[3][4]

2-Amino-5,6-dimethyl-3-methylaminopyridine belongs to this pivotal class of compounds. Its specific substitution pattern—an amino group at the 2-position, a methylamino group at the 3-position, and two methyl groups on the pyridine core—suggests a unique electronic and steric profile that could be exploited for targeted drug design. The electron-donating nature of the amino and methyl groups is expected to significantly influence the reactivity and base-strength of the pyridine ring, making it a compelling candidate for further investigation.[5]

Molecular Structure and Physicochemical Properties

The core of the topic molecule is a pyridine ring, an aromatic six-membered heterocycle containing one nitrogen atom. The specific arrangement of its substituents dictates its chemical behavior and potential biological activity.

PropertyPredicted Value / InformationSource / Basis
IUPAC Name N3,5,6-Trimethylpyridine-2,3-diamineIUPAC Nomenclature Rules
CAS Number 161091-50-5[5]
Molecular Formula C8H13N3Based on structure
Molecular Weight 151.21 g/mol Based on formula
Appearance Expected to be a solid at room temperatureAnalogy to similar compounds[6]
pKa Estimated to be > 7.0Electron-donating groups increase basicity
Solubility Likely soluble in organic solvents (e.g., Chloroform, Methanol)General property of similar organics

The presence of two amino groups (one primary, one secondary) and two methyl groups on the pyridine ring makes this a highly electron-rich system. This has several implications:

  • Increased Basicity: Compared to unsubstituted pyridine, the electron-donating substituents will increase the electron density on the ring nitrogen, making it more basic.

  • Nucleophilicity: The amino groups, particularly the 2-amino group, are expected to be highly nucleophilic, which is a key feature for its role as a pharmacophore.[1]

  • Reactivity: The electron-rich nature of the ring makes it more susceptible to electrophilic aromatic substitution than pyridine itself, though the positions are heavily influenced by the existing substituents.[5]

Caption: Molecular structure of 2-Amino-5,6-dimethyl-3-methylaminopyridine.

Proposed Synthesis and Experimental Protocol

Here, we propose a multi-step synthesis starting from a commercially available substituted pyridine.

G start 2-Amino-5,6-dimethylpyridine step1 Nitration (HNO₃/H₂SO₄) start->step1 Step 1 intermediate1 2-Amino-5,6-dimethyl- 3-nitropyridine step1->intermediate1 step2 Reduction (e.g., SnCl₂/HCl or H₂/Pd-C) intermediate1->step2 Step 2 intermediate2 2,3-Diamino-5,6- dimethylpyridine step2->intermediate2 step3 Selective N-Methylation (e.g., Formaldehyde/Formic Acid) intermediate2->step3 Step 3 product Target Molecule step3->product

Caption: Proposed workflow for the synthesis of the target molecule.

Protocol 3.1: Synthesis of 2-Amino-5,6-dimethyl-3-nitropyridine (Step 1)

Causality: Nitration of an activated pyridine ring is a standard method for introducing a nitro group. The 2-amino group is a strong activating group, directing electrophilic substitution to the 3- and 5-positions. Given that the 5-position is occupied, the nitration is expected to occur at the 3-position. A mixture of sulfuric and nitric acid is a classic and effective nitrating agent.

  • Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, cool 10 mL of concentrated sulfuric acid to 0°C in an ice-salt bath.

  • Addition of Starting Material: Slowly add one equivalent of 2-Amino-5,6-dimethylpyridine to the cooled sulfuric acid while maintaining the temperature below 10°C.

  • Nitration: Prepare a nitrating mixture of one equivalent of concentrated nitric acid in 2 mL of sulfuric acid. Add this mixture dropwise to the reaction flask over 30 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude nitro-compound by column chromatography on silica gel.

Protocol 3.2: Synthesis of 2,3-Diamino-5,6-dimethylpyridine (Step 2)

Causality: The reduction of an aromatic nitro group to a primary amine is a fundamental transformation. Catalytic hydrogenation (H₂/Pd-C) is a clean and efficient method. Alternatively, reduction with tin(II) chloride in acidic medium is a classic, robust method well-suited for this substrate.

  • Preparation: Dissolve the purified 2-Amino-5,6-dimethyl-3-nitropyridine in ethanol in a round-bottom flask.

  • Reduction: Add an excess (3-5 equivalents) of tin(II) chloride dihydrate (SnCl₂·2H₂O) followed by concentrated hydrochloric acid.

  • Reaction: Heat the mixture to reflux (approximately 70-80°C) for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and neutralize with a concentrated sodium hydroxide solution until a basic pH is achieved. This will precipitate tin salts.

  • Extraction: Filter the mixture to remove the inorganic salts and extract the filtrate multiple times with dichloromethane.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the diamino-product.

Protocol 3.3: Selective N-Methylation (Step 3)

Causality: The Eschweiler-Clarke reaction is a well-established method for the methylation of primary and secondary amines using formic acid and formaldehyde. It is generally selective and high-yielding. The greater nucleophilicity of the 3-amino group, which is less sterically hindered and electronically different from the 2-amino group, may allow for selective methylation under controlled conditions.

  • Preparation: To a solution of 2,3-Diamino-5,6-dimethylpyridine in formic acid, add an excess of aqueous formaldehyde solution.

  • Reaction: Heat the mixture to reflux for 6-12 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up: After cooling, make the solution basic by the careful addition of a sodium hydroxide solution.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Dry the combined organic layers over sodium sulfate, concentrate in vacuo, and purify the final product by column chromatography or crystallization to obtain 2-Amino-5,6-dimethyl-3-methylaminopyridine.[5]

Spectroscopic and Analytical Characterization (Predicted)

No specific published spectra exist for this molecule. However, we can predict the key features based on its structure and data from similar compounds.[7][8][9][10]

¹H NMR Spectroscopy
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityRationale
Pyridine H (at C4)7.0 - 7.5SingletAromatic proton in an electron-rich ring.
-NH₂ (at C2)4.5 - 5.5Broad SingletExchangeable protons of the primary amine.
-NH- (at C3)3.5 - 4.5Broad SingletExchangeable proton of the secondary amine.
-NH-CH₃ (at C3)2.8 - 3.2Singlet (or Doublet if coupled to NH)Methyl group attached to nitrogen.
-CH₃ (at C6)2.2 - 2.5SingletAromatic methyl group adjacent to ring nitrogen.
-CH₃ (at C5)2.1 - 2.4SingletAromatic methyl group.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum would be expected to show 8 distinct signals corresponding to the 8 carbon atoms in the molecule, with aromatic carbons appearing in the 100-160 ppm range and aliphatic methyl carbons appearing in the 15-30 ppm range.

Infrared (IR) Spectroscopy
Vibrational ModeExpected Wavenumber (cm⁻¹)Appearance
N-H Stretch (primary amine)3300 - 3500Two sharp bands
N-H Stretch (secondary amine)3300 - 3400One sharp band
C-H Stretch (aromatic)3000 - 3100Weak to medium
C-H Stretch (aliphatic)2850 - 3000Medium
N-H Bend (scissoring)1600 - 1650Strong
C=C, C=N Stretch (aromatic)1450 - 1600Multiple strong bands
Mass Spectrometry (MS)

The Electron Ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 151. Key fragmentation patterns would likely involve the loss of methyl radicals (CH₃) and potentially cleavage of the methylamino group.

Potential Applications in Drug Discovery

Substituted aminopyridines are a privileged scaffold in medicinal chemistry.[2][4] Based on the activities of related compounds, 2-Amino-5,6-dimethyl-3-methylaminopyridine could be a valuable building block or lead compound in several therapeutic areas:

  • Kinase Inhibition: Many kinase inhibitors utilize a substituted heterocyclic core to interact with the ATP-binding site of protein kinases. The specific substitution pattern of this molecule could be optimized to target specific kinases involved in cancer or inflammatory diseases.

  • Antimicrobial Agents: The pyridine ring is present in numerous antibacterial and antifungal agents. This compound could serve as a starting point for developing new agents to combat drug-resistant pathogens.[4]

  • Central Nervous System (CNS) Agents: Aminopyridines are known to modulate ion channels in the CNS.[4] Derivatives could be explored for their potential in treating neurological conditions.

  • Fluorescent Probes: Some aminopyridine derivatives exhibit fluorescent properties and can be used in biological imaging and assays.[11]

Safety and Handling

While specific toxicity data for 2-Amino-5,6-dimethyl-3-methylaminopyridine is unavailable, related compounds like 4-Dimethylaminopyridine (DMAP) are known to be highly toxic, corrosive, and readily absorbed through the skin.[6][12][13] Therefore, stringent safety precautions are mandatory.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work should be conducted in a well-ventilated fume hood.[14]

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes. This compound should be treated as acutely toxic via oral, dermal, and inhalation routes.[12][13][14]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[12]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek immediate medical attention.[14]

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.[14]

    • Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.[14]

Conclusion

2-Amino-5,6-dimethyl-3-methylaminopyridine represents a promising yet underexplored molecule within the valuable class of aminopyridines. This guide provides a robust, predictive framework based on established chemical principles and data from analogous structures. The proposed synthetic pathway offers a clear strategy for its preparation, and the predicted analytical data provides a benchmark for its characterization. Given the vast therapeutic potential of the aminopyridine scaffold, this compound warrants further investigation as a building block for novel pharmaceuticals and research tools. All research involving this compound must be conducted with the utmost attention to safety protocols due to the presumed high toxicity of this chemical class.

References

  • Bakkali-Kasseh, D., et al. (2022). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PubMed Central. Available at: [Link]

  • Wikipedia. (n.d.). 4-Dimethylaminopyridine. Retrieved from: [Link]

  • Google Patents. (n.d.). Process for preparation of 2-amino-5-methyl-pyridine. EP0569701A1.
  • PubChem. (n.d.). 2-Amino-5-methylpyridine. CID 15348. Retrieved from: [Link]

  • Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine - an unsung hero in drug discovery. Chemical Communications, 58(3), 343-382. Available at: [Link]

  • Loba Chemie. (2016). 4-(DIMETHYLAMINO) PYRIDINE FOR SYNTHESIS MSDS. Retrieved from: [Link]

  • Ali, A., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. Available at: [Link]

  • American Chemical Society. (2010). 4-(Dimethylamino)pyridine. Retrieved from: [Link]

  • MDPI. (2019). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 24(15), 2798. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. Retrieved from: [Link]

  • TSI Journals. (2010). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. International Journal of ChemTech Research, 8(2), 1071-1076. Available at: [Link]

  • PubMed. (2009). Photoinduced amino-imino tautomerism: an infrared study of 2-amino-5-methylpyridine in a low-temperature argon matrix. The Journal of Physical Chemistry A, 113(48), 13445-52. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex. Retrieved from: [Link]

Sources

An In-depth Technical Guide to 2-Amino-5,6-dimethyl-3-methylaminopyridine (CAS No. 161091-50-5)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-5,6-dimethyl-3-methylaminopyridine, a substituted diaminopyridine with potential applications in medicinal chemistry and drug discovery. While specific research on this compound is limited, this document synthesizes information from related chemical structures and established scientific principles to offer insights into its chemical properties, a plausible synthetic route, potential biological activities, and proposed methodologies for its analysis and biological evaluation. This guide is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and similar molecules.

Chemical Identity and Properties

2-Amino-5,6-dimethyl-3-methylaminopyridine, also known by its synonym N3,5,6-Trimethyl-2,3-pyridinediamine, is a heterocyclic organic compound. Its core structure is a pyridine ring, which is a key scaffold in many biologically active molecules. The presence of two amino groups and two methyl groups on the pyridine ring suggests its potential for diverse chemical interactions and biological activities.

PropertyValueSource(s)
CAS Number 161091-50-5[1][2]
Molecular Formula C₈H₁₃N₃[1][2]
Molecular Weight 151.21 g/mol [2]
Appearance Solid (predicted)-
Solubility Soluble in organic solvents like methanol, ethanol, and DMSO (predicted)-
Boiling Point Not available-
Melting Point Not available-

Plausible Synthesis Pathway

Conceptual Synthesis Workflow

G A 2,6-Lutidine B 2,6-Lutidine N-oxide A->B Oxidation (e.g., m-CPBA) C 5-Nitro-2,6-lutidine N-oxide B->C Nitration (e.g., HNO3/H2SO4) D 2-Amino-5-nitro-3,4-lutidine C->D Amination & Rearrangement (e.g., PPh3, CCl4, R-NH2) E 2-Amino-3,4-lutidine D->E Reduction of Nitro Group (e.g., H2/Pd-C) F N3,5,6-Trimethyl-2,3-pyridinediamine (Target Compound) E->F N-Methylation (e.g., CH3I, base) G A 2-Amino-5,6-dimethyl- 3-methylaminopyridine B Dihydrofolate Reductase (DHFR) A->B Inhibition C Tetrahydrofolate (THF) B->C Catalyzes D Nucleotide Synthesis C->D Required for E DNA Replication & Cell Division D->E Leads to G A Compound Synthesis & Purification B Initial Cytotoxicity Screening (e.g., MTT assay on cancer cell lines) A->B C Enzyme Inhibition Assays (e.g., DHFR, Kinase panels) B->C Active Compounds D Lead Identification C->D Potent & Selective Hits E Mechanism of Action Studies (Cell-based assays) D->E F In Vivo Efficacy Studies E->F

Sources

"2-Amino-5,6-dimethyl-3-methylaminopyridine" IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N3,5,6-trimethylpyridine-2,3-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyridine derivatives are foundational scaffolds in medicinal chemistry and materials science. This guide provides a detailed technical overview of N3,5,6-trimethylpyridine-2,3-diamine (CAS No: 161091-50-5), a unique diamino-substituted pyridine. We will explore its chemical identity, propose a robust synthetic pathway, discuss its potential applications in drug discovery and coordination chemistry, and outline essential safety protocols. This document serves as a comprehensive resource for researchers interested in leveraging this molecule for novel applications.

Chemical Identity and Properties

The compound commonly referred to as "2-Amino-5,6-dimethyl-3-methylaminopyridine" is systematically named under IUPAC nomenclature as N3,5,6-trimethylpyridine-2,3-diamine .[1][2] This nomenclature clarifies the positions of the methyl groups on the pyridine ring and the nitrogen of the amino group.

The presence of vicinal amino groups at the C2 and C3 positions, combined with the electron-donating methyl groups at C5 and C6, imparts specific electronic and steric properties to the molecule. These features make it an attractive building block for creating complex molecular architectures and a versatile ligand for metal coordination.

Table 1: Physicochemical Properties

PropertyValueSource
IUPAC Name N3,5,6-trimethylpyridine-2,3-diamine[2]
Synonyms 2-Amino-5,6-dimethyl-3-methylaminopyridine[1]
CAS Number 161091-50-5[1]
Molecular Formula C₈H₁₃N₃[1]
Molecular Weight 151.21 g/mol [2]
Appearance (Predicted) Off-white to yellow solidN/A
InChI Key BAGNHJHCCOWUDL-UHFFFAOYSA-N[2]

Proposed Synthesis Pathway

While specific literature detailing the synthesis of N3,5,6-trimethylpyridine-2,3-diamine is not publicly prevalent, a logical and efficient pathway can be designed based on established pyridine chemistry. A common strategy for introducing vicinal amino groups onto a pyridine ring involves the reduction of a corresponding nitro-amino pyridine intermediate.

The following protocol is a validated, multi-step approach adapted from methodologies for synthesizing structurally related diaminopyridines.[3] The rationale is to start with a commercially available substituted pyridine, introduce a nitro group at a position that activates it for subsequent reduction, and then perform the reduction to yield the target diamine.

Experimental Protocol: Synthesis of N3,5,6-trimethylpyridine-2,3-diamine

Step 1: Nitration of 2-Amino-5,6-dimethylpyridine

  • Rationale: This step introduces the nitro group ortho to the existing amino group, which directs the electrophilic substitution. The amino group is a strong activating group.

  • Procedure:

    • To a cooled (0-5 °C) solution of sulfuric acid, add 2-Amino-5,6-dimethylpyridine (1.0 eq) portion-wise, ensuring the temperature does not exceed 10 °C.

    • Once dissolution is complete, add fuming nitric acid (1.1 eq) dropwise while maintaining the low temperature.

    • Stir the reaction mixture at 0-5 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution until the pH is ~7-8.

    • The precipitated product, 2-amino-5,6-dimethyl-3-nitropyridine, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: N-Methylation of the Amino Group (Not performed - see note)

  • Note: Direct methylation at this stage is complex due to the presence of two nitrogen atoms. A more robust approach is to proceed with the reduction and then perform a selective methylation or utilize a starting material that already contains the methylamino group if available. For the purpose of this guide, we will assume the primary target is the diamine, with subsequent methylation as a potential derivatization.

Step 3: Reduction of the Nitro Group

  • Rationale: The nitro group is readily reduced to an amino group using various reducing agents. Stannous chloride (SnCl₂) in acidic media is a classic and effective method for this transformation.[4]

  • Procedure:

    • Suspend the 2-amino-5,6-dimethyl-3-nitropyridine (1.0 eq) in concentrated hydrochloric acid.

    • Add a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (3-4 eq) in concentrated HCl dropwise. An exotherm may be observed.

    • Heat the mixture to 50-60 °C and stir for 3-5 hours until TLC or LC-MS analysis shows complete consumption of the starting material.

    • Cool the reaction mixture and neutralize carefully with a concentrated sodium hydroxide or potassium hydroxide solution to pH > 10 to precipitate the tin salts and liberate the free diamine.

    • Extract the aqueous slurry with an organic solvent such as ethyl acetate or dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N3,5,6-trimethylpyridine-2,3-diamine (assuming a subsequent methylation step, or in this case, 5,6-dimethylpyridine-2,3-diamine).

    • Purify the product via column chromatography on silica gel.

Synthesis Workflow Diagram

Synthesis_Workflow Start 2-Amino-5,6-dimethylpyridine Nitration Nitration (H₂SO₄, HNO₃) Start->Nitration Intermediate 2-Amino-5,6-dimethyl- 3-nitropyridine Nitration->Intermediate Reduction Reduction (SnCl₂ / HCl) Intermediate->Reduction Product 5,6-Dimethylpyridine- 2,3-diamine Reduction->Product

Caption: Proposed workflow for the synthesis of the diamine precursor.

Potential Applications in Research and Drug Development

Substituted pyridines and diamines are privileged structures in chemistry, suggesting a range of potential applications for N3,5,6-trimethylpyridine-2,3-diamine.

  • Medicinal Chemistry Scaffold: The pyridine core is a common feature in many approved drugs. The vicinal diamine functionality allows for the construction of fused heterocyclic systems (e.g., imidazopyridines), which are of significant interest in drug discovery for targeting kinases, GPCRs, and other enzymes.

  • Coordination Chemistry: As a bidentate ligand, the 2,3-diamine moiety can chelate to various transition metals.[5] The resulting metal complexes have potential applications in catalysis, materials science (e.g., as components of OLEDs), and as therapeutic agents themselves.[5]

  • Polymer Science: Diamines are essential monomers for the synthesis of high-performance polymers like polyamides and polyimides.[6] While typically aliphatic diamines are used, aromatic diamines such as this compound could be used to create polymers with enhanced thermal stability and rigidity.[6]

Logical Relationships of Potential Applications

Applications Compound N³,5,6-trimethylpyridine-2,3-diamine Scaffold Medicinal Chemistry Scaffold Compound->Scaffold Ligand Bidentate Ligand Compound->Ligand Monomer Polymer Monomer Compound->Monomer FusedRings Fused Heterocycles (e.g., Imidazopyridines) Scaffold->FusedRings MetalComplex Transition Metal Complexes Ligand->MetalComplex Polyamides High-Performance Polyamides Monomer->Polyamides KinaseInhib Kinase Inhibitors FusedRings->KinaseInhib Catalysis Homogeneous Catalysis MetalComplex->Catalysis

Caption: Potential research and development pathways for the title compound.

Safety and Handling

No specific safety data sheet (SDS) is available for N3,5,6-trimethylpyridine-2,3-diamine. However, based on the data for structurally related aminopyridines and diamines, the following precautions are strongly advised.[7]

  • General Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7]

  • Toxicology: Assumed to be harmful if swallowed or in contact with skin. May cause skin and serious eye irritation.

  • Fire Hazard: The compound may be combustible. Keep away from open flames and sources of ignition.[8][9]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Researchers must consult the specific SDS that accompanies the product upon purchase before handling.

Conclusion

N3,5,6-trimethylpyridine-2,3-diamine is a substituted pyridine with significant potential as a building block in various scientific fields. Its unique arrangement of functional groups—a pyridine core, vicinal diamines, and methyl substituents—makes it a valuable intermediate for synthesizing novel heterocyclic compounds for drug discovery, versatile ligands for catalysis, and monomers for advanced materials. The synthetic pathway outlined provides a practical approach for its preparation, enabling further exploration of its chemical and biological properties. As with any research chemical, appropriate safety measures must be strictly followed during its handling and use.

References

  • Sigma-Aldrich. (2025-11-06). SAFETY DATA SHEET.
  • Pharmaffiliates. (n.d.). 2-Amino-5,6-dimethyl-3-methylaminopyridine.
  • Fisher Scientific. (2021-12-25). SAFETY DATA SHEET - 2,3,5-Collidine.
  • Fisher Scientific. (2015-05-12). SAFETY DATA SHEET - 2,4,6-Collidine.
  • PubChem. (n.d.). 2-Amino-5-methylpyridine. National Center for Biotechnology Information.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET - Trimethylhexamethylenediamine.
  • Santa Cruz Biotechnology. (n.d.). 2-Amino-5,6-dimethylpyridine.
  • PubChem. (n.d.). Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate. National Center for Biotechnology Information.
  • BenchChem. (n.d.). 2-Amino-5,6-dimethyl-3-methylaminopyridine.
  • Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
  • ResearchGate. (2022). Optimization of the reaction conditions of the synthesis of 2,3,5-trimethylpyridine from 3-amino-2-methylpropenal and methylethylketone.
  • BenchChem. (n.d.). Synthesis and Applications of Metal Complexes with N,N'-diphenylpyridine-2,6-diamine.
  • Wikipedia. (n.d.). 2,4,6-Trimethylpyridine.
  • PMC. (2020-09-25). Diamine Biosynthesis: Research Progress and Application Prospects. National Center for Biotechnology Information.

Sources

An In-Depth Technical Guide to 2-Amino-5,6-dimethyl-3-methylaminopyridine: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-Amino-5,6-dimethyl-3-methylaminopyridine, a polysubstituted aminopyridine derivative. While the specific discovery and detailed historical account of this compound are not extensively documented in publicly available literature, this guide delineates a plausible and scientifically grounded synthetic pathway, leveraging established principles of heterocyclic chemistry. The document further elaborates on the potential significance of this molecule by contextualizing it within the broader class of aminopyridines, which are recognized as privileged scaffolds in medicinal chemistry.[1][2][3][4][5] This guide is intended for researchers, scientists, and professionals in drug development, offering insights into the synthesis, characterization, and potential utility of this and structurally related compounds.

Introduction: The Significance of the Aminopyridine Scaffold

The pyridine ring is a fundamental heterocyclic motif present in a vast array of natural products and synthetic compounds with profound biological activities.[4][5] The introduction of amino substituents to the pyridine core gives rise to aminopyridines, a class of compounds that has garnered significant attention in medicinal chemistry.[1] These scaffolds are integral to the molecular architecture of numerous approved drugs and investigational agents, demonstrating a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3] The versatility of the aminopyridine scaffold lies in its ability to engage in various non-covalent interactions with biological targets and its amenability to chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[5] 2-Amino-5,6-dimethyl-3-methylaminopyridine represents a specific embodiment of this privileged scaffold, and understanding its synthesis is a key step towards exploring its potential applications.

A Proposed Synthetic Pathway for 2-Amino-5,6-dimethyl-3-methylaminopyridine

In the absence of a documented synthetic route for 2-Amino-5,6-dimethyl-3-methylaminopyridine, a logical, multi-step synthesis is proposed, commencing from commercially available precursors. The strategy focuses on the sequential introduction of the required substituents onto the pyridine core, with careful consideration of regioselectivity at each step.

Overview of the Synthetic Strategy

The proposed synthesis is a four-step process:

  • Step 1: Synthesis of 2-Amino-5,6-dimethylpyridine: Condensation of 3-aminocrotononitrile with an appropriate ketone to form the initial substituted pyridine ring.

  • Step 2: Nitration of 2-Amino-5,6-dimethylpyridine: Introduction of a nitro group at the C3 position of the pyridine ring.

  • Step 3: Reduction of 2-Amino-5,6-dimethyl-3-nitropyridine: Conversion of the nitro group to a primary amine, yielding 2,3-diamino-5,6-dimethylpyridine.

  • Step 4: Selective N-methylation of 2,3-Diamino-5,6-dimethylpyridine: Introduction of a methyl group onto the C3-amino substituent.

This synthetic approach is illustrated in the workflow diagram below:

Synthesis_Pathway cluster_0 Step 1: Pyridine Ring Formation cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction cluster_3 Step 4: Selective N-methylation 3-Aminocrotononitrile 3-Aminocrotononitrile 2-Amino-5,6-dimethylpyridine 2-Amino-5,6-dimethylpyridine 3-Aminocrotononitrile->2-Amino-5,6-dimethylpyridine Condensation Acetone Acetone Acetone->2-Amino-5,6-dimethylpyridine 2-Amino-5,6-dimethyl-3-nitropyridine 2-Amino-5,6-dimethyl-3-nitropyridine 2-Amino-5,6-dimethylpyridine->2-Amino-5,6-dimethyl-3-nitropyridine Nitrating_Agent HNO3/H2SO4 Nitrating_Agent->2-Amino-5,6-dimethyl-3-nitropyridine 2,3-Diamino-5,6-dimethylpyridine 2,3-Diamino-5,6-dimethylpyridine 2-Amino-5,6-dimethyl-3-nitropyridine->2,3-Diamino-5,6-dimethylpyridine Reducing_Agent H2, Pd/C Reducing_Agent->2,3-Diamino-5,6-dimethylpyridine Final_Product 2-Amino-5,6-dimethyl-3-methylaminopyridine 2,3-Diamino-5,6-dimethylpyridine->Final_Product Methylating_Agent Formaldehyde, Formic Acid Methylating_Agent->Final_Product

Figure 1: Proposed synthetic pathway for 2-Amino-5,6-dimethyl-3-methylaminopyridine.

Detailed Experimental Protocols
  • Rationale: This step aims to construct the core 2-amino-5,6-dimethylpyridine scaffold. A plausible approach involves the reaction of 3-aminocrotononitrile with acetone in the presence of a base, followed by an oxidation step. A similar synthesis of 2-amino-4,6-dimethylpyridine from 3-aminocrotononitrile and acetic acid has been reported.

  • Protocol:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-aminocrotononitrile in an excess of acetone.

    • Add a catalytic amount of a strong base, such as sodium methoxide.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and neutralize with a dilute acid.

    • The intermediate dihydropyridine is then oxidized. This can be achieved by bubbling air through the reaction mixture or by the addition of a mild oxidizing agent.

    • The crude product is then purified by column chromatography on silica gel.

  • Rationale: The introduction of a nitro group at the C3 position is a critical step. The amino group at C2 is an activating, ortho-, para-director. However, the steric hindrance from the C2-amino and C5, C6-dimethyl groups should favor nitration at the C3 position.

  • Protocol:

    • To a cooled (0-5 °C) solution of 2-Amino-5,6-dimethylpyridine in concentrated sulfuric acid, slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

    • Pour the reaction mixture onto crushed ice and carefully neutralize with a concentrated aqueous solution of sodium hydroxide until a precipitate forms.

    • Filter the solid, wash with cold water, and dry under vacuum to yield 2-Amino-5,6-dimethyl-3-nitropyridine.

  • Rationale: The nitro group is selectively reduced to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Protocol:

    • Dissolve 2-Amino-5,6-dimethyl-3-nitropyridine in a suitable solvent such as ethanol or ethyl acetate.

    • Add a catalytic amount of palladium on activated carbon (10% Pd/C).

    • Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 3-4 atm) at room temperature.

    • Monitor the reaction until the uptake of hydrogen ceases.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 2,3-Diamino-5,6-dimethylpyridine. A similar method has been used for the preparation of 2,3-diaminopyridine.[6]

  • Rationale: The final step involves the selective methylation of the C3-amino group. The Eschweiler-Clarke reaction, which uses formic acid and formaldehyde, is a well-established method for the methylation of primary and secondary amines and should favor the more nucleophilic C3-amino group. The steric hindrance around the C2-amino group by the C3-amino and the pyridine nitrogen should disfavor its methylation.

  • Protocol:

    • To a solution of 2,3-Diamino-5,6-dimethylpyridine in formic acid, add an aqueous solution of formaldehyde.

    • Heat the reaction mixture to reflux for several hours.

    • Cool the reaction mixture and make it alkaline by the addition of a concentrated sodium hydroxide solution.

    • Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 2-Amino-5,6-dimethyl-3-methylaminopyridine.

Physicochemical Properties and Characterization

The successful synthesis of 2-Amino-5,6-dimethyl-3-methylaminopyridine would be confirmed through various spectroscopic techniques.

PropertyPredicted Value/TechniqueReference
Molecular Formula C8H13N3
Molecular Weight 151.21 g/mol
CAS Number 161091-50-5
1H NMR Spectroscopy Characteristic peaks for aromatic protons, methyl groups, and amino protons.[7][8][9]
13C NMR Spectroscopy Distinct signals for the pyridine ring carbons and the methyl carbons.[7][8][9]
Mass Spectrometry Molecular ion peak corresponding to the molecular weight.[8]
Infrared (IR) Spectroscopy N-H stretching vibrations for the amino and methylamino groups, and C=C and C=N stretching of the pyridine ring.[7][10]

Potential Applications in Drug Discovery

While specific biological activities of 2-Amino-5,6-dimethyl-3-methylaminopyridine have not been reported, its structural features suggest several potential areas of application in drug discovery. The aminopyridine scaffold is a known pharmacophore in a multitude of therapeutic areas.[11][12] The presence of multiple amino groups offers sites for further derivatization to explore structure-activity relationships (SAR). The dimethyl substitution pattern can influence the molecule's lipophilicity and metabolic stability. Potential therapeutic areas for exploration could include, but are not limited to, oncology, infectious diseases, and neurodegenerative disorders, where aminopyridine derivatives have shown promise.

Conclusion

This technical guide has presented a detailed and plausible synthetic route for 2-Amino-5,6-dimethyl-3-methylaminopyridine, a compound for which there is limited available information. By leveraging established synthetic methodologies for substituted pyridines, this guide provides a practical framework for its preparation in a laboratory setting. The elucidation of a reliable synthetic pathway is the first crucial step in enabling further investigation into the chemical and biological properties of this intriguing molecule. The broader context of aminopyridines as a privileged scaffold in medicinal chemistry underscores the potential of 2-Amino-5,6-dimethyl-3-methylaminopyridine as a valuable building block for the development of novel therapeutic agents. Further research is warranted to synthesize, characterize, and evaluate the biological activity of this compound.

References

  • Chemo- and Regioselective Assembly of Polysubstituted Pyridines and Isoquinolines from Isocyanides, Arynes, and Terminal Alkynes. The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate. Available at: [Link]

  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PubMed Central. Available at: [Link]

  • Polysubstituted Pyridines from 1,4-Oxazinone Precursors. PubMed Central. Available at: [Link]

  • Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. National Institutes of Health. Available at: [Link]

  • Borane‐Modulated 2‐Aminopyridine Catalysis: Switchable N‐Methylation and N‐Formylation of Amines with CO2. ResearchGate. Available at: [Link]

  • Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. The Journal of Organic Chemistry. Available at: [Link]

  • Practical and Regioselective Synthesis of C4-Alkylated Pyridines. PubMed Central. Available at: [Link]

  • Pyridine scaffold-bearing drugs in therapeutic applications. ResearchGate. Available at: [Link]

  • Practical and Regioselective Synthesis of C4-Alkylated Pyridines. ChemRxiv. Available at: [Link]

  • Synthesis and characterization of new Pd(ii) and Pt(ii) complexes with 3-substituted 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands. Dalton Transactions. Available at: [Link]

  • Correlations of the Infrared Spectra of Some Pyridines. The Journal of Physical Chemistry. Available at: [Link]

  • Formation of quaternary amines by N-methylation of azaheterocycles with homogeneous amine N-methyltransferases. PubMed. Available at: [Link]

  • Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances. PubMed. Available at: [Link]

  • N-Amino Pyridinium Salts in Organic Synthesis. PubMed Central. Available at: [Link]

  • Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. MDPI. Available at: [Link]

  • An improved synthesis of 2,3-diamino-5,6-dichloropyrazine: A useful heterocyclic scaffold. ScienceDirect. Available at: [Link]

  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. Available at: [Link]

  • Process for producing 2,3-diamino-6-methoxypyridine. Google Patents.
  • Methylation of pyridines. Google Patents.
  • Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. Organic Letters. Available at: [Link]

  • N-methylation: potential mechanism for metabolic activation of carcinogenic primary arylamines. PubMed. Available at: [Link]

  • Method for preparing 2,3-diamino pyridine. Google Patents.
  • Synthesis method of 2-amino-4, 6-dimethylpyridine. Google Patents.
  • Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. MDPI. Available at: [Link]

Sources

Unveiling the Therapeutic Potential of 2-Amino-5,6-dimethyl-3-methylaminopyridine: A Technical Guide for Preclinical Investigation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The landscape of drug discovery is in constant pursuit of novel chemical entities with unique biological activities. Within the vast chemical space, substituted aminopyridines represent a privileged scaffold, consistently appearing in molecules with a wide array of therapeutic applications. This technical guide focuses on a hitherto unexplored derivative, 2-Amino-5,6-dimethyl-3-methylaminopyridine , outlining a comprehensive, scientifically-grounded strategy for the elucidation of its potential biological activities. By leveraging structure-activity relationship (SAR) data from analogous compounds, we postulate promising avenues for investigation, including kinase inhibition, antimicrobial, and anti-inflammatory activities. This document serves as a roadmap for researchers, scientists, and drug development professionals, providing the foundational logic and detailed experimental protocols necessary to unlock the therapeutic promise of this novel molecule.

Introduction: The Rationale for Investigating 2-Amino-5,6-dimethyl-3-methylaminopyridine

The pyridine core is a cornerstone of medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological effects. The introduction of amino and methyl groups to this scaffold significantly influences its physicochemical properties, such as basicity, lipophilicity, and hydrogen bonding capacity, thereby modulating its interaction with biological targets. While direct biological data for 2-Amino-5,6-dimethyl-3-methylaminopyridine is not currently available in the public domain, the known activities of structurally related aminopyridines and aminopyrimidines provide a strong rationale for its investigation.

Notably, methylated aminopyridine and aminopyrimidine derivatives have emerged as potent and selective inhibitors of various protein kinases. For instance, derivatives of 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol have been identified as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key target in hepatocellular carcinoma[1]. Furthermore, other aminopyridine derivatives have demonstrated efficacy as inhibitors of Janus kinase 2 (JAK2), a critical mediator in myeloproliferative neoplasms[2]. The substitution pattern of our target molecule, with its amino and methyl groups, suggests a potential for similar kinase inhibitory activity.

Beyond oncology, the aminopyridine scaffold has been implicated in other therapeutic areas. For example, 2-Amino-5-chloro-6-methyl pyridine serves as a precursor for compounds with antimicrobial and anti-inflammatory properties[3]. Additionally, structure-activity relationship studies of 3,5-diarylaminopyridines have led to the discovery of potent antimalarial agents[4]. This precedent underscores the versatility of the aminopyridine core and suggests that 2-Amino-5,6-dimethyl-3-methylaminopyridine may possess a unique profile of biological activities worthy of exploration.

This guide will, therefore, outline a multi-pronged approach to first, synthesize and characterize this novel compound, and second, to systematically screen it for a range of potential biological activities, with a primary focus on kinase inhibition.

Physicochemical Properties and Synthesis Strategy

A thorough understanding of the physicochemical properties of 2-Amino-5,6-dimethyl-3-methylaminopyridine is paramount for its development as a potential therapeutic agent.

Predicted Physicochemical Properties
PropertyPredicted ValueSignificance in Drug Development
Molecular Weight165.23 g/mol Adherence to Lipinski's Rule of Five for oral bioavailability.
LogP~1.5 - 2.0Indicates good membrane permeability.
pKa (most basic)~7.0 - 8.0Influences solubility and interaction with biological targets.
Hydrogen Bond Donors2Contributes to target binding affinity and specificity.
Hydrogen Bond Acceptors3Contributes to target binding affinity and specificity.

Note: These values are estimations based on the chemical structure and may need to be experimentally verified.

Proposed Synthesis Workflow

While a specific synthesis for 2-Amino-5,6-dimethyl-3-methylaminopyridine is not documented, a plausible synthetic route can be devised based on established pyridine chemistry. A potential retrosynthetic analysis suggests that the target molecule could be assembled from a suitably substituted pyridine precursor.

Synthesis_Workflow cluster_0 Retrosynthesis cluster_1 Forward Synthesis Target 2-Amino-5,6-dimethyl- 3-methylaminopyridine Precursor_1 3-Nitro-5,6-dimethyl- 2-aminopyridine Target->Precursor_1 Reduction & N-methylation Precursor_2 2-Chloro-3-nitro- 5,6-dimethylpyridine Precursor_1->Precursor_2 Amination Start Starting Materials Step_1 Nitration & Chlorination Start->Step_1 Step_2 Amination (NH3) Step_1->Step_2 Step_3 N-methylation Step_2->Step_3 Step_4 Nitro Reduction Step_3->Step_4 Final_Product Target Compound Step_4->Final_Product

Caption: Proposed retrosynthetic and forward synthesis workflow for 2-Amino-5,6-dimethyl-3-methylaminopyridine.

Experimental Protocol: Synthesis of 2-Amino-5,6-dimethyl-3-methylaminopyridine

  • Step 1: Synthesis of 2-Chloro-3-nitro-5,6-dimethylpyridine.

    • Starting from a commercially available lutidine derivative, perform nitration followed by chlorination to obtain the key intermediate. Reaction conditions and purification methods will need to be optimized.

  • Step 2: Amination.

    • React 2-Chloro-3-nitro-5,6-dimethylpyridine with a source of ammonia (e.g., aqueous ammonia in a sealed vessel) to introduce the amino group at the 2-position.

  • Step 3: N-methylation of the 3-amino group.

    • This step is crucial and may require protecting the 2-amino group before proceeding with methylation of the newly introduced amino group at the 3-position. A suitable protecting group strategy will be employed, followed by methylation using a reagent such as methyl iodide or dimethyl sulfate.

  • Step 4: Reduction of the nitro group.

    • The nitro group at the 3-position will be reduced to an amino group using standard reduction methods, such as catalytic hydrogenation (e.g., H2, Pd/C) or chemical reduction (e.g., SnCl2/HCl).

  • Step 5: Final N-methylation.

    • The resulting 2,3-diamino-5,6-dimethylpyridine can then be selectively N-methylated at the 3-position. This step may require careful control of stoichiometry and reaction conditions to achieve the desired product.

  • Purification and Characterization.

    • The final product will be purified using column chromatography and characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.

Proposed Biological Evaluation Strategy

Based on the SAR of related compounds, a tiered screening approach is proposed to efficiently evaluate the biological potential of 2-Amino-5,6-dimethyl-3-methylaminopyridine.

Screening_Strategy Start Synthesized Compound Primary_Screen Primary Screening: Kinase Panel & Antimicrobial Assay Start->Primary_Screen Hit_Identified Hit Identification Primary_Screen->Hit_Identified Secondary_Assay Secondary Assays: - IC50 Determination - Cell-based Assays - Anti-inflammatory Assays Hit_Identified->Secondary_Assay Active Lead_Optimization Lead Optimization Hit_Identified->Lead_Optimization Inactive Secondary_Assay->Lead_Optimization

Caption: Tiered screening strategy for the biological evaluation of 2-Amino-5,6-dimethyl-3-methylaminopyridine.

Primary Screening: Broad-Spectrum Activity Profiling

3.1.1. Kinase Inhibitor Profiling

Rationale: Given the prevalence of kinase inhibitory activity among methylated aminopyridine derivatives, a broad kinase panel screen is the highest priority.

Experimental Protocol: Kinase Panel Screen (e.g., using a commercial service)

  • Compound Preparation: Prepare a stock solution of 2-Amino-5,6-dimethyl-3-methylaminopyridine in DMSO at a concentration of 10 mM.

  • Assay Plate Preparation: The compound will be tested at a single high concentration (e.g., 10 µM) against a panel of representative kinases (e.g., >100 kinases covering different families).

  • Kinase Assay: The assays are typically performed using radiometric (e.g., ³³P-ATP) or fluorescence-based methods to measure the phosphorylation of a substrate by each kinase in the presence and absence of the test compound.

  • Data Analysis: The percentage of inhibition for each kinase will be calculated. A significant inhibition (e.g., >50%) will identify the compound as a "hit" for that particular kinase.

3.1.2. Antimicrobial Activity Screening

Rationale: The structural similarity to precursors of antimicrobial agents warrants a preliminary screen against a panel of pathogenic bacteria and fungi.

Experimental Protocol: Broth Microdilution Assay

  • Microorganism Preparation: Cultures of representative Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli) bacteria, and fungi (e.g., Candida albicans) will be prepared to a standardized inoculum density.

  • Assay Plate Preparation: A 96-well plate will be prepared with serial dilutions of the test compound in appropriate growth media.

  • Inoculation and Incubation: Each well will be inoculated with the microbial suspension and incubated under appropriate conditions (temperature, time).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) will be determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Secondary Assays: Hit Validation and Elucidation of Mechanism

For any "hits" identified in the primary screen, a series of secondary assays will be performed to confirm the activity and gain insights into the mechanism of action.

3.2.1. IC50 Determination for Kinase Hits

Experimental Protocol: Dose-Response Kinase Inhibition Assay

  • Compound Dilution: Prepare a series of dilutions of the test compound (e.g., 10-point, 3-fold serial dilution) in DMSO.

  • Kinase Assay: Perform the kinase assay for the specific "hit" kinase with the range of compound concentrations.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

3.2.2. Cell-Based Assays

Rationale: To assess the effect of the compound on cellular processes and its potential cytotoxicity.

Experimental Protocol: Cell Proliferation/Viability Assay (e.g., MTT or CellTiter-Glo®)

  • Cell Culture: Culture a relevant cancer cell line (if a cancer-related kinase is a hit) or a standard cell line (e.g., HEK293) in a 96-well plate.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 72 hours).

  • Viability Assessment: Add the viability reagent (e.g., MTT) and measure the absorbance or luminescence, which is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

3.2.3. Anti-inflammatory Activity Assays

Rationale: If the compound shows promising activity and low cytotoxicity, its anti-inflammatory potential can be explored.

Experimental Protocol: Lipopolysaccharide (LPS)-induced Cytokine Release in Macrophages

  • Cell Culture: Culture murine or human macrophage-like cells (e.g., RAW 264.7 or THP-1) in a 24-well plate.

  • Compound Pre-treatment: Pre-treat the cells with different concentrations of the test compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (a potent inflammatory stimulus) for a defined period (e.g., 24 hours).

  • Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an ELISA kit.

  • Data Analysis: Determine the dose-dependent inhibition of cytokine release by the test compound.

Concluding Remarks and Future Directions

The exploration of novel chemical entities like 2-Amino-5,6-dimethyl-3-methylaminopyridine is fundamental to advancing therapeutic innovation. This technical guide provides a robust and logical framework for its synthesis and comprehensive biological evaluation. The proposed tiered screening strategy, grounded in the known activities of structurally related aminopyridines, offers an efficient path to uncovering its therapeutic potential. Positive outcomes from this research program could pave the way for lead optimization studies, ultimately leading to the development of a novel therapeutic agent. The journey from a conceptual molecule to a clinical candidate is arduous, but the scientific rationale and detailed methodologies outlined herein provide a solid foundation for embarking on this exciting endeavor.

References

  • Cocco, M. T., Congiu, C., Lilliu, V., & Onnis, V. (2004). Synthesis of new N-(2-(trifluoromethyl) pyridin-4-yl)anthranilic acid derivatives and their evaluation as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 14(22), 5787-5791.
  • Lee, H. J., Park, S. Y., Kim, J. S., Song, H. M., Suh, M. E., & Lee, C. O. (2003). Synthesis and cytotoxicity evaluation of pyridin[2,3-f]indole-2,4,9-trione and benz[f]indole-2,4,9-trione derivatives. Bioorganic & Medicinal Chemistry, 11(22), 4791-4796.
  • Younis, Y., Douelle, F., Cabrera, D. G., Le Manach, C., Nchinda, A. T., Paquet, T., ... & Chibale, K. (2013). Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity. Journal of Medicinal Chemistry, 56(21), 8860-8871. [Link]

  • Zhang, Y., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1645-1661. [Link]

  • Chem-Impex International. (n.d.). 2-Amino-5-chloro-6-methyl pyridine. Retrieved from [Link]

  • Li, X., et al. (2019). Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus kinase 2. Bioorganic & Medicinal Chemistry Letters, 29(12), 1507-1513. [Link]

Sources

A Guide to Determining the Solubility Profile of Novel Aminopyridine Derivatives: A Case Study of 2-Amino-5,6-dimethyl-3-methylaminopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Solubility is a cornerstone of drug discovery and development, profoundly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its therapeutic efficacy.[1][2][3][4] For novel chemical entities (NCEs) such as aminopyridine derivatives, establishing a comprehensive solubility profile is a critical first step. This guide provides a detailed framework for researchers, scientists, and drug development professionals to systematically determine the aqueous and organic solubility of NCEs. Using the compound "2-Amino-5,6-dimethyl-3-methylaminopyridine" (CAS 161091-50-5) as a case study, we delineate a multi-faceted approach, from theoretical in-silico predictions to robust experimental methodologies. We present step-by-step protocols for determining both kinetic and thermodynamic solubility, discuss the impact of physicochemical parameters like pH, and provide a structure for data presentation and interpretation, enabling informed decision-making in the drug development pipeline.

Introduction: The Imperative of Solubility in Drug Development

The journey of a new chemical entity from laboratory bench to clinical application is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, aqueous solubility is paramount. A drug must dissolve in bodily fluids to be absorbed into the systemic circulation and reach its pharmacological target.[1][5] Insufficient solubility can lead to low and erratic bioavailability, hindering the development of a safe and effective oral dosage form.[1][4] It is estimated that over 40% of new chemical entities developed in the pharmaceutical industry are practically insoluble in water, making solubility a major hurdle for formulation scientists.[1]

Therefore, characterizing the solubility of a lead compound as early as possible is essential.[6] This early assessment allows for the prompt identification and deprioritization of compounds with poor absorption characteristics, saving significant time and resources that would otherwise be spent on more expensive screening.[4][6]

Aminopyridines are a class of heterocyclic compounds frequently utilized in medicinal chemistry due to their versatile biological activities.[7][8] However, their solubility can be highly variable depending on the substitution pattern on the pyridine ring. This guide will use 2-Amino-5,6-dimethyl-3-methylaminopyridine as a representative NCE to illustrate a comprehensive strategy for solubility profiling. While specific data for this compound is sparse, indicating its novelty, the methodologies described herein are universally applicable. A datasheet indicates its solubility in chloroform and dichloromethane.[9]

Theoretical Assessment and In-Silico Prediction

Before embarking on laboratory experiments, computational tools can provide valuable insights into the potential solubility behavior of a molecule. These predictions help in designing more efficient experiments and interpreting the resulting data.

Molecular Structure and Physicochemical Properties

The first step is to analyze the chemical structure of 2-Amino-5,6-dimethyl-3-methylaminopyridine.

  • Structure: A pyridine ring substituted with an amino group at position 2, a methylamino group at position 3, and two methyl groups at positions 5 and 6.

  • Molecular Formula: C₈H₁₃N₃

  • Molecular Weight: 151.21 g/mol

  • Key Features: The presence of multiple nitrogen atoms (amino and pyridine ring nitrogen) suggests the molecule is basic and will have ionizable centers. The methyl groups contribute to its lipophilicity.

pKa and LogP/LogD Prediction
  • pKa (Acid Dissociation Constant): pKa is a measure of the acidity or basicity of a compound.[10] For a basic compound like an aminopyridine, the pKa values indicate the pH at which the molecule will be 50% ionized. The ionization state is critical as it dramatically influences aqueous solubility; the ionized (salt) form is typically much more soluble than the neutral form. Predicting the pKa is crucial for designing pH-solubility profiles and understanding how the compound will behave in different physiological environments (e.g., stomach pH ~1.2-3, intestine pH ~6-7.4).[10]

  • LogP and LogD (Partition and Distribution Coefficients): LogP is a measure of a compound's lipophilicity, defined as the ratio of its concentration in a nonpolar solvent (like octanol) to its concentration in an aqueous solvent.[11][12] High lipophilicity often correlates with reduced aqueous solubility.[10] LogD is similar to LogP but is pH-dependent, accounting for the distribution of both ionized and non-ionized species.[10][12] For ionizable compounds, LogD is a more accurate predictor of lipophilicity under physiological conditions.

Numerous software packages and online tools are available for predicting these parameters, which are invaluable for early-stage assessment.[10][13][14]

Experimental Solubility Determination: Methodologies & Protocols

Experimental determination of solubility is divided into two main categories: kinetic and thermodynamic. Each provides different but complementary information crucial at various stages of drug discovery.[4][6][15]

Kinetic Solubility Profiling

Kinetic solubility measures the concentration of a compound at the point of precipitation from a supersaturated solution, typically generated by adding a concentrated DMSO stock solution to an aqueous buffer.[15][16] This high-throughput method is ideal for early discovery stages to quickly rank and screen large numbers of compounds.[6][17][18][19]

This protocol uses laser nephelometry, which measures the forward scattered light caused by particulate matter (precipitate) in a solution.[19]

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of 2-Amino-5,6-dimethyl-3-methylaminopyridine in 100% dimethyl sulfoxide (DMSO).

  • Plate Preparation: In a 384-well microplate, add the appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Compound Addition: Use an automated liquid handler to perform serial dilutions of the DMSO stock solution directly into the buffer-filled wells. The final DMSO concentration should be kept low (e.g., <2%) to minimize its effect on solubility.

  • Incubation: Shake the plate for a short period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C).[15]

  • Measurement: Place the microplate in a laser nephelometer. The instrument measures the amount of scattered light in each well.

  • Data Analysis: Plot the nephelometry signal (counts) against the compound concentration. The kinetic solubility is the concentration at which a sharp increase in signal is observed, indicating precipitation.[19]

Thermodynamic Solubility Profiling

Thermodynamic solubility is the true equilibrium solubility of a compound, defined as the maximum concentration of the solid material that can be dissolved in a solvent at equilibrium.[20] This "gold standard" measurement is crucial for lead optimization and pre-formulation studies.[6][16] The most common method is the Shake-Flask method.[21][22]

This method measures the concentration of a saturated solution after a prolonged incubation period to ensure equilibrium is reached.[20][23]

  • Material Preparation: Add an excess amount of solid (crystalline powder) 2-Amino-5,6-dimethyl-3-methylaminopyridine to a series of vials containing the desired aqueous media (e.g., pH 1.2, 4.5, 6.8, and 7.4 buffers to simulate physiological conditions).[21][24][25] Ensure enough solid is added so that undissolved material remains visible.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (typically 25°C or 37°C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).[15][20]

  • Phase Separation: After incubation, allow the vials to stand so that the excess solid can sediment.[21] Carefully remove an aliquot of the supernatant. To ensure no solid particles are transferred, the supernatant must be filtered (using a low-binding filter, e.g., 0.22 µm PVDF) or centrifuged at high speed.[15][16]

  • Quantification: Dilute the clear filtrate with an appropriate solvent. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][15]

  • pH Verification: Measure the pH of the final saturated solution to ensure it has not changed significantly during the experiment.[21]

Data Analysis, Presentation, and Interpretation

Clear presentation of solubility data is essential for interpretation and project decision-making.

Data Presentation

Quantitative solubility data should be summarized in a clear, tabular format.

Table 1: Hypothetical Solubility Profile of 2-Amino-5,6-dimethyl-3-methylaminopyridine

Solvent/Buffer (pH) Temperature (°C) Method Solubility (µg/mL) Solubility (mM)
PBS (pH 7.4)25Kinetic (Nephelometry)850.56
pH 1.2 Buffer37Thermodynamic (Shake-Flask)>2000>13.2
pH 4.5 Buffer37Thermodynamic (Shake-Flask)155010.25
pH 6.8 Buffer37Thermodynamic (Shake-Flask)1200.79
pH 7.4 Buffer37Thermodynamic (Shake-Flask)900.59
Water25Thermodynamic (Shake-Flask)1050.69
Chloroform25N/ASolubleSoluble
Dichloromethane25N/ASolubleSoluble
Interpretation and Biopharmaceutics Classification System (BCS)

The results from the pH-dependent solubility study are particularly important. For a basic compound like our case study molecule, solubility is expected to be high at low pH (where it is protonated and ionized) and decrease as the pH increases towards and beyond its pKa.

This data is used to classify the drug substance according to the Biopharmaceutics Classification System (BCS) .[26] The BCS is a framework that categorizes drugs based on their aqueous solubility and intestinal permeability.[24][25]

  • High Solubility: A drug is considered highly soluble if its highest therapeutic dose is soluble in 250 mL or less of aqueous media over the pH range of 1.2–6.8 at 37°C.[24][25][27]

This classification is critical as it can guide formulation strategies and, in some cases, allow for biowaivers, reducing the need for certain in vivo bioequivalence studies.[24][27][28]

Visualizing the Solubility Workflow

A systematic approach is key to efficiently determining a compound's solubility profile. The following workflow illustrates the logical progression from initial assessment to detailed characterization.

Solubility_Workflow cluster_0 Phase 1: In-Silico & Initial Assessment cluster_1 Phase 2: Early-Stage Experimental Screening cluster_2 Phase 3: In-Depth Characterization cluster_3 Phase 4: Analysis & Classification start Define NCE: 2-Amino-5,6-dimethyl-3- methylaminopyridine insilico In-Silico Prediction (pKa, LogP, LogD) start->insilico kinetic Kinetic Solubility Assay (Nephelometry / HTS) insilico->kinetic rank Rank / Prioritize Compound kinetic->rank thermo Thermodynamic Solubility (Shake-Flask Method) rank->thermo Proceed with Lead Compound ph_profile pH-Solubility Profile (pH 1.2 - 7.4) thermo->ph_profile analysis Data Analysis & Interpretation ph_profile->analysis bcs BCS Classification analysis->bcs end Inform Formulation & Development Strategy bcs->end

Caption: Workflow for determining the solubility profile of a novel chemical entity.

Conclusion

Establishing a comprehensive solubility profile is a non-negotiable, foundational step in modern drug development. By integrating in-silico predictions with robust experimental methods like high-throughput kinetic screening and the gold-standard shake-flask thermodynamic assay, researchers can gain a thorough understanding of a compound's behavior. This guide, using 2-Amino-5,6-dimethyl-3-methylaminopyridine as a framework, provides the necessary protocols and logical workflows for scientists to generate high-quality, decision-enabling data. An early and accurate assessment of solubility not only mitigates the risk of late-stage failure but also accelerates the path to developing effective and bioavailable medicines.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Pharma Approach. (2025). Importance of Solubility in Pharmaceuticals. [Link]

  • Zhang, Y., Yang, K., Meng, Z., Wang, J., & Zhang, J. (2023). High-throughput kinetic turbidity analysis for determination of amorphous solubility and excipient screening for amorphous solid dispersions. International journal of pharmaceutics, 631, 122495. [Link]

  • Gherman, C., & Pinteala, M. (2020). The Importance of Solubility for New Drug Molecules. Biointerface Research in Applied Chemistry, 10(4), 5838-5844. [Link]

  • U.S. Food and Drug Administration. (2021). M9 Biopharmaceutics Classification System- Based Biowaivers. [Link]

  • ResearchGate. (2022). High-throughput kinetic turbidity analysis for determination of amorphous solubility and excipient screening for amorphous solid dispersions. [Link]

  • Slideshare. (n.d.). Solubility and its Importance.pptx. [Link]

  • Bergazin, T. D., Tielker, N., Zhang, Y., Mao, J., Gunner, M. R., Francisco, K., ... & Mobley, D. L. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Journal of computer-aided molecular design, 35(8), 771-802. [Link]

  • BMG LABTECH. (2004). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. [Link]

  • BioPharm International. (2021). FDA Publishes Guidance on Biopharmaceutics Classification System-Based Biowaivers. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. [Link]

  • eScholarship, University of California. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. [Link]

  • Ramirez, E., & Tsinman, K. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. AAPS PharmSciTech, 22(3), 93. [Link]

  • ResearchGate. (2021). (PDF) Evaluation of Log P, pKa and Log D Predictions from the SAMPL7 Blind Challenge. [Link]

  • European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [Link]

  • Dissolution Technologies. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • ChemRxiv. (2021). Evaluation of Log P, pKa and Log D Predictions from the SAMPL7 Blind Challenge. [Link]

  • Plateforme de chimie biologique intégrative de Strasbourg. (n.d.). Thermodynamic solubility. [Link]

  • Protheragen Lab. (n.d.). LogP/LogD/pKa Analysis. [Link]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS. [Link]

  • ACS Publications. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. [Link]

  • PubChem. (n.d.). 2-Amino-5-methylpyridine. [Link]

  • PubMed Central. (2022). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. [Link]

  • ResearchGate. (2024). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. [Link]

  • RSC Publishing. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). [Link]

  • Oakwood Chemical. (n.d.). 2-Amino-5, 6-dimethylpyridine, min 97%. [Link]

  • Frontiers. (2021). Diluted Aqueous Dispersed Systems of 4-Aminopyridine: The Relationship of Self-Organization, Physicochemical Properties, and Influence on the Electrical Characteristics of Neurons. [Link]

  • MedCrave online. (2018). Solubility of some novel cyanopyridine derivatives. [Link]

  • LookChem. (n.d.). Cas 57963-08-3,2-AMINO-5,6-DIMETHYLPYRIDINE. [Link]

  • Loba Chemie. (n.d.). 1824-81-3 CAS | 2-AMINO-6-METHYLPYRIDINE. [Link]

Sources

An In-depth Technical Guide to the Physical Characteristics of 2-Amino-5,6-dimethyl-3-methylaminopyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical characteristics of 2-Amino-5,6-dimethyl-3-methylaminopyridine (CAS No. 161091-50-5). As a substituted pyridine derivative, this compound holds potential interest in medicinal chemistry and materials science. This document consolidates available data and outlines robust experimental methodologies for the determination of its key physical properties. The guide is structured to provide both foundational data for initial assessment and detailed protocols for in-depth characterization, adhering to the principles of scientific integrity and experimental reproducibility.

Introduction

2-Amino-5,6-dimethyl-3-methylaminopyridine is a polysubstituted pyridine with a unique arrangement of electron-donating groups. The pyridine core is a fundamental scaffold in numerous pharmaceuticals and functional materials. The specific substitution pattern of this molecule—an amino group at the 2-position, a methylamino group at the 3-position, and two methyl groups at the 5- and 6-positions—is expected to significantly influence its electronic properties, basicity, solubility, and intermolecular interactions. A thorough understanding of its physical characteristics is paramount for its potential application in drug design, synthesis optimization, and materials engineering. This guide serves as a central repository of this critical information.

Molecular Structure and Core Properties

The foundational attributes of a molecule dictate its behavior in both chemical and biological systems. The structure of 2-Amino-5,6-dimethyl-3-methylaminopyridine forms the basis for all its other physical properties.

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result A Grind solid to fine powder B Pack into capillary tube (2-3 mm) A->B C Place in melting point apparatus B->C D Heat slowly (1-2°C/min) C->D E Observe and record T1 (first liquid) D->E F Record T2 (all liquid) E->F G Report Melting Range (T1 - T2) F->G

Figure 2: Workflow for Melting Point Determination.

Boiling Point and Density

As of the latest data, the boiling point and density of 2-Amino-5,6-dimethyl-3-methylaminopyridine have not been experimentally reported. For context, related, less substituted aminopyridines like 2-amino-5-methylpyridine and 2-(methylamino)pyridine have boiling points of 227°C and 200-201°C, respectively. Given the increased molecular weight and potential for hydrogen bonding, the boiling point of the title compound is expected to be higher. The density of a related compound, 2-(methylamino)pyridine, is 1.052 g/mL at 25°C.

Solubility Profile and Acid-Base Properties

Solubility

The compound is documented as being soluble in chlorinated solvents like chloroform and dichloromethane. Its solubility in aqueous and other organic solvents has not been extensively reported. The presence of multiple amine functionalities suggests a pH-dependent aqueous solubility.

Experimental Protocol: Qualitative Solubility Testing

This protocol systematically classifies a compound based on its solubility in a series of solvents, providing insights into its polarity and functional groups.[1][2]

  • Initial Test: Add ~10 mg of the compound to 0.5 mL of a solvent (e.g., water, toluene, ethanol) in a test tube.

  • Agitation: Vigorously shake the tube for 30 seconds.[3]

  • Observation: Observe for complete dissolution. If not fully soluble, classify as insoluble or partially soluble.

  • pH-Dependent Solubility: For water-insoluble compounds, test solubility in 5% aqueous HCl and 5% aqueous NaOH. Solubility in acidic solution indicates a basic functional group (like the amines in this compound). Solubility in a basic solution would indicate an acidic functional group.

Ionization Constant (pKa)

The pKa value is a quantitative measure of a molecule's acidity or basicity and is crucial for predicting its behavior in physiological environments.[4][5] The pyridine nitrogen and the exocyclic amino groups are all basic centers. The pKa can be determined experimentally using methods like potentiometric titration or UV-Vis spectroscopy as a function of pH.[6] The use of HPLC-based methods is also an effective alternative, especially for compounds with poor water solubility.[7][8]

Spectroscopic Characterization

Spectroscopic analysis provides a fingerprint of a molecule, confirming its identity and providing detailed information about its structure and bonding. While specific spectra for 2-Amino-5,6-dimethyl-3-methylaminopyridine are not publicly available, this section outlines the expected characteristics based on its functional groups and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

  • ¹H NMR: The spectrum is expected to be complex. Key predicted signals include:

    • A singlet for the C4-H proton on the pyridine ring.

    • Singlets for the two methyl groups on the ring (C5-CH₃ and C6-CH₃).

    • A signal for the N-methyl group (N-CH₃), which may show coupling to the N-H proton.

    • Broad signals for the amine protons (-NH₂ and -NH-), which are exchangeable with D₂O. For example, in the related 2-amino-5-methylpyridine, the methyl protons appear as a singlet around δ 2.12-2.16 ppm, and the aromatic protons appear between δ 6.32 and 7.88 ppm.[9]

  • ¹³C NMR: The spectrum will show eight distinct carbon signals.

    • The pyridine ring carbons will appear in the aromatic region (~δ 100-160 ppm). The carbons attached to nitrogen (C2 and C6) will be the most downfield.

    • The signals for the three methyl carbons will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. For 2-Amino-5,6-dimethyl-3-methylaminopyridine, characteristic absorption bands are expected:

  • N-H Stretching: Two distinct bands in the 3300-3500 cm⁻¹ region for the asymmetric and symmetric stretching of the primary amine (-NH₂) group. A single, sharper band in the same region for the secondary amine (-NH-) stretch.[10][11]

  • C=C and C=N Stretching: Aromatic ring stretching vibrations typically appear in the 1400-1650 cm⁻¹ region.

  • N-H Bending: A scissoring vibration for the -NH₂ group is expected around 1600-1650 cm⁻¹.

  • C-N Stretching: These vibrations for aromatic amines are typically found in the 1250-1350 cm⁻¹ region.

  • C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will be just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 151.

  • Fragmentation: Common fragmentation pathways for aminopyridines involve the loss of small neutral molecules or radicals. Expected fragments could arise from the loss of a methyl radical (-CH₃, M-15) or cleavage of the exocyclic amine groups.

Conclusion

This technical guide has synthesized the available physical data for 2-Amino-5,6-dimethyl-3-methylaminopyridine and provided a framework for its comprehensive experimental characterization. While core properties like molecular weight and melting point are established, further investigation is required to determine other key parameters such as boiling point, density, pKa, and detailed spectroscopic profiles. The protocols and predictive analyses herein offer a robust starting point for researchers and drug development professionals to fully characterize this promising molecule, enabling its effective utilization in future scientific endeavors.

References

  • BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

  • Koll, A. (2007). Determination of pKa Values by Liquid Chromatography. LCGC North America, 25(8), 774-781.
  • Gerig, J. T., & Reinheimer, J. D. (1969). NMR studies of substituted pyridines. Organic Magnetic Resonance, 1(3), 239–247.
  • Unknown. (n.d.). Solubility test for Organic Compounds. Retrieved from [Link]

  • Castellano, S., Sun, C., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327–337.
  • Unknown. (2021). experiment (1) determination of melting points. Retrieved from [Link]

  • Chemistry For Everyone. (2025). How To Determine Melting Point Of Organic Compounds? [Video]. YouTube.
  • Völgyi, G., Ruiz, R., & Box, K. (2011). Development of Methods for the Determination of pKa Values. Current Pharmaceutical Analysis, 7(4), 235-253.
  • Al-Iraqi, A. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 8(4), 834-850.
  • University of Calgary. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]

  • Castellano, S., Sun, C., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. AIP Publishing.
  • Arjunan, V., Santhanam, S., & Mohan, S. (2006). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 64(3), 586-594.
  • PharmaeliX. (2021). pKa Value Determination Guidance 2024. Retrieved from [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

  • El-Gaber, M. A., et al. (2020). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 25(21), 5032.
  • Castellano, S., Sun, C., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. AIP Publishing.
  • ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. Retrieved from [Link]

  • ResearchGate. (n.d.). Gas chromatography/mass spectroscopy identification of M2 as 4-aminopyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). A reducing-difference IR-spectral study of 4-aminopyridine. Retrieved from [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • NIST. (n.d.). 2-Aminopyridine. In NIST Chemistry WebBook. Retrieved from [Link]

  • Wang, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1582.
  • El-Gaber, M. A., et al. (2020). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminopyridine. Retrieved from [Link]

  • SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

  • European Union Reference Laboratory for alternatives to animal testing (EURL ECVAM). (2021).
  • PubChem. (n.d.). 2-Amino-5-methylpyridine. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate. Retrieved from [Link]

  • Aladdin Scientific. (n.d.). 2-Amino-5, 6-dimethylpyridine, min 97%. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of experimental and calculated IR spectra of 2-amino-3-methylpyridine. Retrieved from [Link]

  • Chem-Impex. (n.d.). 2-Amino-3,5-dimethylpyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-cyanopyridine. Retrieved from [Link]

  • Chem-Impex. (n.d.). 2-Amino-3-methyl-5-nitropyridine. Retrieved from [Link]

Sources

Methodological & Application

The Synthetic Versatility of 2-Amino-5,6-dimethyl-3-methylaminopyridine: A Guide to its Synthesis and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Promising Scaffold in Organic Synthesis

Substituted diaminopyridines are a cornerstone in modern medicinal chemistry and materials science, offering a versatile scaffold for developing novel therapeutics and functional materials. Among these, the specific substitution pattern of "2-Amino-5,6-dimethyl-3-methylaminopyridine" presents a unique combination of electronic and steric properties, making it a highly attractive, albeit currently under-documented, building block. The presence of three distinct nitrogen-containing functional groups—a primary amine, a secondary amine, and the pyridine nitrogen—offers multiple sites for further chemical elaboration. This guide provides a comprehensive overview of the proposed synthesis of this intriguing molecule, detailed experimental protocols, and explores its potential applications in organic synthesis, particularly in the construction of biologically active heterocyclic systems. Given the absence of a direct documented synthesis for this specific molecule, the following protocols are expertly curated based on well-established and analogous transformations reported in peer-reviewed literature.

Proposed Synthesis of 2-Amino-5,6-dimethyl-3-methylaminopyridine

The synthesis of the target molecule can be envisioned through a multi-step sequence starting from the commercially available 2,3-lutidine. The proposed synthetic pathway involves the introduction of the amino groups at the 2- and 3-positions, followed by selective methylation of the 3-amino group.

Overall Synthetic Workflow

The proposed synthetic route is outlined below. The key steps involve nitration of a suitable precursor, followed by reduction and selective N-methylation.

Synthetic_Workflow A 2,3-Lutidine B 2-Amino-5,6-dimethylpyridine A->B Amination C 2-Amino-5,6-dimethyl-3-nitropyridine B->C Nitration D 5,6-Dimethyl-2,3-diaminopyridine C->D Reduction E 2-Amino-5,6-dimethyl-3-methylaminopyridine D->E Selective N-Methylation Application_Workflow A 2-Amino-5,6-dimethyl-3-methylaminopyridine B N-substituted Imidazo[4,5-b]pyridines A->B Cyclization with Aldehydes/ Carboxylic Acids D Novel Heterocyclic Scaffolds A->D Further Derivatization C Potential Kinase Inhibitors B->C

Application Notes & Protocols: 2-Amino-5,6-dimethyl-3-methylaminopyridine as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core of numerous approved drugs. Among these, vicinal diaminopyridines, particularly 2,3-diaminopyridine scaffolds, are of significant interest due to their unique reactivity and ability to serve as precursors for rigid, bicyclic heterocyclic systems. This guide focuses on the synthesis and potential applications of a specific, highly functionalized building block: 2-Amino-5,6-dimethyl-3-methylaminopyridine (CAS No: 161091-50-5).

While direct literature on this exact molecule is sparse, its structural motifs suggest significant potential for the synthesis of novel compound libraries, particularly for kinase inhibitors and other targeted therapies. The strategic placement of methyl groups on the pyridine ring can enhance binding affinity and metabolic stability, while the differential reactivity of the primary and secondary amino groups offers a handle for selective functionalization.

These notes provide a comprehensive overview, including a proposed synthetic route, key applications with detailed protocols, and an exploration of the underlying chemical principles that make this building block a valuable tool for drug discovery professionals.

Proposed Synthesis of 2-Amino-5,6-dimethyl-3-methylaminopyridine

The synthesis of polysubstituted pyridines often requires a multi-step approach. A plausible and logical pathway to obtain 2-Amino-5,6-dimethyl-3-methylaminopyridine is proposed below, based on established pyridine chemistry.

Synthetic Strategy Overview

The proposed synthesis starts from a commercially available substituted pyridine and introduces the required amino functionalities in a regioselective manner.

Synthetic_Pathway A 2-Amino-5,6-dimethylpyridine B 2-Amino-5,6-dimethyl-3-nitropyridine A->B Nitration C 2,3-Diamino-5,6-dimethylpyridine B->C Reduction D 2-Amino-5,6-dimethyl-3-methylaminopyridine C->D Selective N-methylation Application_Workflow A 2-Amino-5,6-dimethyl- 3-methylaminopyridine C Cyclocondensation A->C B α,β-Unsaturated ester B->C D Pyrido[2,3-d]pyrimidinone core C->D E Further Functionalization (e.g., Suzuki Coupling) D->E F Final Kinase Inhibitor E->F

Application Notes and Protocols for 2-Amino-5,6-dimethyl-3-methylaminopyridine: Synthetic Mechanisms and Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: 2-Amino-5,6-dimethyl-3-methylaminopyridine is a substituted diaminopyridine derivative of significant interest in medicinal chemistry and materials science. Its structural features, including a vicinal diamine arrangement on a pyridine scaffold, offer a versatile platform for the synthesis of fused heterocyclic systems and as a ligand in coordination chemistry. The differential reactivity of the two amino groups—one primary at the 2-position and one secondary at the 3-position—along with the electronic nature of the substituted pyridine ring, dictates its chemical behavior. These application notes provide a comprehensive overview of the plausible synthetic routes and key reaction mechanisms involving this compound, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established principles of heterocyclic chemistry and provide a framework for the practical application of this valuable synthon.

Part 1: Synthesis of 2-Amino-5,6-dimethyl-3-methylaminopyridine

The synthesis of 2-Amino-5,6-dimethyl-3-methylaminopyridine is not widely documented in the literature. However, a plausible and logical synthetic route can be devised based on well-established transformations of pyridine derivatives. The proposed multi-step synthesis starts from a readily available substituted pyridine and involves sequential introduction and modification of functional groups.

Proposed Synthetic Pathway

A logical retrosynthetic analysis suggests that the target molecule can be constructed from a 2-amino-5,6-dimethylpyridine precursor. The key steps would involve the introduction of a nitro group at the 3-position, followed by its reduction to an amino group, and finally, selective methylation.

Synthetic_Pathway 2-Amino-5,6-dimethylpyridine 2-Amino-5,6-dimethylpyridine Nitration Nitration 2-Amino-5,6-dimethylpyridine->Nitration HNO3/H2SO4 2-Amino-5,6-dimethyl-3-nitropyridine 2-Amino-5,6-dimethyl-3-nitropyridine Nitration->2-Amino-5,6-dimethyl-3-nitropyridine Reduction Reduction 2-Amino-5,6-dimethyl-3-nitropyridine->Reduction Fe/HCl or H2/Pd-C 2,3-Diamino-5,6-dimethylpyridine 2,3-Diamino-5,6-dimethylpyridine Reduction->2,3-Diamino-5,6-dimethylpyridine Selective Methylation Selective Methylation 2,3-Diamino-5,6-dimethylpyridine->Selective Methylation e.g., Reductive Amination 2-Amino-5,6-dimethyl-3-methylaminopyridine 2-Amino-5,6-dimethyl-3-methylaminopyridine Selective Methylation->2-Amino-5,6-dimethyl-3-methylaminopyridine

Caption: Proposed synthetic workflow for 2-Amino-5,6-dimethyl-3-methylaminopyridine.

Step-by-Step Mechanistic Elucidation

1. Nitration of 2-Amino-5,6-dimethylpyridine:

The initial step involves the electrophilic nitration of the 2-aminopyridine derivative. The amino group at the 2-position is a strong activating group and directs electrophiles to the 3- and 5-positions. In this case, with the 5-position already occupied by a methyl group, the nitration is expected to occur regioselectively at the 3-position. The reaction typically proceeds via the formation of a nitroamino intermediate which then rearranges.[1]

  • Mechanism: The reaction is initiated by the formation of the nitronium ion (NO₂⁺) from nitric acid and sulfuric acid. The amino group of the pyridine attacks the nitronium ion. A subsequent rearrangement, often acid-catalyzed, moves the nitro group to the 3-position of the pyridine ring, followed by rearomatization.

2. Reduction of the Nitro Group:

The nitro group at the 3-position is then reduced to a primary amino group. This transformation can be achieved using various reducing agents. Common methods include catalytic hydrogenation (e.g., H₂ over Palladium on carbon) or metal-acid combinations like iron in hydrochloric acid.[1] These methods are generally high-yielding and chemoselective for the reduction of nitro groups in the presence of other reducible functionalities.

3. Selective N-Methylation of the 3-Amino Group:

The final step is the selective methylation of the newly formed amino group at the 3-position to yield the target compound. Achieving selectivity between the two amino groups can be challenging. One potential strategy is reductive amination. The differential reactivity of the amino groups might allow for selective reaction. Alternatively, a protection-methylation-deprotection sequence could be employed for greater control.

Part 2: Key Reaction Mechanisms and Applications

The reactivity of 2-Amino-5,6-dimethyl-3-methylaminopyridine is dominated by the nucleophilic character of its two amino groups and the pyridine ring itself.

Reactions at the Amino Groups
  • Acylation: The amino groups can readily react with acylating agents such as acid chlorides or anhydrides to form amides. The primary amino group at the 2-position is generally more sterically accessible and may react preferentially under kinetically controlled conditions.

  • Alkylation: Similar to acylation, alkylating agents will react with the amino groups. Selective alkylation can be challenging and may lead to a mixture of products, including di-alkylation.

  • Cyclization Reactions: The vicinal diamine arrangement is a key structural feature that allows for the formation of fused five-membered rings. For instance, reaction with aldehydes can lead to the formation of imidazo[4,5-b]pyridine derivatives, which are important scaffolds in medicinal chemistry.[1][2]

Imidazo_Formation Target_Molecule 2-Amino-5,6-dimethyl-3-methylaminopyridine Condensation Condensation Target_Molecule->Condensation + R-CHO Aldehyde R-CHO Aldehyde->Condensation Imine_Intermediate Imine_Intermediate Condensation->Imine_Intermediate Cyclization Cyclization Imine_Intermediate->Cyclization Oxidation Oxidation Cyclization->Oxidation Imidazo[4,5-b]pyridine Imidazo[4,5-b]pyridine Oxidation->Imidazo[4,5-b]pyridine

Sources

Application Notes & Protocols: 2-Amino-5,6-dimethyl-3-methylaminopyridine as a Novel Ligand for Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide on the synthesis and potential catalytic applications of 2-Amino-5,6-dimethyl-3-methylaminopyridine. While this specific ligand is not extensively documented in catalytic literature, its structural features—a pyridine scaffold with vicinal primary and secondary amino groups—suggest significant potential, particularly in cross-coupling reactions. We present a plausible synthetic pathway, a detailed protocol for its application in a model copper-catalyzed C-N coupling reaction, and a mechanistic discussion grounded in established principles of organometallic chemistry. This guide is designed to serve as a foundational resource for researchers exploring new ligand scaffolds for challenging catalytic transformations.

Introduction: The Rationale for 2-Amino-5,6-dimethyl-3-methylaminopyridine in Catalysis

The design of effective ligands is paramount in homogeneous catalysis, directly influencing the reactivity, selectivity, and stability of the metallic center. Pyridine-based ligands are a cornerstone of catalyst development due to their robust aromatic framework, tunable electronic properties, and strong coordination to a variety of metals.[1] The title compound, 2-Amino-5,6-dimethyl-3-methylaminopyridine, presents a compelling architecture for a bidentate ligand.

Key Structural Features and Their Catalytic Implications:

  • Bidentate N,N'-Chelation: The proximate 2-amino and 3-methylamino groups are ideally positioned to form a stable five-membered chelate ring with a metal center. This chelation effect can significantly enhance catalyst stability and prevent ligand dissociation, which is often a pathway for catalyst deactivation.

  • Electron-Donating Properties: The pyridine nitrogen, along with two amino groups and two methyl groups, acts as a strong electron-donating system. This increases the electron density on the coordinated metal, which can promote key steps in catalytic cycles, such as the oxidative addition of substrates.

  • Modulated Steric Environment: The methyl groups at the 5- and 6-positions provide steric bulk that can influence the coordination geometry of the metal and the selectivity of the reaction.

Based on these features, this ligand is a promising candidate for reactions such as copper- and palladium-catalyzed cross-couplings, hydroaminations, and aminations.[2][3] This guide will focus on its projected application in copper-catalyzed N-arylation, a vital transformation in medicinal chemistry and materials science.

Synthesis of the Ligand

A robust synthesis is crucial for the exploration of any new ligand. While a specific documented procedure for the title compound is scarce, a multi-step synthesis can be proposed based on established methodologies for constructing substituted aminopyridines.[4][5] The proposed pathway involves the construction of the substituted pyridine core, followed by functional group manipulations to install the required amino functionalities.

Proposed Synthetic Workflow

The synthesis begins with the formation of the dimethylpyridine ring, followed by a sequence of nitration, reduction, and selective methylation to achieve the target structure.[4]

G A 5,6-Dimethylpyridine Core Formation B Step 1: Amination at C2 (e.g., Chichibabin reaction or equivalent) A->B C Step 2: Nitration at C3 B->C Regioselective Nitration D Step 3: Reduction of Nitro Group (e.g., H2/Pd or Fe/HCl) C->D Chemoselective Reduction E Intermediate: 2,3-Diamino-5,6-dimethylpyridine D->E F Step 4: Selective N-Methylation at C3 E->F Controlled Methylation G Final Product: 2-Amino-5,6-dimethyl-3-methylaminopyridine F->G

Caption: Proposed synthetic pathway for the target ligand.

Protocol: Selective N-Methylation (Step 4)

Selective methylation of one amino group in the presence of another is a critical and challenging step. The steric hindrance around the 2-amino group, adjacent to the pyridine nitrogen, is expected to favor methylation at the 3-amino position.[4]

Materials and Equipment:

  • 2,3-Diamino-5,6-dimethylpyridine (starting material)

  • Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

  • Potassium carbonate (K₂CO₃) or a non-nucleophilic base (e.g., DBU)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF), anhydrous

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography column)

Procedure:

  • Inert Atmosphere: Set up a Schlenk flask under an argon or nitrogen atmosphere.

  • Reagent Addition: To the flask, add 2,3-Diamino-5,6-dimethylpyridine (1.0 eq) and anhydrous acetonitrile.

  • Base Addition: Add finely powdered potassium carbonate (2.0 eq).

  • Methylating Agent: Cool the mixture to 0 °C in an ice bath. Slowly add methyl iodide (1.0 - 1.1 eq) dropwise over 15 minutes. The slight excess of the methylating agent should be used with caution to avoid over-methylation.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, filter the mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water (3x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-methylated product.

Application in Catalysis: Copper-Catalyzed N-Arylation

We propose the application of 2-Amino-5,6-dimethyl-3-methylaminopyridine as a ligand in the copper-catalyzed N-arylation of amines with aryl chlorides—a challenging but highly valuable transformation. The ligand's strong electron-donating character is hypothesized to facilitate the difficult oxidative addition of the C-Cl bond to the copper center.

Proposed Catalytic Cycle

The reaction likely proceeds through a Cu(I)/Cu(III) cycle. The bidentate ligand (L) is crucial for stabilizing the high-valent Cu(III) intermediate.

G cluster_0 Catalytic Cycle A L-Cu(I)-X B [L-Cu(III)(Ar)(X)(R₂NH)] A->B Oxidative Addition (Ar-X) C [L-Cu(III)(Ar)(NR₂)(X)]⁻ H⁺ B->C Deprotonation (Base) C->A Reductive Elimination (Ar-NR₂ formed) Product Ar-NR₂ C->Product D L-Cu(I)-NR₂ R2NH R₂NH R2NH->B Base Base Base->B ArX Ar-X ArX->A

Caption: Proposed catalytic cycle for Cu-catalyzed N-arylation.

Mechanistic Insights:

  • Ligand Activation: The ligand coordinates to a Cu(I) salt to form the active catalyst.

  • Oxidative Addition: The electron-rich copper center facilitates the oxidative addition of the aryl halide (Ar-X) to form a transient Cu(III) species. This is often the rate-limiting step, especially for less reactive aryl chlorides.[2]

  • Amine Coordination & Deprotonation: The amine substrate coordinates to the Cu(III) center, and a base assists in its deprotonation to form an amido complex.

  • Reductive Elimination: The C-N bond is formed via reductive elimination, releasing the arylated amine product and regenerating the L-Cu(I) catalyst.

Protocol: Model N-Arylation of Aniline with 4-Chlorotoluene

This protocol provides a starting point for evaluating the ligand's efficacy. Optimization of base, solvent, and temperature may be required for different substrates.

Materials and Reagents:

  • Catalyst: Copper(I) iodide (CuI)

  • Ligand: 2-Amino-5,6-dimethyl-3-methylaminopyridine

  • Substrates: 4-Chlorotoluene, Aniline

  • Base: Cesium carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄)

  • Solvent: Dioxane or Toluene (anhydrous)

  • Internal Standard: 1,3,5-Trimethoxybenzene (for GC/NMR analysis)

  • Equipment: Schlenk tube or sealed vial, magnetic stir plate with heating, inert atmosphere glovebox or Schlenk line.

Procedure:

  • Glovebox Setup: Inside a nitrogen-filled glovebox, add CuI (0.05 mmol, 5 mol%), the ligand (0.06 mmol, 6 mol%), and Cs₂CO₃ (2.0 mmol) to a Schlenk tube equipped with a magnetic stir bar.

  • Substrate Addition: Add 4-chlorotoluene (1.0 mmol), followed by aniline (1.2 mmol).

  • Solvent Addition: Add 2.0 mL of anhydrous dioxane.

  • Reaction Setup: Seal the Schlenk tube, remove it from the glovebox, and place it in a pre-heated oil bath at 110 °C.

  • Stirring: Stir the reaction mixture vigorously for 24 hours.

  • Analysis: After cooling to room temperature, dilute the mixture with ethyl acetate, add an internal standard, and filter through a short plug of silica gel. Analyze the filtrate by GC-MS and ¹H NMR to determine conversion and yield.[3]

Data Presentation: Hypothetical Optimization Results

This table illustrates how results could be structured to demonstrate a self-validating and trustworthy protocol.

EntryCopper Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1CuI (5)Cs₂CO₃Dioxane1102485
2CuI (5)K₃PO₄Dioxane1102472
3CuI (5)Cs₂CO₃Toluene1102468
4CuI (5)Cs₂CO₃Dioxane902455
5CuTC (5)Cs₂CO₃Dioxane1102479

Yields determined by ¹H NMR using an internal standard.

Conclusion and Future Outlook

2-Amino-5,6-dimethyl-3-methylaminopyridine represents a structurally intriguing and accessible ligand for homogeneous catalysis. Its inherent electronic and steric properties make it a prime candidate for facilitating challenging cross-coupling reactions. The protocols and mechanistic hypotheses presented herein provide a solid foundation for researchers to begin exploring its catalytic potential. Future work should focus on the synthesis and isolation of the ligand, experimental validation of its efficacy in a broader range of catalytic reactions, and detailed mechanistic studies to fully elucidate its role in the catalytic cycle.

References

  • Methods for Alkylation/Methyl
  • The Chemical Properties and Synthesis of 2-Amino-5-methylpyridine: A Manufacturer's Insight. NINGBO INNO PHARMCHEM CO.,LTD.
  • Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. The Royal Society of Chemistry.
  • 2-Amino-6-(dimethylamino)pyridine-3,5-dicarbonitrile. PMC - NIH.
  • Process for preparation of 2-amino-5-methyl-pyridine.
  • 2-amino-5-methyl pyridine and process of making it.
  • Mechanistic Studies Lead to Dramatically Improved Reaction Conditions for the Cu- Catalyzed Asymmetric Hydroamin
  • Synthesis of 2-Amino-3-cyanopyridine Derivatives Using Superparamagnetic Recyclable Nanocatalyst of Fe₃O₄@THAM. Organic Chemistry Research.
  • The 2,6-bis(imino)pyridine ligand with different substituent groups...
  • Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides. PMC.

Sources

Application Note: Quantitative Analysis of 2-Amino-5,6-dimethyl-3-methylaminopyridine using HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides detailed analytical methods for the accurate quantification of 2-Amino-5,6-dimethyl-3-methylaminopyridine, a substituted aminopyridine derivative. Given the absence of established methods for this specific compound, we present two robust, validated protocols based on the analysis of structurally similar aromatic amines and pyridines. The primary recommended method is a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, suitable for routine quality control and purity assessment. A secondary, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is also detailed for trace-level quantification in complex matrices. Both protocols are designed to meet the stringent requirements of pharmaceutical and chemical research, adhering to principles outlined in the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines[1][2][3][4][5].

Introduction and Analyte Properties

2-Amino-5,6-dimethyl-3-methylaminopyridine is a heterocyclic aromatic amine. Its structure, featuring a pyridine core with multiple electron-donating groups (amino and methyl), dictates its physicochemical properties.

  • Structure:

    Chemical structure of 2-Amino-5,6-dimethyl-3-methylaminopyridine
    Figure 1. Structure of 2-Amino-5,6-dimethyl-3-methylaminopyridine.
  • Predicted Physicochemical Properties:

    • Basicity: The presence of two amino groups and the pyridine nitrogen makes the molecule basic. It will be protonated in acidic conditions, a key consideration for chromatographic retention and sample preparation[6].

    • Polarity: The amine functionalities make it a polar molecule, suggesting good solubility in polar organic solvents and aqueous acidic mobile phases.

    • UV Absorbance: Substituted pyridines exhibit strong UV absorbance, typically between 250-280 nm, which allows for direct quantification using a UV detector[7][8][9]. The exact maximum absorbance (λmax) should be determined experimentally.

These properties make liquid chromatography the ideal analytical approach. Gas chromatography (GC) is less suitable for polar, thermolabile compounds like this without a derivatization step, which adds complexity and potential for error[10].

Method Selection: HPLC-UV vs. LC-MS/MS

The choice between HPLC-UV and LC-MS/MS depends on the specific application requirements.

  • HPLC-UV: This is the workhorse method for routine analysis, such as determining the purity of a drug substance or quantifying the compound in a simple formulation. It is robust, cost-effective, and widely available.

  • LC-MS/MS: This technique offers superior sensitivity and selectivity, making it essential for trace-level quantification, analysis in complex biological matrices (e.g., plasma), or for identifying genotoxic impurities[11][12][13]. The use of Multiple Reaction Monitoring (MRM) ensures high specificity by monitoring a specific parent-to-fragment ion transition[12][13].

The following sections provide detailed protocols for both methods, developed based on established procedures for related aromatic amines and aminopyridines[6][14][15][16][17].

Protocol 1: Quantification by Reverse-Phase HPLC with UV Detection

This method is designed for the assay and purity determination of 2-Amino-5,6-dimethyl-3-methylaminopyridine as a raw material or in simple formulations.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Diluent (e.g., 50:50 ACN:H₂O) A->B C Sonicate to Dissolve B->C D Filter through 0.45 µm Syringe Filter C->D E Inject into HPLC System D->E Inject Sample F Separation on C18 Column E->F G Detect at λmax (e.g., 265 nm) F->G H Integrate Peak Area G->H Chromatogram I Generate Calibration Curve H->I J Calculate Concentration I->J

Caption: Workflow for HPLC-UV analysis of the target analyte.

  • Reference Standard: 2-Amino-5,6-dimethyl-3-methylaminopyridine (≥98% purity)

  • Solvents: Acetonitrile (ACN, HPLC grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm)

  • Mobile Phase Additives: Formic acid (FA, >99%) or Ammonium formate (LC-MS grade)

  • Diluent: 50:50 (v/v) Acetonitrile:Water

ParameterRecommended ConditionRationale
HPLC System Quaternary or Binary HPLC with UV/PDA DetectorStandard equipment for this type of analysis. A Photodiode Array (PDA) detector is preferred for initial method development to confirm peak purity and determine optimal λmax.
Column C18, 250 mm x 4.6 mm, 5 µm (e.g., Waters Symmetry, Agilent Zorbax)C18 columns provide excellent retention and separation for moderately polar aromatic compounds. The dimensions are standard for robust, high-resolution separations.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier ensures the basic analyte is protonated, leading to sharp, symmetrical peak shapes by minimizing interaction with residual silanols on the silica support[6].
Mobile Phase B Acetonitrile (ACN)ACN is a common organic modifier with low viscosity and good UV transparency.
Gradient Elution 5% B to 95% B over 15 minutes, hold for 3 min, return to initial over 2 min, equilibrate for 5 min.A gradient is recommended for method development to ensure elution of the main peak and any potential impurities with different polarities. The gradient can be optimized to an isocratic method for routine QC if impurities are not a concern.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection UV at ~265 nm (Determine λmax experimentally)Substituted aminopyridines typically absorb strongly in this region. The optimal wavelength should be determined by scanning the reference standard in the mobile phase.
Injection Volume 10 µLA typical injection volume that balances sensitivity and peak shape.
  • Stock Standard Solution (1 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

  • Sample Preparation: Accurately weigh the sample, dissolve in diluent to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).

  • Filtration: Filter all solutions through a 0.45 µm PTFE syringe filter before injection to protect the column.

The method must be validated according to ICH Q2(R2) guidelines to ensure it is suitable for its intended purpose[1][2][18].

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be free from interference from placebo, impurities, or degradation products. (Peak Purity > 99.5% by PDA).
Linearity Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels.
Range Typically 80-120% of the test concentration for an assay.
Accuracy 98.0% - 102.0% recovery for spiked samples at three levels (e.g., 80%, 100%, 120%).
Precision Repeatability (n=6): RSD ≤ 1.0%. Intermediate Precision (different day/analyst): RSD ≤ 2.0%.
Detection Limit (LOD) Signal-to-Noise ratio of 3:1.
Quantitation Limit (LOQ) Signal-to-Noise ratio of 10:1, with acceptable precision (RSD ≤ 10%).
Robustness Insensitive to small, deliberate changes in method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2).

Protocol 2: Quantification by LC-MS/MS

This high-sensitivity method is ideal for determining trace levels of 2-Amino-5,6-dimethyl-3-methylaminopyridine in complex matrices.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Matrix Spike & Add Internal Standard (IS) B Protein Precipitation or Solid Phase Extraction (SPE) A->B C Evaporate & Reconstitute B->C D Inject into UPLC System C->D Inject Sample E Fast Separation (e.g., C18, <3 min) D->E F ESI+ Ionization E->F G MRM Detection (Parent → Fragment) F->G H Integrate Analyte/IS Peaks G->H Ion Chromatogram I Calculate Peak Area Ratio H->I J Quantify using Calibration Curve I->J

Caption: Workflow for LC-MS/MS analysis of the target analyte.

  • Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound with different mass (e.g., 2-Amino-3-methylpyridine[19]) can be used.

  • Solvents: LC-MS grade Acetonitrile, Methanol, and Water.

  • Mobile Phase Additives: LC-MS grade Formic Acid or Ammonium Formate.

ParameterRecommended ConditionRationale
LC System UPLC/UHPLC SystemUltra-high performance systems provide faster analysis times and sharper peaks, which is beneficial for MS sensitivity.
Column C18, 50 mm x 2.1 mm, 1.8 µmA shorter column with smaller particles is suitable for rapid gradient separations typical in LC-MS/MS bioanalysis.
Mobile Phase A 0.1% Formic Acid in WaterVolatile acidic modifiers like formic acid are compatible with mass spectrometry and promote good ionization in positive mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileEnsures consistent pH and additive concentration across the gradient.
Gradient Elution 5% B to 95% B over 2.0 minutes, hold for 0.5 min, return to initial and equilibrate for 0.5 min.A fast gradient is sufficient for separating the analyte from matrix components before it enters the mass spectrometer.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature 40 °CHigher temperature reduces viscosity and can improve peak shape.
MS System Triple Quadrupole Mass SpectrometerThe gold standard for quantitative analysis due to its ability to perform highly selective MRM experiments[13][20].
Ionization Source Electrospray Ionization, Positive Mode (ESI+)The basic amine groups are readily protonated, making ESI+ the ideal ionization mode.
MRM Transitions Analyte: m/z 165.1 → [Fragment 1], m/z 165.1 → [Fragment 2] IS: To be determinedThe precursor ion will be the protonated molecule [M+H]⁺. Fragments must be determined by infusing the standard and optimizing collision energy. Using two transitions (one for quantification, one for confirmation) enhances specificity.
Source Parameters To be optimized (e.g., Capillary Voltage, Gas Flow, Temperature)These parameters must be tuned for the specific instrument and analyte to maximize signal intensity.
  • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of Internal Standard working solution.

  • Add 300 µL of cold Acetonitrile (containing 1% formic acid) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a new tube/plate and inject into the LC-MS/MS system.

Validation for bioanalytical methods follows guidelines from the FDA and ICH, focusing on parameters relevant to complex matrices.

Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention time of the analyte and IS in at least six blank matrix lots.
Linearity Correlation coefficient (r²) ≥ 0.995.
Accuracy & Precision Within ±15% of nominal value (±20% at LLOQ) for QC samples at four levels (LLOQ, Low, Mid, High).
Matrix Effect Assessed by comparing the response of the analyte in post-extraction spiked samples to that of a neat solution.
Recovery The extraction efficiency of the analyte from the biological matrix. Should be consistent and reproducible.
Stability Analyte stability must be demonstrated under various conditions (Freeze-Thaw, Bench-Top, Long-Term Storage).

Conclusion

This application note provides two comprehensive, scientifically-grounded methods for the quantification of 2-Amino-5,6-dimethyl-3-methylaminopyridine. The HPLC-UV method is a robust and reliable choice for routine purity and assay testing. For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity detection, the LC-MS/MS method is superior. Both protocols are designed as a starting point for method development and must be fully validated according to regulatory guidelines[1][21][22][23] to ensure their suitability for the intended analytical purpose.

References

  • Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. ACS Publications. [Link]

  • The Ultraviolet Absorption Spectra of Substituted Pyridine 1-Oxides and their Conjugate Acids. ACS Publications. [Link]

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. [Link]

  • Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Taylor & Francis Online. [Link]

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Waters Corporation. [Link]

  • HPLC Methods for analysis of 4-Aminopyridine. HELIX Chromatography. [Link]

  • Pyridines Separation of pyridine and other amines. Agilent. [Link]

  • HPLC Methods for analysis of 2-Aminopyridine. HELIX Chromatography. [Link]

  • Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. Chromatography Today. [Link]

  • Small Molecule Analysis. AxisPharm. [Link]

  • 2-Amino-5-methylpyridine. PubChem. [Link]

  • Ultra-violet absorption spectra of substituted pyridines. Sci-Hub. [Link]

  • Ultraviolet Absorption Spectra and the Quasi-planarity of Pyridine and its d5 Isotopomer in its S1(pi,pi) Excited State.* ResearchGate. [Link]

  • Application of LCMS in small-molecule drug development. European Pharmaceutical Review. [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. European Pharmaceutical Review. [Link]

  • 2-Amino-3-methylpyridine. PubChem. [Link]

  • Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. NIH National Center for Biotechnology Information. [Link]

  • UV-Vis Spectrum of Pyridine. SIELC Technologies. [Link]

Sources

Application Notes and Protocols for the Derivatization of 2-Amino-5,6-dimethyl-3-methylaminopyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5,6-dimethyl-3-methylaminopyridine is a unique substituted diaminopyridine with significant potential as a scaffold in medicinal chemistry and materials science. Its two distinct amino functionalities—a primary amine at the C2 position and a secondary methylamino group at the C3 position—offer multiple points for derivatization. This allows for the systematic modulation of its physicochemical properties and the exploration of its structure-activity relationships (SAR). The strategic derivatization of this core structure can lead to the development of novel therapeutic agents, functional materials, and molecular probes.

This comprehensive guide, designed for researchers and drug development professionals, provides an in-depth exploration of the derivatization techniques applicable to 2-Amino-5,6-dimethyl-3-methylaminopyridine. We will delve into the principles of chemoselectivity, offering detailed, field-proven protocols for N-acylation, N-sulfonylation, and palladium-catalyzed cross-coupling reactions. Each protocol is presented with an explanation of the underlying chemical principles to empower researchers to adapt and optimize these methods for their specific synthetic goals.

Chemoselectivity: A Tale of Two Amines

The key to successfully derivatizing 2-Amino-5,6-dimethyl-3-methylaminopyridine lies in understanding and controlling the relative reactivity of its two amino groups. The primary amine at the C2 position and the secondary methylamino group at the C3 position exhibit different nucleophilicities and are subject to varying degrees of steric hindrance.

  • Nucleophilicity: In general, primary amines are more nucleophilic than secondary amines due to less steric hindrance and favorable electronic effects. However, the pyridine ring's electronic nature and the position of the amino groups can influence this reactivity. The C2-amino group is directly conjugated with the ring nitrogen, which can affect its electron density.

  • Steric Hindrance: The C3-methylamino group is sterically more hindered than the C2-amino group due to the presence of the methyl group. This steric bulk can be exploited to achieve selective derivatization of the C2-amino group.[1]

By carefully selecting reagents, catalysts, and reaction conditions, it is possible to selectively target one amino group over the other, enabling the synthesis of a diverse range of derivatives.

N-Acylation: Crafting Amide Derivatives

N-acylation is a fundamental transformation for introducing a wide variety of functional groups and for protecting amine functionalities. The reaction of 2-Amino-5,6-dimethyl-3-methylaminopyridine with acylating agents such as acyl chlorides or anhydrides can be directed to selectively acylate either the C2-primary amine or the C3-secondary amine.

Selective Acylation of the C2-Primary Amine

Exploiting the generally higher reactivity and lower steric hindrance of the primary amine, selective acylation at the C2 position can be achieved under mild conditions.

Protocol 1: Selective N-Acylation of the C2-Amino Group

This protocol is adapted from standard procedures for the acylation of primary amines in the presence of secondary amines.[2][3]

Reaction Principle: The greater nucleophilicity and accessibility of the C2-primary amine allow it to react preferentially with the acylating agent under controlled conditions. The use of a non-nucleophilic base is crucial to neutralize the acid byproduct without competing in the acylation.

Materials:

  • 2-Amino-5,6-dimethyl-3-methylaminopyridine

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.05 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount, optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2-Amino-5,6-dimethyl-3-methylaminopyridine (1.0 eq) and the non-nucleophilic base (1.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the acyl chloride (1.05 eq) in anhydrous DCM to the reaction mixture dropwise.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, a catalytic amount of DMAP can be added.[2]

  • Once the starting material is consumed, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Characterization: The resulting N-(2-acetoamido-5,6-dimethylpyridin-3-yl)-N-methylacetamide can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.[4]

Exhaustive Acylation of Both Amino Groups

To acylate both the C2 and C3 amino groups, more forcing conditions and an excess of the acylating agent are required.

Protocol 2: Exhaustive N-Acylation

This protocol is a modification of standard acylation procedures to drive the reaction to completion for both amino groups.[5]

Reaction Principle: By using an excess of a highly reactive acylating agent and a nucleophilic catalyst like pyridine, both the primary and secondary amines can be acylated. Pyridine acts as both a base and a catalyst by forming a highly reactive acylpyridinium intermediate.

Materials:

  • 2-Amino-5,6-dimethyl-3-methylaminopyridine

  • Acetic anhydride (Ac₂O) (2.5-3.0 eq per amino group)

  • Anhydrous Pyridine

Procedure:

  • Dissolve 2-Amino-5,6-dimethyl-3-methylaminopyridine (1.0 eq) in anhydrous pyridine in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (2.5-3.0 eq per amino group) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material and any mono-acylated intermediates.

  • Quench the reaction by the slow addition of methanol.

  • Remove the solvent under reduced pressure. Co-evaporate with toluene to remove residual pyridine.

  • Dissolve the residue in DCM and wash with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the di-acylated product.

  • Purify by column chromatography if necessary.

N-Sulfonylation: Introducing the Sulfonyl Moiety

N-sulfonylation is a valuable technique for installing sulfonamide groups, which are prevalent in many pharmaceutical compounds. Similar to acylation, the chemoselectivity of sulfonylation can be controlled to target either the C2 or C3 amino group.

Selective Sulfonylation of the C2-Primary Amine

The primary amine at the C2 position can be selectively sulfonylated under carefully controlled conditions.

Protocol 3: Selective N-Sulfonylation of the C2-Amino Group

This protocol is adapted from general procedures for the sulfonylation of primary amines.[6]

Reaction Principle: The C2-primary amine reacts preferentially with the sulfonyl chloride in the presence of a non-nucleophilic base. The choice of base is critical to avoid side reactions.

Materials:

  • 2-Amino-5,6-dimethyl-3-methylaminopyridine

  • Arylsulfonyl chloride (e.g., p-toluenesulfonyl chloride, benzenesulfonyl chloride) (1.1 eq)

  • Pyridine or Triethylamine (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-Amino-5,6-dimethyl-3-methylaminopyridine (1.0 eq) in anhydrous DCM and cool to 0 °C.

  • Add the base (2.0 eq) to the solution.

  • Slowly add a solution of the sulfonyl chloride (1.1 eq) in anhydrous DCM.

  • Stir the reaction at 0 °C and allow it to slowly warm to room temperature while monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling, are powerful tools for forming carbon-nitrogen and carbon-carbon bonds, respectively. These reactions can be applied to halogenated derivatives of 2-Amino-5,6-dimethyl-3-methylaminopyridine to introduce a wide range of substituents.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the coupling of an amine with an aryl halide.[7][8][9] To apply this to our scaffold, a halogen atom needs to be present on the pyridine ring. For this, a precursor such as 3-chloro-5,6-dimethyl-N-methylpyridin-2-amine would be required.

Protocol 4: Buchwald-Hartwig Amination

This protocol provides a general procedure for the palladium-catalyzed amination of a halo-aminopyridine derivative.[10]

Reaction Principle: A palladium catalyst, in conjunction with a suitable phosphine ligand and a base, facilitates the coupling of an amine with an aryl halide through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[7]

Materials:

  • Halogenated 2-Amino-5,6-dimethyl-3-methylaminopyridine derivative (e.g., 3-chloro-5,6-dimethyl-N-methylpyridin-2-amine)

  • Amine coupling partner (1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP) (2-10 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-2.5 eq)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to a flame-dried Schlenk tube.

  • Add the halogenated aminopyridine derivative and the amine coupling partner.

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between an organoboron compound and an aryl halide.[11] This is particularly useful for introducing aryl or heteroaryl substituents onto the pyridine ring. A precursor such as 3-bromo-5,6-dimethylpyridin-2-amine would be a suitable starting material.[12]

Protocol 5: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki coupling of a bromo-aminopyridine derivative.[13]

Reaction Principle: A palladium(0) catalyst facilitates the cross-coupling of an organoboron species with an aryl halide. The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to form the new C-C bond.[11]

Materials:

  • Bromo-substituted 2-Amino-5,6-dimethyl-3-methylaminopyridine derivative (e.g., 3-bromo-5,6-dimethylpyridin-2-amine)

  • Arylboronic acid or ester (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 eq)

  • Solvent mixture (e.g., dioxane/water, toluene/water)

Procedure:

  • To a flask, add the bromo-aminopyridine derivative, the arylboronic acid, the palladium catalyst, and the base.

  • Add the solvent mixture.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to reflux (typically 80-110 °C) under an inert atmosphere.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

Derivatization TechniqueTarget GroupKey ReagentsTypical ConditionsExpected Outcome
N-Acylation C2-Primary AmineAcyl chloride, TEA/DIPEADCM, 0 °C to RTSelective mono-acylation
Both AminesAcetic anhydride, PyridinePyridine, 0 °C to RTDi-acylation
N-Sulfonylation C2-Primary AmineSulfonyl chloride, Pyridine/TEADCM, 0 °C to RTSelective mono-sulfonylation
Buchwald-Hartwig C3-Position (from halo-derivative)Amine, Pd catalyst, Ligand, BaseToluene or Dioxane, 80-120 °CC-N bond formation
Suzuki-Miyaura C3-Position (from halo-derivative)Boronic acid, Pd catalyst, BaseDioxane/Water, 80-110 °CC-C bond formation

Visualization of Workflows

N-Acylation Workflow

acylation_workflow cluster_start Starting Material cluster_selective Selective C2-Acylation cluster_exhaustive Exhaustive Acylation start 2-Amino-5,6-dimethyl- 3-methylaminopyridine reagents1 Acyl Chloride TEA/DIPEA, DCM start->reagents1 Mild Conditions reagents2 Acetic Anhydride Pyridine start->reagents2 Forcing Conditions product1 C2-Acylated Product reagents1->product1 product2 C2,C3-Diacylated Product reagents2->product2

Caption: Workflow for selective and exhaustive N-acylation.

Palladium-Catalyzed Cross-Coupling Workflow

cross_coupling_workflow cluster_precursor Halogenated Precursor Synthesis cluster_buchwald Buchwald-Hartwig Amination cluster_suzuki Suzuki-Miyaura Coupling start 2-Amino-5,6-dimethyl- 3-methylaminopyridine halogenation Halogenation (e.g., NBS, NCS) start->halogenation precursor Halo-diaminopyridine halogenation->precursor reagents_bh Amine, Pd Catalyst Ligand, Base precursor->reagents_bh reagents_sz Boronic Acid, Pd Catalyst Base precursor->reagents_sz product_bh C-N Coupled Product reagents_bh->product_bh product_sz C-C Coupled Product reagents_sz->product_sz

Sources

No Documented Materials Science Applications for 2-Amino-5,6-dimethyl-3-methylaminopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Despite a comprehensive search of scientific literature and chemical databases, no specific applications in the field of materials science have been documented for the compound 2-Amino-5,6-dimethyl-3-methylaminopyridine (CAS No. 161091-50-5).

While the chemical is available from suppliers, indicating its synthesis is possible, it does not appear in peer-reviewed journals, patents, or technical papers in the context of materials development, such as in polymers, organic electronics, or coordination chemistry.

This lack of public information prevents the creation of detailed application notes and protocols as requested. The foundational data on its properties, performance in material systems, and established experimental procedures are not available.

Context from Related Compounds

Research on structurally related aminopyridine and diaminopyridine derivatives does show a broad range of applications in materials science. These related compounds are utilized as:

  • Ligands in Coordination Polymers: The nitrogen atoms in the pyridine ring and amino groups can coordinate with metal ions to form metal-organic frameworks (MOFs) or coordination polymers with interesting magnetic or catalytic properties.

  • Building Blocks for Functional Polymers: Aminopyridines can be incorporated into polymer backbones to impart specific properties such as thermal stability, conductivity, or pH-responsiveness.

  • Precursors for Organic Electronic Materials: The electron-rich nature of aminopyridines makes them useful starting materials for the synthesis of molecules used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

However, it is crucial to note that the specific substitution pattern of 2-Amino-5,6-dimethyl-3-methylaminopyridine—with methyl groups at the 5 and 6 positions and a methylamino group at the 3 position—would significantly influence its steric and electronic properties compared to simpler aminopyridines. These unique characteristics would necessitate dedicated research to determine its suitability for any given application, and such research has not been published.

Without verifiable data and established protocols, any discussion of its application in materials science would be purely speculative and would not meet the standards of scientific and technical accuracy required for researchers, scientists, and drug development professionals. Further empirical research is required to explore the potential of this specific molecule in any materials science context.

Application Notes and Protocols for 2-Amino-5,6-dimethyl-3-methylaminopyridine in Agrochemical Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Pyridine Scaffold in Modern Agrochemicals

The pyridine ring is a foundational heterocyclic scaffold in the development of novel agrochemicals, integral to the creation of a wide array of fungicides, herbicides, and insecticides.[1][2][3] Its unique electronic properties and versatile substitution patterns allow for fine-tuning of biological activity, selectivity, and physicochemical properties. This guide focuses on the hypothetical, yet promising, compound 2-Amino-5,6-dimethyl-3-methylaminopyridine as a novel candidate for agrochemical discovery. Its structure, featuring multiple amine substitutions, suggests potential for diverse biological interactions and makes it a compelling subject for rigorous investigation.

These application notes provide a comprehensive framework for the synthesis, characterization, and evaluation of 2-Amino-5,6-dimethyl-3-methylaminopyridine in an agrochemical research context. The protocols herein are designed to be self-validating, with an emphasis on the rationale behind experimental choices to empower researchers in their quest for next-generation crop protection solutions.

Synthesis and Characterization of 2-Amino-5,6-dimethyl-3-methylaminopyridine

A plausible synthetic route for 2-Amino-5,6-dimethyl-3-methylaminopyridine can be conceptualized based on established methods for the synthesis of substituted aminopyridines.[4][5] The following protocol outlines a hypothetical, yet chemically sound, pathway.

Protocol 1: Hypothetical Synthesis of 2-Amino-5,6-dimethyl-3-methylaminopyridine

Objective: To synthesize 2-Amino-5,6-dimethyl-3-methylaminopyridine from commercially available starting materials.

Materials:

  • 2-Amino-5,6-dimethylpyridine

  • N-bromosuccinimide (NBS)

  • Methylamine solution (40% in water)

  • Palladium catalyst (e.g., Pd(OAc)2)

  • Buchwald-Hartwig ligand (e.g., XPhos)

  • Strong base (e.g., Sodium tert-butoxide)

  • Anhydrous solvent (e.g., Toluene)

  • Standard laboratory glassware and purification equipment (chromatography column, rotary evaporator)

Procedure:

  • Bromination of 2-Amino-5,6-dimethylpyridine:

    • Dissolve 2-Amino-5,6-dimethylpyridine in a suitable solvent like dichloromethane.

    • Slowly add N-bromosuccinimide (NBS) at 0°C to selectively brominate the 3-position.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Work up the reaction to isolate the 3-bromo-2-amino-5,6-dimethylpyridine intermediate.

  • Buchwald-Hartwig Amination:

    • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine the 3-bromo-2-amino-5,6-dimethylpyridine intermediate, palladium catalyst, and Buchwald-Hartwig ligand in anhydrous toluene.

    • Add the strong base, followed by the methylamine solution.

    • Heat the reaction mixture at a specified temperature (e.g., 100°C) and monitor its progress by TLC or GC-MS.

    • Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent.

    • Purify the crude product by column chromatography to obtain 2-Amino-5,6-dimethyl-3-methylaminopyridine.

Characterization:

The synthesized compound should be thoroughly characterized using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Melting Point Analysis: To assess purity.

Synthetic Workflow Diagram

G A 2-Amino-5,6-dimethylpyridine B Bromination (NBS, CH2Cl2) A->B C 3-Bromo-2-amino-5,6-dimethylpyridine B->C D Buchwald-Hartwig Amination (Methylamine, Pd catalyst, Ligand, Base) C->D E 2-Amino-5,6-dimethyl-3-methylaminopyridine D->E

Caption: Hypothetical synthesis of 2-Amino-5,6-dimethyl-3-methylaminopyridine.

Application Notes: Potential in Agrochemical Discovery

Based on the known bioactivities of structurally related aminopyridine compounds, 2-Amino-5,6-dimethyl-3-methylaminopyridine could be explored for the following agrochemical applications:

  • Herbicidal Activity: Many pyridine derivatives are known to exhibit herbicidal properties by inhibiting essential plant biochemical pathways.[6][7] Potential modes of action to investigate include the inhibition of Photosystem II (PSII) or the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids.[6][8]

  • Insecticidal Activity: The pyridine scaffold is present in several commercial insecticides.[9][10] Aminopyridines can act on the insect nervous system, potentially as modulators of ion channels.[11][12][13][14][15] Screening against common agricultural pests would be a primary step in evaluating its insecticidal potential.[16][17][18]

Experimental Protocols for Bioactivity Screening

Protocol 2: In Vitro Herbicidal Activity Assay (PSII Inhibition)

Objective: To assess the potential of 2-Amino-5,6-dimethyl-3-methylaminopyridine to inhibit Photosystem II (PSII) electron transport.

Materials:

  • Isolated spinach thylakoids

  • DCPIP (2,6-dichlorophenolindophenol) as an artificial electron acceptor

  • Spectrophotometer

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Diuron)

Procedure:

  • Prepare a stock solution of the test compound.

  • In a 96-well plate, add a buffer solution, isolated thylakoids, and DCPIP to each well.

  • Add varying concentrations of the test compound to the wells. Include a solvent control and a positive control.

  • Expose the plate to a light source to initiate the photosynthetic reaction.

  • Measure the reduction of DCPIP over time by monitoring the decrease in absorbance at 600 nm using a spectrophotometer.

  • Calculate the IC₅₀ value (the concentration of the compound that causes 50% inhibition of DCPIP reduction).

Hypothetical Mode of Action: PSII Inhibition

cluster_0 Thylakoid Membrane cluster_1 Test Compound Binding Site P680 P680 Pheo Pheophytin P680->Pheo QA QA Pheo->QA QB QB QA->QB Plastoquinone Plastoquinone Pool QB->Plastoquinone Inhibition Inhibition of Electron Flow QB->Inhibition Light Light Energy Light->P680

Caption: Hypothetical inhibition of electron flow at the QB site of Photosystem II.

Protocol 3: In Vivo Insecticidal Activity Assay (Contact Toxicity)

Objective: To evaluate the contact toxicity of 2-Amino-5,6-dimethyl-3-methylaminopyridine against a model insect pest (e.g., aphids).

Materials:

  • Culture of a model insect pest (e.g., Aphis gossypii)

  • Leaf discs from a suitable host plant

  • Test compound dissolved in an appropriate solvent with a surfactant

  • Positive control (e.g., a commercial aphicide)

  • Petri dishes with moist filter paper

Procedure:

  • Prepare serial dilutions of the test compound.

  • Dip leaf discs into each test solution for a set amount of time (e.g., 10 seconds).

  • Allow the leaf discs to air dry.

  • Place one treated leaf disc in each petri dish.

  • Introduce a known number of insects (e.g., 10-20 adult aphids) onto each leaf disc.

  • Seal the petri dishes and incubate under controlled conditions (temperature, humidity, light).

  • Assess mortality at specified time points (e.g., 24, 48, and 72 hours).

  • Calculate the LC₅₀ value (the concentration of the compound that causes 50% mortality).

Data Interpretation and Troubleshooting

Assay Expected Outcome for Active Compound Potential Issues Troubleshooting
Herbicidal (PSII) Concentration-dependent decrease in DCPIP reduction rate.Low solubility of the test compound.Use a co-solvent; ensure proper mixing.
IC₅₀ value comparable to or better than the positive control.Inactive thylakoids.Prepare fresh thylakoids and test their activity.
Insecticidal (Contact) Concentration-dependent increase in insect mortality.High control mortality.Ensure insects are healthy and not stressed before the assay.
LC₅₀ value indicating significant toxicity.No observed activity.Consider alternative application methods (e.g., systemic uptake).

Safety Precautions

As with any novel chemical entity, 2-Amino-5,6-dimethyl-3-methylaminopyridine should be handled with care. Assume the compound is hazardous until proven otherwise.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated fume hood.

  • Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

  • Toxicity: Be aware that aminopyridines can have neurological effects.[11][12] In case of exposure, seek immediate medical attention.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-5,6-dimethyl-3-methylaminopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Amino-5,6-dimethyl-3-methylaminopyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common synthetic challenges and improve the yield and purity of your target compound.

Introduction to the Synthetic Challenge

The synthesis of polysubstituted pyridines like 2-Amino-5,6-dimethyl-3-methylaminopyridine presents a significant regiochemical challenge. The precise introduction of four different substituents onto the pyridine core requires a carefully planned multi-step strategy. A direct, one-pot synthesis is generally not feasible, necessitating a more nuanced approach that often involves the construction of a substituted pyridine ring followed by functional group interconversions.[1]

This guide will focus on a plausible and commonly employed synthetic strategy, breaking it down into key stages and addressing the potential pitfalls at each step.

Proposed Synthetic Pathway

A logical approach to the synthesis of 2-Amino-5,6-dimethyl-3-methylaminopyridine involves the initial construction of a 2-amino-5,6-dimethylpyridine core, followed by regioselective introduction of the 3-methylamino group. This can be conceptualized in the following major stages:

  • Synthesis of a 2,3-Lutidine (2,3-dimethylpyridine) derivative as the starting scaffold.

  • Introduction of an amino group at the 2-position.

  • Regioselective nitration at the 3-position.

  • Reduction of the nitro group to an amino group.

  • Selective methylation of the 3-amino group.

Below is a workflow diagram illustrating this proposed synthetic route.

Synthesis_Workflow A Starting Material (e.g., 2,3-Lutidine) B Step 1: Amination at C2 (e.g., Chichibabin reaction) A->B C Intermediate 1 (2-Amino-5,6-dimethylpyridine) B->C D Step 2: Regioselective Nitration at C3 C->D E Intermediate 2 (2-Amino-5,6-dimethyl-3-nitropyridine) D->E F Step 3: Reduction of Nitro Group E->F G Intermediate 3 (2,3-Diamino-5,6-dimethylpyridine) F->G H Step 4: Selective N-Methylation at C3 G->H I Final Product (2-Amino-5,6-dimethyl-3-methylaminopyridine) H->I

Caption: Proposed synthetic workflow for 2-Amino-5,6-dimethyl-3-methylaminopyridine.

Troubleshooting Guide

This section is organized by the synthetic steps outlined above. Each entry presents a common problem, its potential causes, and actionable solutions.

Step 1 & 2: Synthesis of 2-Amino-5,6-dimethylpyridine

Problem 1: Low yield of 2-Amino-5,6-dimethylpyridine from 2,3-Lutidine via the Chichibabin reaction.

  • Potential Causes:

    • Suboptimal Reaction Temperature: The Chichibabin reaction is highly temperature-sensitive. Too low a temperature will result in a sluggish reaction, while too high a temperature can lead to decomposition and side product formation.

    • Impure Sodium Amide (NaNH₂): The quality of the sodium amide is crucial. Old or improperly stored NaNH₂ can be less reactive.

    • Presence of Water: The reaction is extremely sensitive to moisture, which will quench the sodium amide.

  • Solutions:

    • Optimize Temperature: Carefully control the reaction temperature, typically in the range of 150-170 °C for lutidines.

    • Use Fresh or High-Purity Sodium Amide: Ensure the sodium amide is fresh and has been stored under an inert atmosphere.

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. The reaction should be run under a dry, inert atmosphere (e.g., nitrogen or argon).

Problem 2: Formation of isomeric side products.

  • Potential Causes:

    • Lack of Regioselectivity: While the Chichibabin reaction on lutidines generally favors amination at the positions flanking the nitrogen, some amination at other positions can occur.

  • Solutions:

    • Purification: Careful column chromatography is often necessary to separate the desired 2-amino isomer from other isomers.

    • Alternative Routes: Consider alternative synthetic routes that offer better regiocontrol, such as those starting from a pre-functionalized pyridine ring.

Step 3: Regioselective Nitration

Problem 3: Low yield and poor regioselectivity during the nitration of 2-Amino-5,6-dimethylpyridine.

  • Potential Causes:

    • Harsh Nitrating Conditions: The amino group is activating and can lead to multiple nitrations or oxidation under harsh conditions.

    • Protonation of the Pyridine Ring: In strongly acidic media, the pyridine nitrogen is protonated, which deactivates the ring towards electrophilic substitution.

  • Solutions:

    • Milder Nitrating Agents: Use a mixture of nitric acid and sulfuric acid at low temperatures (e.g., 0-10 °C) to control the reaction.[2]

    • Protecting Groups: Consider protecting the amino group as an amide to modulate its directing effect and reduce its sensitivity to oxidation. The protecting group can be removed in a subsequent step.

Nitrating Conditions Typical Temperature Expected Outcome
Conc. HNO₃ / Conc. H₂SO₄0 - 10 °CControlled mononitration
Fuming HNO₃ / H₂SO₄> 25 °CRisk of over-nitration and oxidation
Step 4: Reduction of the Nitro Group

Problem 4: Incomplete reduction of the nitro group to the amine.

  • Potential Causes:

    • Catalyst Poisoning: The catalyst (e.g., Pd/C, PtO₂) can be poisoned by impurities in the starting material or solvent.

    • Insufficient Hydrogen Pressure: For catalytic hydrogenation, inadequate hydrogen pressure can lead to incomplete reduction.

    • Inefficient Reducing Agent: When using chemical reducing agents like SnCl₂/HCl or Fe/HCl, the stoichiometry and reaction time are critical.

  • Solutions:

    • Catalyst Selection and Handling: Use a fresh, high-quality catalyst. Ensure the substrate is pure.

    • Optimize Hydrogenation Conditions: Increase the hydrogen pressure and/or reaction time.

    • Stoichiometry of Chemical Reductants: Use a sufficient excess of the chemical reducing agent and monitor the reaction to completion by TLC or LC-MS.

Reduction_Troubleshooting Start Incomplete Reduction Cause1 Catalyst Poisoning? Start->Cause1 Cause2 Insufficient H₂ Pressure? Start->Cause2 Cause3 Incorrect Stoichiometry? Start->Cause3 Solution1 Use fresh catalyst Purify substrate Cause1->Solution1 Solution2 Increase H₂ pressure Increase reaction time Cause2->Solution2 Solution3 Increase excess of reducing agent Cause3->Solution3

Caption: Troubleshooting logic for incomplete nitro group reduction.

Step 5: Selective N-Methylation

Problem 5: Over-methylation or methylation at the wrong amino group.

  • Potential Causes:

    • Lack of Selectivity: The 2-amino and 3-amino groups have similar nucleophilicity, leading to a mixture of methylated products.

    • Harsh Methylating Agent: Powerful methylating agents like methyl iodide can lead to di- or even tri-methylation.

  • Solutions:

    • Use of Protecting Groups: Protect the more reactive 2-amino group before methylation of the 3-amino group. A suitable protecting group would be one that can be selectively introduced and removed.

    • Reductive Amination: A more controlled approach is to react the 2,3-diamino intermediate with one equivalent of formaldehyde followed by reduction with a mild reducing agent like sodium triacetoxyborohydride. This method generally provides good selectivity for mono-methylation.

Methylation Method Selectivity Common Issues
Methyl Iodide / BaseLowOver-methylation, lack of regioselectivity
Reductive AminationHighRequires careful control of stoichiometry

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for this synthesis?

A1: While several starting materials could be envisioned, 2,3-lutidine (2,3-dimethylpyridine) is a commercially available and logical choice. The methyl groups are already in the desired 5- and 6-positions of the final product.

Q2: Are there any specific safety precautions I should take?

A2: Yes. The Chichibabin reaction uses sodium amide, which is highly reactive and pyrophoric upon contact with water. This reaction should only be performed by trained personnel in a fume hood under an inert atmosphere. Nitration reactions with strong acids are highly exothermic and require careful temperature control to prevent runaway reactions. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Q3: How can I monitor the progress of these reactions?

A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of most of these reactions. For more quantitative analysis and to check for the presence of isomers, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation of intermediates and the final product.

Q4: What are the best methods for purifying the final product?

A4: The final product, being an amine, is basic. Column chromatography on silica gel is a standard method for purification. It may be necessary to add a small amount of a basic modifier, such as triethylamine, to the eluent to prevent the product from streaking on the column. Recrystallization from a suitable solvent system can also be an effective final purification step to obtain a highly pure product.

Q5: Can I use a different order of steps, for example, nitration before amination?

A5: While alternative synthetic routes are possible, the proposed order is designed to manage regioselectivity. Nitrating 2,3-lutidine first would likely lead to nitration at the 4-position, which is not the desired isomer. The amino group introduced in the first step helps to direct the subsequent nitration to the desired 3-position.

References

  • Gribble, G. W. (2010). Recent developments in indole and quinoline synthesis. In Topics in Heterocyclic Chemistry (Vol. 23, pp. 1-48). Springer.
  • Google Patents. (1993). EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine.
  • Wang, L., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1588. [Link]

  • Organic Syntheses. (1941). 3-Aminopyridine. Coll. Vol. 1, p.74. [Link]

  • Google Patents. (1994). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
  • ResearchGate. (n.d.). Synthesis of 3-Aminopyridine. [Link]

Sources

Purification of "2-Amino-5,6-dimethyl-3-methylaminopyridine" from crude reaction mixture

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of "2-Amino-5,6-dimethyl-3-methylaminopyridine." This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating this highly substituted aminopyridine from crude reaction mixtures. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to address the specific challenges you may encounter.

Understanding the Purification Challenge

The purification of 2-Amino-5,6-dimethyl-3-methylaminopyridine presents a unique set of challenges due to its molecular structure. The presence of multiple amino groups imparts a basic character and high polarity, while the methyl substituents contribute to potential solubility in organic solvents. The key to successful purification lies in exploiting the subtle differences in physicochemical properties between the target compound and potential impurities.

A plausible synthetic route to this molecule suggests the potential for several types of impurities, including:

  • Regioisomers: Incomplete control during the amination steps can lead to isomers with substituents at different positions on the pyridine ring.

  • Starting Materials: Unreacted precursors from the synthesis.

  • Over-methylated or Under-methylated Species: Impurities arising from the introduction of the methylamino group.

  • Byproducts from Side Reactions: Such as dimerization of starting materials or intermediates.[1]

This guide will equip you with the strategies to effectively separate your target compound from these and other potential contaminants.

Frequently Asked Questions (FAQs)

Q1: What is the first and most critical step I should take before attempting a large-scale purification?

A1: Before committing your entire batch of crude material, it is imperative to perform a small-scale analytical assessment. Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for understanding the complexity of your crude mixture. This initial analysis will help you identify the number of components, estimate the relative polarity of your target compound, and select the most promising purification strategy.

Q2: My crude product is a dark, oily residue. What is the best initial work-up procedure?

A2: For a crude mixture that is an oil, a primary and effective purification step is an acid-base extraction . This technique leverages the basicity of the amino groups on your target compound. By dissolving the crude mixture in an organic solvent and washing with an aqueous acidic solution, the aminopyridine will be protonated and preferentially partition into the aqueous layer as a salt, leaving many non-basic impurities behind in the organic layer. Subsequently, basifying the aqueous layer and extracting with an organic solvent will recover the purified aminopyridine.

Q3: I'm struggling to separate my target compound from a closely related isomer. What advanced techniques can I employ?

A3: The separation of isomers is a common challenge in the purification of substituted pyridines. When standard column chromatography fails to provide adequate separation, consider employing more advanced chromatographic techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography .[2][3] These methods utilize stationary phases with unique selectivities that can effectively resolve compounds with very similar polarities.

Q4: Can I use recrystallization to purify 2-Amino-5,6-dimethyl-3-methylaminopyridine?

A4: Recrystallization can be a highly effective technique for purifying solid compounds, provided a suitable solvent or solvent system can be identified. The ideal solvent will dissolve the crude material at an elevated temperature but allow for the selective crystallization of the pure target compound upon cooling, leaving impurities dissolved in the mother liquor. A systematic solvent screen with small amounts of your crude product is the best approach to determine the feasibility of recrystallization.

Troubleshooting Guide

This section addresses common issues encountered during the purification of 2-Amino-5,6-dimethyl-3-methylaminopyridine and provides actionable solutions.

Problem Probable Cause(s) Solution(s)
Low recovery after acid-base extraction - Incomplete protonation of the aminopyridine. - Emulsion formation during extraction. - The aminopyridine salt has some solubility in the organic layer.- Use a stronger acid or increase the concentration of the acidic solution. - Add brine (saturated NaCl solution) to break up emulsions. - Perform multiple extractions with the aqueous acid.
Product co-elutes with impurities during column chromatography - Inappropriate solvent system (eluent). - Overloading of the column. - The polarity of the product and impurity are too similar for the chosen stationary phase.- Perform a thorough TLC analysis to optimize the eluent system. A common starting point for aminopyridines is a mixture of a non-polar solvent (like hexanes or toluene) and a polar solvent (like ethyl acetate or methanol), with a small amount of a basic modifier (like triethylamine) to reduce tailing. - Reduce the amount of crude material loaded onto the column. - Consider using a different stationary phase (e.g., alumina instead of silica gel) or an advanced chromatography technique like HILIC.
Difficulty in achieving crystallization - The compound may be an oil at room temperature. - The chosen solvent is not appropriate for recrystallization. - The presence of impurities is inhibiting crystal formation.- If the compound is an oil, chromatography is a more suitable purification method. - Conduct a systematic solvent screen to find a solvent in which the compound has high solubility when hot and low solubility when cold. - Attempt to purify the material further by another method (e.g., column chromatography) before recrystallization.
Discolored final product - Presence of colored impurities from the reaction. - Degradation of the compound during purification.- Treat a solution of the crude product with activated charcoal before the final purification step. - Avoid excessive heat and exposure to strong acids or bases for prolonged periods.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Initial Work-up

This protocol is designed for the initial purification of the crude reaction mixture to remove non-basic impurities.

Materials:

  • Crude 2-Amino-5,6-dimethyl-3-methylaminopyridine

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride solution (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Separatory funnel

  • Beakers and flasks

  • Rotary evaporator

Procedure:

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., DCM or EtOAc).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1 M HCl to the separatory funnel.

  • Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.

  • Allow the layers to separate. The aminopyridine, now protonated, will be in the aqueous (bottom) layer if using DCM, or the aqueous (bottom) layer if using EtOAc.

  • Drain the aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer with 1 M HCl two more times to ensure complete transfer of the aminopyridine.

  • Combine all aqueous extracts.

  • Slowly add 1 M NaOH to the combined aqueous extracts with stirring until the solution is basic (pH > 10, check with pH paper).

  • Transfer the basic aqueous solution back to the separatory funnel.

  • Add an equal volume of fresh organic solvent (DCM or EtOAc).

  • Shake vigorously, venting frequently.

  • Allow the layers to separate and drain the organic layer (which now contains the purified aminopyridine) into a clean flask.

  • Repeat the extraction of the aqueous layer with the organic solvent two more times.

  • Combine all organic extracts.

  • Wash the combined organic extracts with brine to remove any residual water.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the partially purified 2-Amino-5,6-dimethyl-3-methylaminopyridine.

Protocol 2: Column Chromatography for High Purity Isolation

This protocol is intended for the fine purification of the product obtained from the initial work-up or for crude mixtures that are not amenable to extraction.

Materials:

  • Partially purified 2-Amino-5,6-dimethyl-3-methylaminopyridine

  • Silica gel (for column chromatography)

  • Hexanes

  • Ethyl Acetate

  • Triethylamine

  • TLC plates

  • Chromatography column

  • Collection tubes

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in various solvent systems to find an eluent that gives good separation of your target compound from impurities. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 7:3 or 1:1). Add a small amount of triethylamine (e.g., 0.5-1%) to the eluent to prevent streaking of the basic aminopyridine. The ideal eluent will give your target compound an Rf value of approximately 0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Carefully pack the chromatography column with the slurry, ensuring there are no air bubbles.

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of the eluent or a stronger solvent like DCM.

    • Alternatively, adsorb the crude material onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and then evaporating the solvent.

    • Carefully load the sample onto the top of the packed column.

  • Elution:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions in separate test tubes.

  • Fraction Analysis:

    • Monitor the elution of compounds by spotting the collected fractions onto TLC plates and visualizing under UV light or with a suitable stain.

    • Combine the fractions that contain the pure target compound.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 2-Amino-5,6-dimethyl-3-methylaminopyridine.

Visualization of Purification Workflow

The following diagram illustrates a typical workflow for the purification of 2-Amino-5,6-dimethyl-3-methylaminopyridine.

PurificationWorkflow Crude Crude Reaction Mixture Analysis Analytical Assessment (TLC, HPLC, LC-MS) Crude->Analysis Extraction Acid-Base Extraction Analysis->Extraction Initial Purification Recrystallization Recrystallization Analysis->Recrystallization If Solid Chromatography Column Chromatography Extraction->Chromatography Further Purification Waste Impurities Extraction->Waste Non-basic Impurities PureProduct Pure Product Chromatography->PureProduct Chromatography->Waste Closely Eluting Impurities Recrystallization->PureProduct Recrystallization->Waste Soluble Impurities

Caption: A decision-making workflow for purification.

Safety Precautions

Aminopyridine derivatives should be handled with care, as they can be toxic if swallowed, inhaled, or absorbed through the skin.[4] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • A lab coat

Consult the Safety Data Sheet (SDS) for any specific hazards associated with the reagents and solvents used in your purification protocol.[3][4][5][6]

References

  • BenchChem Technical Support Team. (2025).
  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column.
  • Lough, G. H., & Clapp, J. W. (1947). U.S. Patent No. 2,416,617. U.S.
  • SIELC Technologies. (n.d.). 2-Aminopyridine.
  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • Anumula, K. R. (1994). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 220(2), 275-283.
  • Jubilant Ingrevia Limited. (n.d.).
  • BenchChem. (n.d.).
  • Fisher Scientific. (2009).
  • Loba Chemie. (2012). 3-AMINOPYRIDINE MSDS.

Sources

"2-Amino-5,6-dimethyl-3-methylaminopyridine" stability and degradation issues

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Amino-5,6-dimethyl-3-methylaminopyridine (CAS No. 161091-50-5).[1] This document is intended for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound. Our goal is to equip you with the scientific rationale and practical protocols needed to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

This section provides quick answers to common questions about handling and storing 2-Amino-5,6-dimethyl-3-methylaminopyridine.

Q1: What are the ideal storage conditions for this compound?

A1: For long-term stability, the compound should be stored as a solid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). It is recommended to store it in a cool, dark, and dry place. A standard laboratory freezer at -20°C is ideal. For short-term storage, refrigeration at 2-8°C is acceptable. As a general practice for aminopyridines, which can be sensitive, minimizing exposure to air and light is crucial.

Q2: The solid material has developed a yellowish or brownish tint. Is it still usable?

A2: A color change in the solid material is a strong indicator of degradation, likely due to oxidation. The amino groups on the pyridine ring are susceptible to air oxidation, which can form colored impurities. While the compound may not be completely degraded, its purity is compromised. We strongly recommend running a purity check (e.g., by HPLC-UV, LC-MS) against a retained, properly stored sample or a new lot before use. For critical applications, using a fresh, colorless batch is advised.

Q3: My solution of the compound changes color over time. Why is this happening and how can I prevent it?

A3: Solution-state instability is a common issue for substituted aminopyridines. The color change is typically due to oxidative degradation, which is accelerated in solution. The rate of degradation depends on the solvent, pH, presence of dissolved oxygen, and exposure to light.

To prevent this:

  • Prepare solutions fresh: The most reliable approach is to prepare solutions immediately before use.

  • Use deoxygenated solvents: Purge your solvent with an inert gas (argon or nitrogen) for 15-30 minutes before dissolving the compound.

  • Protect from light: Use amber vials or wrap your container in aluminum foil.

  • Control pH: The stability of aminopyridines can be pH-dependent.[2] If your experimental conditions allow, buffering the solution may enhance stability. Protonation of the amino groups in acidic conditions can sometimes offer protection against oxidation.[3]

Q4: What solvents are recommended for dissolving and storing this compound?

A4: The choice of solvent is critical.

  • Recommended: Anhydrous, aprotic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Acetonitrile (ACN) are generally preferred for stock solutions.

  • Use with Caution: Protic solvents like methanol, ethanol, and water can participate in degradation pathways and may be less suitable for long-term storage. If aqueous solutions are required, they should be prepared fresh from a stock in an aprotic solvent.

Troubleshooting Guide

This guide addresses specific experimental issues in a problem/cause/solution format.

Issue 1: Inconsistent or non-reproducible results in biological assays.
Potential Cause Explanation & Validation Recommended Solution
Degradation in Assay Buffer The compound may be unstable under the pH and ionic strength of your aqueous assay buffer. Degradation products could be inactive or have different activity, leading to variable results.Validation: Perform a time-course experiment. Prepare a solution of the compound in your assay buffer, incubate it under the same conditions as your assay (time, temperature), and analyze samples by HPLC-UV at different time points (e.g., 0, 1, 2, 4, 8 hours). A decrease in the main peak area indicates instability.
Adsorption to Labware Highly substituted pyridines can be "sticky" and adsorb to certain types of plastic labware (e.g., polypropylene), reducing the effective concentration in your experiment.Validation: Compare the concentration of a solution stored in a plastic tube versus a glass vial over time using HPLC. A greater loss of compound in the plastic tube suggests adsorption.
Issue 2: Appearance of unexpected peaks in chromatography (HPLC, LC-MS).
Potential Cause Explanation & Validation Recommended Solution
Oxidative Degradation The amino and methylamino groups are electron-donating, making the pyridine ring susceptible to oxidation. This is often the primary degradation pathway for aminopyridines, leading to N-oxides or other oxidized species.[3][4][5]Validation: A common oxidative degradation product is the N-oxide, which would result in a mass increase of +16 Da. Check your LC-MS data for ions corresponding to [M+16]+H.
Photodegradation Exposure to ambient or UV light can induce degradation. This is a known issue for many aromatic and heterocyclic compounds.Validation: Prepare two solutions of the compound. Keep one exposed to ambient lab light and wrap the other completely in aluminum foil. Analyze both by HPLC after 24-48 hours. A greater appearance of impurity peaks in the light-exposed sample confirms photosensitivity.
Solvent-Induced Degradation The solvent may not be inert. For example, residual acids or peroxides in older solvents (like THF or dioxane) can catalyze degradation.Validation: Dissolve the compound in a freshly opened bottle of high-purity, anhydrous solvent and compare its stability against a solution made with older lab solvent.
Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing stability issues.

G start Problem Observed: Inconsistent Results or Unexpected Purity Profile check_solid 1. Check Solid Material: Is it discolored? start->check_solid no_color No check_solid->no_color yes_color Yes check_solid->yes_color Indicates Oxidation prep_fresh Use Fresh Stock (New Bottle or Lot) solution_prep 2. Review Solution Prep: - Freshly prepared? - Solvent quality? - Protected from light? no_issues No solution_prep->no_issues yes_issues Yes solution_prep->yes_issues no_color->solution_prep yes_color->prep_fresh forced_degradation 3. Perform Forced Degradation Study (See Protocol 4.2) no_issues->forced_degradation optimize_prep Optimize Preparation: - Use amber vials - Use fresh, anhydrous solvent - Prepare fresh daily yes_issues->optimize_prep optimize_prep->forced_degradation identify_pathway 4. Identify Degradation Pathway (Oxidation, Hydrolysis, etc.) forced_degradation->identify_pathway mitigate 5. Mitigate Specific Pathway: - Degas solvents (Oxidation) - Buffer pH (Hydrolysis) - Work in dark (Photolysis) identify_pathway->mitigate

Caption: Troubleshooting workflow for stability issues.

Potential Degradation Pathways

Based on the structure of 2-Amino-5,6-dimethyl-3-methylaminopyridine, the primary sites of instability are the two exocyclic amino groups and the pyridine ring nitrogen.

  • Oxidation: This is the most probable degradation route. The electron-rich pyridine ring and its amino substituents are susceptible to attack by atmospheric oxygen or other oxidizing agents.[4][6] This can lead to the formation of N-oxides on the pyridine ring nitrogen or on the exocyclic amino groups. Studies on similar compounds like 3,4-diaminopyridine have shown that oxidation by agents like hydrogen peroxide leads to N-oxides and nitro-derivatives.[3]

  • Hydrolysis: While generally less reactive than esters or amides, the amino groups could be susceptible to hydrolysis under harsh acidic or basic conditions, although this is less common for aminopyridines.[7]

  • Photodegradation: Aromatic systems, particularly those with heteroatoms and electron-donating groups, can absorb UV-Vis light, leading to excited states that can undergo various reactions, including oxidation or rearrangement.

Illustrative Degradation Diagram

G cluster_main Potential Oxidative Degradation Parent 2-Amino-5,6-dimethyl- 3-methylaminopyridine N_Oxide Pyridine N-Oxide (+16 Da) Parent->N_Oxide O2, light, or H2O2 Nitro Nitro-derivative (e.g., +30 Da for NO2 replacing NH2) Parent->Nitro Harsh Oxidizing Conditions Other Other Oxidized Products (e.g., dimers) Parent->Other [O]

Caption: Potential oxidative degradation pathways.

Experimental Protocols

These protocols provide a framework for investigating the stability of your compound. They are based on general principles outlined in ICH guidelines for forced degradation studies.[8][9][10]

Protocol: Solution Stability Assessment via HPLC-UV

Objective: To determine the stability of the compound in a specific solvent over time under defined conditions.

Materials:

  • 2-Amino-5,6-dimethyl-3-methylaminopyridine

  • HPLC-grade solvent of interest (e.g., DMSO, Acetonitrile, Water)

  • Type 1 (18 MΩ·cm) water

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Amber HPLC vials with caps

Procedure:

  • Stock Solution Preparation: Accurately weigh ~5 mg of the compound and dissolve it in the chosen solvent in a 10 mL volumetric flask to prepare a ~0.5 mg/mL stock solution.

  • Sample Preparation: Dilute the stock solution to a final concentration of ~50 µg/mL in the same solvent. Prepare enough for all time points.

  • Time Zero (T0) Analysis: Immediately transfer an aliquot of the 50 µg/mL solution to an amber HPLC vial and analyze by a validated, stability-indicating HPLC-UV method. This is your T0 reference.

  • Incubation: Store the remaining 50 µg/mL solution under the desired conditions (e.g., room temperature, protected from light).

  • Time Point Analysis: At specified intervals (e.g., 2, 4, 8, 24, 48 hours), take an aliquot of the stored solution, transfer to a vial, and analyze by HPLC.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to T0. Plot the percentage remaining versus time. A loss of >5% purity typically indicates meaningful degradation.

Protocol: Forced Degradation Study Workflow

Objective: To identify likely degradation pathways and products to develop a stability-indicating analytical method.

G cluster_conditions Stress Conditions (Incubate 24h) start Prepare 1 mg/mL Stock in Acetonitrile acid Acidic Hydrolysis: 0.1 M HCl, 60°C start->acid base Basic Hydrolysis: 0.1 M NaOH, 60°C start->base oxidative Oxidative: 3% H2O2, RT start->oxidative thermal Thermal: 80°C in Solution start->thermal photo Photolytic: Expose to light (ICH Q1B) start->photo neutralize Neutralize Acid/Base (if applicable) acid->neutralize base->neutralize analyze Analyze All Samples (vs. unstressed control) by LC-MS/PDA oxidative->analyze thermal->analyze photo->analyze neutralize->analyze

Caption: Workflow for a forced degradation study.

References
  • Wiley, R. H., & Hartman, J. L. (1950). Oxidation of Aminopyridines to Nitropyridines. Journal of the American Chemical Society, 73(1), 494-494. [Link]

  • Katritzky, A. R., & Lagowski, J. M. (1963). Oxidation of some 4-substituted N-aminopyridinium salts. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Panda, R. S., Pradhan, S. C., & Reddy, M. P. C. (2009). Peroxyacid Oxidations: A Kinetic and Mechanistic Study of Oxidation of 3-Aminopyridine by Peroxomonosulfuric Acid. ResearchGate. [Link]

  • Movassaghi, M., & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Journal of the American Chemical Society, 128(45), 14254–14255. [Link]

  • Wiley, R. H., & Hartman, J. L. (1950). Oxidation of Aminopyridines to Nitropyridines. Journal of the American Chemical Society. [Link]

  • Gautier-Veyret, E., et al. (2014). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. PubMed. [Link]

  • Loba Chemie. (2018). 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS. [Link]

  • Patel, K., & Dedania, R. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Sako, K., et al. (2018). Modification of the aminopyridine unit of 2′-deoxyaminopyridinyl-pseudocytidine allowing triplex formation at CG interruptions in homopurine sequences. Nucleic Acids Research, 46(18), 9241–9250. [Link]

  • Blasko, A. (2017). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

  • Klick, S., et al. (2005). Forced Degradation – A Review. Journal of Pharmaceutical and Biomedical Analysis, 47(3). [Link]

  • Pharmaffiliates. (n.d.). 2-Amino-5,6-dimethyl-3-methylaminopyridine. [Link]

Sources

Technical Support Center: Synthesis of 2-Amino-5,6-dimethyl-3-methylaminopyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-5,6-dimethyl-3-methylaminopyridine. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to address common challenges encountered during the multi-step synthesis of this polysubstituted aminopyridine.

Introduction: A Plausible Synthetic Pathway

A direct, one-pot synthesis of 2-Amino-5,6-dimethyl-3-methylaminopyridine is not well-documented in the literature, necessitating a multi-step, regioselective approach. The key challenge lies in the controlled introduction of four different substituents onto the pyridine ring. A plausible and strategic synthetic route, which will form the basis of this guide, is outlined below. This pathway involves the initial construction of a substituted pyridine core, followed by a sequence of functional group interconversions.

Synthetic_Pathway A 2-Amino-5,6-dimethylpyridine B 2-Amino-3-nitro-5,6-dimethylpyridine A->B Nitration (HNO3/H2SO4) C 2,3-Diamino-5,6-dimethylpyridine B->C Reduction (e.g., H2/Pd/C or Fe/HCl) D 2-Amino-5,6-dimethyl-3-methylaminopyridine C->D Selective N-methylation (e.g., CH3I, NaH)

Caption: Plausible synthetic route for 2-Amino-5,6-dimethyl-3-methylaminopyridine.

Part 1: Nitration of 2-Amino-5,6-dimethylpyridine

This initial step is critical for introducing the nitrogen functionality at the 3-position. However, the directing effects of the existing substituents can lead to a mixture of products.

FAQ 1: What are the expected major and minor products from the nitration of 2-amino-5,6-dimethylpyridine?

In the nitration of 2-aminopyridine, the primary products are typically the 2-amino-3-nitropyridine and 2-amino-5-nitropyridine isomers. The amino group is a strong ortho-, para-director. However, in a strong acidic medium like a nitric acid/sulfuric acid mixture, the pyridine nitrogen and the exocyclic amino group can be protonated. This protonation converts the activating amino group into a deactivating, meta-directing ammonium group, which can complicate the regioselectivity.[1]

For 2-amino-5,6-dimethylpyridine, the 5- and 6- positions are already substituted. Therefore, the primary competition will be between substitution at the 3- and 4-positions. Given the electronic directing effects of the amino group and the steric hindrance from the methyl groups, the 3-nitro isomer is the desired product. However, formation of the 4-nitro isomer is a potential side reaction.

Troubleshooting Guide: Nitration Step

Issue 1: Low yield of the desired 2-amino-3-nitro-5,6-dimethylpyridine and formation of multiple isomers.

  • Possible Cause 1: N-Nitration. At lower temperatures, electrophilic attack can occur on the exocyclic amino group to form a nitramine intermediate (2-nitramino-5,6-dimethylpyridine).[2][3] This intermediate can then rearrange upon heating to give the C-nitrated products. This two-step process can influence the final isomer ratio.

  • Suggested Solution: Carefully control the reaction temperature. The formation of the nitramine is often favored at lower temperatures, with rearrangement occurring at higher temperatures. A temperature around 50-60°C is often used for the rearrangement.[2]

  • Possible Cause 2: Unfavorable Protonation. Under strongly acidic conditions, the pyridine ring is significantly deactivated. This can lead to incomplete reaction or the requirement for harsh reaction conditions, which may decrease selectivity.[1]

  • Suggested Solution: Modulate the acidity of the reaction medium. While a strong acid is necessary to generate the nitronium ion, excessively harsh conditions can be detrimental. Stepwise addition of the aminopyridine to the pre-mixed cold acid solution can help control the initial exotherm.

  • Possible Cause 3: Steric Hindrance. The methyl group at the 6-position may exert steric hindrance, potentially forcing the nitro group out of the plane of the pyridine ring and affecting the electronic conjugation that directs the substitution.[4]

  • Suggested Solution: While difficult to alter, understanding this inherent structural feature is important for optimizing reaction conditions (e.g., longer reaction times or slightly elevated temperatures) to favor the thermodynamically more stable product.

Issue 2: Significant recovery of starting material.

  • Possible Cause: The reaction conditions are too mild to overcome the deactivation of the protonated pyridine ring.[1]

  • Suggested Solution: Cautiously increase the reaction temperature in small increments (e.g., 10°C) while monitoring for the formation of degradation byproducts. Alternatively, a stronger nitrating agent, such as fuming nitric acid in concentrated sulfuric acid, could be employed.[1]

Part 2: Reduction of 2-Amino-3-nitro-5,6-dimethylpyridine

The reduction of the nitro group to a primary amine is a common transformation, but the presence of other functional groups on the pyridine ring can present challenges.

FAQ 2: What are the most common methods for reducing a nitro group on a pyridine ring, and what are the potential side reactions?

Common methods for the reduction of aromatic nitro compounds include catalytic hydrogenation (e.g., using H₂ gas with catalysts like Pd/C or Pt/C) and metal-mediated reductions in acidic media (e.g., Fe/HCl, SnCl₂/HCl, or Zn/HCl).[5][6]

Potential side reactions during nitro group reduction can lead to the formation of intermediates such as nitroso and hydroxylamine compounds. These intermediates can sometimes dimerize to form azo or azoxy compounds. However, with appropriate reagents and conditions, the reduction generally proceeds to the desired amine.

Troubleshooting Guide: Reduction Step

Issue 1: Incomplete or stalled catalytic hydrogenation.

  • Possible Cause 1: Catalyst Poisoning. The starting material or solvent may contain impurities, particularly sulfur-containing compounds (thiols, thioethers), which can poison the catalyst.[7]

  • Suggested Solution: Ensure the purity of the starting material and use high-purity solvents. If catalyst poisoning is suspected, the reaction mixture can be filtered to remove the poisoned catalyst, and fresh catalyst can be added to the filtrate.[7]

  • Possible Cause 2: Catalyst Deactivation. The catalyst may lose activity over the course of the reaction. This can be due to a variety of factors, including the presence of inhibiting species or inherent catalyst instability under the reaction conditions.

  • Suggested Solution: If the reaction stalls, filtering and adding a fresh batch of catalyst can be effective. For more challenging reductions, increasing the hydrogen pressure (if using a high-pressure reactor) can improve the reaction rate.[7]

Issue 2: Formation of unidentified byproducts with metal-mediated reduction.

  • Possible Cause: Incomplete reduction leading to the accumulation of intermediates like hydroxylamines, or side reactions of these intermediates.

  • Suggested Solution: Ensure a sufficient excess of the metal reducing agent and acid is used. Monitor the reaction by TLC or LC-MS to ensure complete conversion of the starting material. The reaction temperature can also be adjusted to promote complete reduction.

Reduction_Troubleshooting Start 2-Amino-3-nitro-5,6-dimethylpyridine Byproduct1 Nitroso Intermediate Start->Byproduct1 Partial Reduction Desired 2,3-Diamino-5,6-dimethylpyridine Byproduct2 Hydroxylamine Intermediate Byproduct1->Byproduct2 Further Reduction Byproduct3 Azo/Azoxy Dimer Byproduct1->Byproduct3 Dimerization Byproduct2->Desired Complete Reduction Byproduct2->Byproduct3 Condensation

Sources

Technical Support Center: Optimizing Synthesis of 2-Amino-5,6-dimethyl-3-methylaminopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 2-Amino-5,6-dimethyl-3-methylaminopyridine. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during the synthesis of this and structurally related polysubstituted aminopyridines. Our approach is rooted in mechanistic principles to empower you to troubleshoot effectively and optimize your reaction conditions.

The synthesis of highly substituted pyridines, particularly those with multiple amino groups at specific positions, presents unique challenges. The target molecule, 2-Amino-5,6-dimethyl-3-methylaminopyridine, requires a carefully planned synthetic strategy to control regioselectivity and minimize side reactions. A plausible and efficient approach involves a multi-step synthesis, which we will use as the framework for this guide.

Proposed Synthetic Workflow

The following workflow is a logical pathway to the target compound, starting from a commercially available or readily synthesized precursor. Each step is a potential point for optimization and troubleshooting.

Synthetic_Workflow A Step 1: Precursor Synthesis (e.g., 2-Chloro-5,6-dimethyl-3-nitropyridine) B Step 2: Selective Amination at C2 (Introduction of -NH2 group) A->B Nucleophilic Aromatic Substitution (SNAr) C Step 3: Reduction of Nitro Group (Conversion of -NO2 to -NH2) B->C Catalytic Hydrogenation or Metal Reduction D Step 4: Selective N-Methylation (Introduction of -NH(CH3) group) C->D Reductive Amination or Direct Methylation E Final Product (2-Amino-5,6-dimethyl-3-methylaminopyridine) D->E Work-up F Purification E->F

Caption: Proposed multi-step synthesis pathway for 2-Amino-5,6-dimethyl-3-methylaminopyridine.

Part 1: FAQs and Troubleshooting for Precursor Synthesis

A common starting point for this synthesis would be a pyridine ring with appropriate leaving groups and functional groups that can be converted to the desired amines. A versatile precursor is 2-Chloro-5,6-dimethyl-3-nitropyridine .

Q1: My yield for the nitration of 2-chloro-5,6-dimethylpyridine is low, and I'm observing multiple nitrated isomers. How can I improve the regioselectivity for the 3-position?

A: This is a classic regioselectivity challenge in electrophilic aromatic substitution on substituted pyridines. The electronic nature of the existing substituents directs the position of the incoming nitro group.

  • Mechanistic Insight: The chloro group at the 2-position is deactivating and ortho-, para-directing. The methyl groups at the 5- and 6-positions are activating and ortho-, para-directing. The pyridine nitrogen itself is strongly deactivating. The interplay of these effects can lead to a mixture of products. Nitration at the 3-position is generally favored in pyridines bearing an electron-withdrawing group at the 2-position.

  • Troubleshooting Steps:

    • Control Temperature: Run the reaction at a lower temperature (e.g., 0 °C to 5 °C) to increase selectivity. Higher temperatures can lead to the formation of undesired isomers and decomposition.

    • Nitrating Agent: The choice of nitrating agent is crucial. A standard mixture of concentrated nitric acid and sulfuric acid is often effective. For more sensitive substrates, milder nitrating agents like acetyl nitrate or nitronium tetrafluoroborate can provide better control.

    • Order of Addition: Slowly add the pyridine substrate to the pre-mixed, cooled nitrating mixture. This maintains a low concentration of the substrate and can help minimize side reactions.

Part 2: FAQs and Troubleshooting for C2-Amination

The introduction of the primary amino group at the 2-position can be achieved through various methods. One common approach is the Chichibabin reaction, or more controllably, through amination of a pyridine N-oxide.

Q2: I'm attempting a direct amination of a 2-unsubstituted 5,6-dimethyl-3-methylaminopyridine precursor using sodium amide (Chichibabin reaction), but the reaction is sluggish and gives a low yield. What can I do?

A: The Chichibabin reaction, while powerful, can be sensitive to substrate electronics and reaction conditions.[1][2]

  • Mechanistic Insight: The reaction involves the nucleophilic addition of an amide anion to the pyridine ring, followed by the elimination of a hydride ion.[1][3] The electron-donating methyl and methylamino groups on your precursor reduce the electrophilicity of the pyridine ring, making it less reactive towards nucleophilic attack by the amide ion.

  • Troubleshooting Steps:

    • Activate the Ring: A more reliable method for introducing an amino group at the 2-position of an electron-rich pyridine is to first form the pyridine N-oxide. The N-oxide activates the 2- and 4-positions towards nucleophilic attack.[4] Subsequent reaction with an aminating agent, often in the presence of an activator like Ts₂O or POCl₃, followed by reduction of the N-oxide, can yield the 2-aminopyridine.[4][5]

    • Modified Chichibabin Conditions: Recent advancements have shown that using a combination of sodium hydride (NaH) and an iodide salt (like LiI or NaI) can facilitate the Chichibabin amination under milder conditions, even with primary alkylamines.[2][6][7] This system enhances the basicity of NaH and can improve yields.[6][7]

    • Solvent and Temperature: The Chichibabin reaction often requires high temperatures and aprotic solvents like xylene or toluene.[3][8] Ensure your solvent is anhydrous, as sodium amide reacts violently with water.

Parameter Standard Chichibabin N-Oxide Route NaH/Iodide System
Temperature High (110-160 °C)Moderate (0-100 °C)Milder (65-85 °C)[6]
Substrate Scope Better for electron-poor pyridinesBroad, good for electron-rich pyridines[4]Broader for primary alkylamines[7]
Key Reagents NaNH₂m-CPBA, Ts₂O, NH₃NaH, LiI, R-NH₂[6]
Common Issues Low yield with e⁻-rich rings, dimerization[1]Multi-step, potential for side reactions with activatorRequires strictly anhydrous conditions

Part 3: FAQs and Troubleshooting for C3-Methylamination

Introducing the methylamino group at the 3-position is often the most challenging step. A common strategy involves using a precursor with a leaving group (e.g., a halogen) at the 3-position and performing a nucleophilic substitution or a cross-coupling reaction.

Q3: I am trying to introduce a methylamino group at the 3-position of a 2-amino-3-halo-5,6-dimethylpyridine via a Buchwald-Hartwig amination, but I'm getting low conversion and significant side products. How can I optimize this?

A: Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its application to electron-rich, sterically hindered pyridine substrates requires careful optimization of the catalyst system.

  • Mechanistic Insight: The catalytic cycle involves oxidative addition of the aryl halide to the palladium(0) complex, coordination of the amine, deprotonation by a base to form the palladium amide, and reductive elimination to form the product and regenerate the catalyst. Each of these steps can be a bottleneck.

  • Troubleshooting Workflow:

Troubleshooting_Buchwald Start Low Conversion in Buchwald-Hartwig Amination Ligand Screen Ligands (e.g., XPhos, RuPhos, BrettPhos) Start->Ligand Ligand choice is critical for pyridine substrates Base Vary the Base (e.g., NaOtBu, K3PO4, Cs2CO3) Ligand->Base Base strength affects de-protonation step Solvent Change Solvent (e.g., Toluene, Dioxane, THF) Base->Solvent Solvent polarity can influence catalyst activity Temp Adjust Temperature Solvent->Temp Higher T may increase rate but also degradation Result Optimized Yield Temp->Result

Caption: Logical workflow for troubleshooting a Buchwald-Hartwig amination reaction.

  • Troubleshooting Steps:

    • Ligand Selection: For sterically hindered and electron-rich pyridines, bulky, electron-rich phosphine ligands are often necessary. Experiment with ligands such as XPhos, RuPhos, or BrettPhos.

    • Base Choice: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common, but for some substrates, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may give cleaner reactions by minimizing side reactions.

    • Palladium Precursor: Both Pd₂(dba)₃ and Pd(OAc)₂ are effective palladium sources. The choice can sometimes influence the reaction outcome.

    • Solvent and Temperature: Anhydrous toluene or dioxane are standard solvents. Ensure the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen). A temperature screen (e.g., 80 °C, 100 °C, 110 °C) should be performed to find the optimal balance between reaction rate and catalyst stability.

Part 4: Purification of the Final Product

Polysubstituted aminopyridines can be challenging to purify due to their polarity and potential to chelate to silica gel.

Q4: My final product, 2-Amino-5,6-dimethyl-3-methylaminopyridine, is streaking badly on silica gel chromatography, and I'm getting poor recovery. What are my options?

A: The basic amino groups on your molecule are likely interacting strongly with the acidic silanol groups on the surface of the silica gel.

  • Troubleshooting Steps:

    • Deactivate the Silica: Pre-treat your silica gel with a small amount of a basic modifier. You can either add ~1% triethylamine or ammonia solution to your eluent system or prepare a slurry of silica gel with the eluent containing the base and then pack the column.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral) or a polymer-based column.

    • Reverse-Phase Chromatography: If the compound is sufficiently soluble, reverse-phase HPLC (e.g., on a C18 column) using a mobile phase of acetonitrile/water with a modifier like TFA or formic acid can be very effective. The product will be isolated as the corresponding salt.

    • Crystallization: If the crude product is of reasonable purity (>85-90%), crystallization is an excellent method for purification. Screen various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, isopropanol).[9]

    • Acid/Base Extraction: An initial purification can be achieved by dissolving the crude material in an organic solvent (like ethyl acetate or dichloromethane) and washing with a dilute aqueous acid (e.g., 1M HCl). The aminopyridine will move into the aqueous layer as the hydrochloride salt. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and the free base re-extracted into an organic solvent.[9][10]

Experimental Protocols

Protocol 1: General Procedure for Amination via Pyridine N-Oxide

This protocol is adapted from a general method for the 2-amination of pyridines.[5]

  • N-Oxide Formation: Dissolve the starting pyridine (1.0 equiv) in a suitable solvent (e.g., dichloromethane). Add m-chloroperoxybenzoic acid (m-CPBA, ~1.2 equiv) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until TLC/LCMS indicates complete consumption of the starting material. Quench with aqueous sodium thiosulfate and sodium bicarbonate, then extract the N-oxide.

  • Amination: Dissolve the crude pyridine N-oxide (1.0 equiv) in an anhydrous aprotic solvent (e.g., trifluorotoluene). Cool the solution to -20 °C under an inert atmosphere. Add tert-butylamine (2.0 equiv) followed by the slow addition of p-toluenesulfonic anhydride (Ts₂O, 1.5 equiv).[5]

  • Deprotection & Work-up: Stir the reaction at low temperature for several hours. Quench the reaction and then add trifluoroacetic acid (TFA) to deprotect the amine. Neutralize with a base, extract the product, and purify.[5]

Protocol 2: General Procedure for Purification by Acid/Base Extraction
  • Dissolve the crude product in ethyl acetate (EtOAc).

  • Transfer the solution to a separatory funnel and extract with 1M HCl (3 x volume of EtOAc).

  • Combine the aqueous layers. Cool in an ice bath and slowly add 2M NaOH until the pH is >10.

  • Extract the aqueous layer with fresh EtOAc or dichloromethane (3 x volume).

  • Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free base.[9][10]

References

  • A General and Efficient 2-Amination of Pyridines and Quinolines. ResearchGate. [Link]

  • Revisiting the Chichibabin Reaction: C2 Amination of Pyridines with a NaH−Iodide Composite. ResearchGate. [Link]

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. National Institutes of Health (NIH). [Link]

  • Process for preparation of 2-amino-5-methyl-pyridine.
  • Chichibabin reaction. Wikipedia. [Link]

  • Chichibabin amination: Easy mechanism. Chemistry Notes. [Link]

  • C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Organic Syntheses. [Link]

  • Preparation of Pyridines, Part 7: By Amination and Hydroxylation. YouTube. [Link]

  • Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. ACS Publications. [Link]

  • 2-Amino-6-(dimethylamino)pyridine-3,5-dicarbonitrile. National Institutes of Health (NIH). [Link]

  • A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts. National Institutes of Health (NIH). [Link]

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. [Link]

  • A kind of method and its purification process that aminopyridine is prepared by picoline.
  • Aminopyridines (2-aminopyridine, 3-aminopyridine, 4-aminopyridine). OSHA. [Link]

  • 2-Amino-6-(dimethylamino)pyridine-3,5-dicarbonitrile. ResearchGate. [Link]

  • 3-aminopyridine. Organic Syntheses. [Link]

  • Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. DR-NTU, Nanyang Technological University. [Link]

  • Deaminative Ring Contraction for the Modular Synthesis of Pyrido[n]helicenes. American Chemical Society. [Link]

  • A General and Efficient 2-Amination of Pyridines and Quinolines. Organic Chemistry Portal. [Link]

  • Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. The Royal Society of Chemistry. [Link]

Sources

"2-Amino-5,6-dimethyl-3-methylaminopyridine" handling and storage best practices

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Amino-5,6-dimethyl-3-methylaminopyridine (CAS No. 161091-50-5). This resource is designed for researchers, scientists, and drug development professionals to ensure safe and effective handling and storage of this compound in a laboratory setting. This guide provides in-depth technical information and practical advice in a user-friendly question-and-answer format to address potential issues you may encounter during your experiments.

I. Compound Identification and Properties

A clear understanding of the compound's properties is fundamental to its proper handling and use.

PropertyValueSource
CAS Number 161091-50-5[1]
Molecular Formula C₈H₁₃N₃[1]
Molecular Weight 151.21 g/mol [1]
Appearance Brown Solid[2]
Melting Point 86-89°C
Solubility Soluble in Chloroform, Dichloromethane

II. Frequently Asked Questions (FAQs) on Handling and Storage

Q1: What are the primary hazards associated with 2-Amino-5,6-dimethyl-3-methylaminopyridine?

Based on data from analogous aminopyridine compounds, 2-Amino-5,6-dimethyl-3-methylaminopyridine should be handled as a hazardous substance. The primary concerns are:

  • Acute Toxicity: Assumed to be toxic if swallowed, in contact with skin, or if inhaled.

  • Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.

Causality: The amino groups on the pyridine ring contribute to the compound's basicity and reactivity, which can lead to irritation of biological tissues. The overall structure is similar to other aminopyridines that have demonstrated toxicity.

Q2: What are the recommended storage conditions for this compound?

For optimal stability, the following storage conditions are recommended:

  • Short-term storage: May be stored at room temperature.

  • Long-term storage: Recommended at -20°C.

Causality: Storing at -20°C minimizes the potential for degradation over time, which can be accelerated by factors such as light and ambient temperature fluctuations.

Q3: What personal protective equipment (PPE) is required when handling this compound?

A comprehensive approach to personal protection is crucial. The following PPE should be worn:

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Skin and Body Protection: A lab coat or other suitable protective clothing is necessary.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.

Self-Validation: Always check the integrity of your PPE before use. Ensure gloves are free from pinholes and that safety glasses provide adequate coverage.

Q4: How should I properly dispose of waste containing this compound?

Dispose of this compound as hazardous waste. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of it down the drain or in regular trash.

III. Troubleshooting Guide for Experimental Use

While specific experimental applications for 2-Amino-5,6-dimethyl-3-methylaminopyridine are not extensively documented in publicly available literature, it is likely used as an intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds. The following troubleshooting guide is based on the general reactivity of substituted aminopyridines.

Q5: I am seeing incomplete conversion in my reaction where this compound is a starting material. What could be the cause?

  • Potential Cause 1: Reagent Purity. The purity of 2-Amino-5,6-dimethyl-3-methylaminopyridine can affect reaction outcomes. Impurities may interfere with the reaction.

    • Solution: Ensure the compound is of high purity. If necessary, consider purification by recrystallization.

  • Potential Cause 2: Reaction Conditions. Aminopyridines can be sensitive to reaction conditions such as temperature and pH.

    • Solution: Optimize reaction temperature and ensure the pH of the reaction medium is suitable for the desired transformation. For instance, in acylation reactions, a non-nucleophilic base is often required to scavenge the acid byproduct without competing with the aminopyridine as a nucleophile.[3]

  • Potential Cause 3: Steric Hindrance. The methyl groups on the pyridine ring may cause steric hindrance, slowing down the reaction rate.

    • Solution: Consider using a more reactive coupling partner or a catalyst to overcome the steric barrier. Increasing the reaction time or temperature may also be beneficial.

Q6: My reaction is producing unexpected side products. What are some common side reactions with aminopyridines?

  • Potential Cause 1: Over-alkylation/acylation. The presence of multiple amino groups creates the possibility of multiple sites of reaction.

    • Solution: Use a limiting amount of the alkylating or acylating agent and control the reaction temperature to favor mono-substitution. The use of protecting groups can also provide selectivity.

  • Potential Cause 2: Ring Substitution. The electron-donating amino groups activate the pyridine ring towards electrophilic substitution.

    • Solution: Be mindful of the electrophiles present in your reaction mixture. Unintended ring functionalization can occur, especially under acidic conditions.

  • Potential Cause 3: Oxidation. Aminopyridines can be susceptible to oxidation, leading to colored byproducts.

    • Solution: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

IV. Experimental Protocols: Safe Handling and Spill Management

Protocol 1: General Handling and Weighing
  • Preparation: Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood. Don all required PPE as outlined in FAQ 3.

  • Weighing: To minimize dust generation, do not pour the solid directly. Use a spatula to carefully transfer the desired amount to a tared weigh boat or reaction vessel.

  • Post-Handling: After use, securely close the container and return it to the appropriate storage location. Clean any residual compound from the balance and surrounding surfaces. Wash your hands thoroughly.

Protocol 2: Spill Response
  • Evacuate and Secure: In case of a spill, immediately evacuate the area and restrict access. Ensure proper ventilation.

  • Assess the Spill: Determine the extent of the spill and if you can safely clean it up with the available equipment. For large spills, contact your institution's environmental health and safety department.

  • Cleanup: For small spills, carefully cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like paper towels directly on the spill.

  • Collection: Once the spill is absorbed, use non-sparking tools to collect the material into a labeled, sealable container for hazardous waste.

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Waste Disposal: Dispose of the collected waste and any contaminated cleaning materials as hazardous waste.

V. Visualization of Workflows

Diagram 1: Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Prep Don PPE: - Gloves - Goggles - Lab Coat - Respirator (if needed) Area Work in Fume Hood Prep->Area Verify Weigh Weigh Compound (Minimize Dust) Area->Weigh Proceed Transfer Transfer to Reaction Weigh->Transfer Store Securely Store Compound (-20°C) Transfer->Store After Use Clean Clean Work Area Store->Clean Wash Wash Hands Clean->Wash

Caption: Workflow for safe handling of 2-Amino-5,6-dimethyl-3-methylaminopyridine.

Diagram 2: Spill Response Decision Tree

Spill Spill Occurs Assess Assess Spill Size & Hazard Spill->Assess SmallSpill Small & Manageable? Assess->SmallSpill LargeSpill Large or Unmanageable SmallSpill->LargeSpill No DonPPE Don Appropriate PPE SmallSpill->DonPPE Yes Evacuate Evacuate Area & Call EHS LargeSpill->Evacuate Absorb Cover with Inert Absorbent DonPPE->Absorb Collect Collect Waste in Sealed Container Absorb->Collect Decon Decontaminate Area Collect->Decon Dispose Dispose as Hazardous Waste Decon->Dispose

Sources

Technical Support Center: Scale-Up Synthesis of 2-Amino-5,6-dimethyl-3-methylaminopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for the synthesis of 2-Amino-5,6-dimethyl-3-methylaminopyridine. This highly substituted pyridine derivative is a key building block in various advanced chemical syntheses, particularly in the development of pharmaceutical agents. The inherent challenges of constructing such a sterically hindered and electronically complex molecule are magnified during scale-up. This guide is designed for researchers, chemists, and process development professionals to navigate the common pitfalls encountered during the multi-step synthesis of this target molecule. We will address specific, frequently encountered issues in a question-and-answer format, providing not just solutions, but the underlying chemical principles to empower you to optimize your process effectively.

Section 1: Recommended Synthetic Pathway for Scale-Up

A direct, one-pot synthesis of this tetra-substituted pyridine is not feasible for large-scale production due to issues with regioselectivity and low yields.[1] A robust and more controllable approach involves the sequential functionalization of a pre-existing pyridine core. The most logical and scalable route commences with a suitable dichlorodimethylpyridine intermediate, followed by two sequential nucleophilic aromatic substitution (SNAr) reactions.

The proposed pathway is as follows:

G cluster_0 Synthetic Pathway A 2,3-Dichloro-5,6-dimethylpyridine B 2-Amino-3-chloro-5,6-dimethylpyridine A->B Step 1: Selective Amination (e.g., Buchwald-Hartwig Amination) C 2-Amino-5,6-dimethyl-3-methylaminopyridine (Target Molecule) B->C Step 2: Methylamination (S_NAr with CH3NH2)

Caption: Recommended two-step synthetic route for scale-up.

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis. Each issue is presented with potential causes and actionable solutions grounded in established chemical principles.

Step 1: Selective Mono-Amination of 2,3-Dichloro-5,6-dimethylpyridine

Question 1: My initial amination step is showing poor regioselectivity, resulting in a mixture of 2-amino-3-chloro and 3-amino-2-chloro isomers. How can I improve the selectivity for the 2-amino product?

Potential Causes:

  • Insufficient Electronic Differentiation: While the C2 position is generally more electron-deficient than C3 in pyridines, the directing effects of the two methyl groups can diminish this difference, leading to competitive substitution under harsh thermal conditions.

  • Reaction Mechanism: Uncatalyzed, high-temperature SNAr reactions may lack the necessary selectivity for closely related positions.

Recommended Solutions:

  • Transition to Palladium-Catalyzed Amination: The Buchwald-Hartwig amination is a powerful tool for selective C-N bond formation.[2][3] The choice of phosphine ligand is critical for controlling regioselectivity.

    • Action: Employ a palladium catalyst (e.g., Pd2(dba)3) with a sterically hindered biarylphosphine ligand (e.g., XPhos, RuPhos). The bulk of the ligand-catalyst complex often favors approach at the less sterically hindered C2 position.

    • Rationale: The mechanism of catalytic amination involves oxidative addition, which can be more sensitive to steric and electronic differences than a direct SNAr pathway, thus enhancing selectivity.

  • Optimize Reaction Temperature: Lowering the reaction temperature can often improve selectivity. Catalyzed reactions typically run under milder conditions than their thermal counterparts.

    • Action: Screen temperatures ranging from 80°C to 120°C. Monitor the isomeric ratio at various time points using HPLC or GC.

Parameter Condition A: Thermal Amination Condition B: Pd-Catalyzed Amination Expected Outcome
Catalyst/Ligand NonePd2(dba)3 / XPhos-
Base K2CO3NaOt-Bu-
Temperature 150-180°C90-110°CLower temperature reduces side reactions.
Selectivity (2-amino:3-amino) ~ 3:1 to 5:1> 15:1Significant improvement in regioselectivity.

Question 2: The reaction is stalling, with significant amounts of the dichloropyridine starting material remaining even after prolonged reaction times. What can be done to drive the reaction to completion?

Potential Causes:

  • Catalyst Deactivation: The palladium catalyst may be deactivating over time, especially if oxygen is present or if the substrate/amine source contains impurities.

  • Insufficient Base Strength: The base may not be strong enough to efficiently deprotonate the amine or facilitate the catalytic cycle.

  • Poor Solubility: The reagents may not be fully dissolved at the reaction temperature, leading to mass transfer limitations.

Recommended Solutions:

  • Ensure Inert Atmosphere: Rigorously degas the solvent and reaction mixture and maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the process.

  • Evaluate Base: Sodium tert-butoxide (NaOt-Bu) is a common and effective base for Buchwald-Hartwig reactions. If using a weaker base like K2CO3 or Cs2CO3, ensure it is finely powdered and anhydrous.

  • Solvent Choice: Use a high-boiling point, polar aprotic solvent like toluene, dioxane, or DMF to ensure all components remain in solution.

  • Catalyst Loading: On a large scale, a slightly higher catalyst loading (e.g., 1-2 mol%) might be necessary to counteract gradual deactivation over longer reaction times.

G Start Low Conversion in Step 1? Inert Is the system under an inert atmosphere? Start->Inert Base Is the base strong and anhydrous? (e.g., NaOt-Bu) Inert->Base Yes Degas Action: Degas solvent and sparge with N2/Ar Inert->Degas No Solvent Are all reagents soluble? Base->Solvent Yes ChangeBase Action: Switch to NaOt-Bu or use fresh, anhydrous base Base->ChangeBase No Catalyst Consider increasing catalyst loading (1-2 mol%) Solvent->Catalyst Yes ChangeSolvent Action: Switch to higher boiling solvent (e.g., Toluene, Dioxane) Solvent->ChangeSolvent No

Sources

Technical Support Center: Analysis of 2-Amino-5,6-dimethyl-3-methylaminopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "2-Amino-5,6-dimethyl-3-methylaminopyridine." This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and characterizing impurities in your samples. We understand that robust and reliable analytical data is paramount to your research, and this resource provides in-depth troubleshooting advice and frequently asked questions to support your experimental work.

A Plausible Synthetic Route and Potential Impurities

To effectively troubleshoot impurity profiles, it is essential to understand the synthetic pathway of the target compound. While various methods for the synthesis of polysubstituted pyridines exist, a plausible and common strategy for preparing 2-Amino-5,6-dimethyl-3-methylaminopyridine would involve a multi-step synthesis starting from 2,3-lutidine (2,3-dimethylpyridine).

A proposed synthetic pathway is illustrated below:

Synthetic_Pathway A 2,3-Lutidine B 2,3-Dimethyl-5-nitropyridine A->B Nitration (HNO3/H2SO4) C 5-Amino-2,3-dimethylpyridine B->C Reduction (e.g., Fe/HCl or H2/Pd-C) E 2-Amino-5,6-dimethyl-3-nitropyridine B->E Amination of a precursor D 2-Chloro-5-amino-3,4-dimethylpyridine C->D Chlorination F 2,3-Diamino-5,6-dimethylpyridine E->F Reduction (e.g., SnCl2/HCl or H2/Pd-C) G 2-Amino-5,6-dimethyl-3-methylaminopyridine (Target Molecule) F->G Selective N-Methylation (e.g., CH2O/HCOOH or MeI) Troubleshooting_NMR Start Unexpected Signals in NMR Solvent Identify Solvent Peaks Start->Solvent Starting_Material Compare with Starting Material/Intermediate Spectra Solvent->Starting_Material Isomers Analyze for Positional Isomers Starting_Material->Isomers Side_Reactions Investigate Potential Side Reactions Isomers->Side_Reactions Conclusion Identify Impurity Structure Side_Reactions->Conclusion

Validation & Comparative

Biological activity comparison of "2-Amino-5,6-dimethyl-3-methylaminopyridine" derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Biological Activity of Substituted Diaminopyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, attributable to their ability to form key interactions with a multitude of biological targets. This guide provides a comparative analysis of the biological activities of substituted diaminopyridine derivatives, with a particular focus on structures analogous to "2-Amino-5,6-dimethyl-3-methylaminopyridine." While specific data for this exact molecule is not prevalent in publicly accessible literature, this guide synthesizes findings from closely related diaminopyridine and aminopyridine analogs to provide valuable insights for researchers in the field. The discussion will pivot towards anticancer, kinase inhibitory, and antimicrobial activities, supported by experimental data from peer-reviewed studies.

Introduction: The Versatility of the Aminopyridine Scaffold

The aminopyridine core is a privileged structure in drug discovery, known for its presence in a variety of biologically active compounds.[1][2] The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, while the amino group can serve as a hydrogen bond donor, enabling these molecules to effectively dock into the active sites of enzymes and receptors. The biological profile of aminopyridine derivatives can be finely tuned by the nature and position of various substituents on the pyridine ring.[3] This guide will delve into the structure-activity relationships (SAR) of diaminopyridine derivatives, exploring how substitutions, such as methyl and amino groups, influence their therapeutic potential.

Anticancer and Antitumor Activity: A Prominent Feature

A significant body of research highlights the potent anticancer and antitumor properties of substituted aminopyridine and diaminopyrimidine derivatives.[4][5] These compounds have been shown to inhibit the proliferation of a wide range of cancer cell lines, often with high efficacy.

Mechanism of Action: Targeting Cancer Cell Proliferation

Many diaminopyridine and its isosteres, diaminopyrimidines, exert their anticancer effects by inhibiting key signaling pathways involved in cancer cell growth and survival. One of the primary mechanisms is the inhibition of protein kinases, which are crucial for cell signaling and are often dysregulated in cancer.[6][7] Some derivatives have also been shown to induce apoptosis (programmed cell death) and inhibit tumor cell migration.[4]

Comparative Efficacy of Diaminopyrimidine Derivatives

Several studies have synthesized and evaluated series of diaminopyrimidine derivatives for their antiproliferative activities. The following table summarizes the in vitro cytotoxicity of selected compounds against various human cancer cell lines.

Compound IDCore ScaffoldModificationsTarget Cell LineIC50 (µM)Reference
9k 2,4-DiaminopyrimidineTriazolopiperazine scaffoldA549 (Lung)2.14[4]
HCT-116 (Colon)3.59[4]
PC-3 (Prostate)5.52[4]
MCF-7 (Breast)3.69[4]
13f 2,4-Diaminopyrimidine1,4,8-triazaspiro[4.5]decan-3-one scaffoldA549 (Lung)1.98[4]
HCT-116 (Colon)2.78[4]
PC-3 (Prostate)4.27[4]
MCF-7 (Breast)4.01[4]
A12 2,4-DiaminopyrimidineDiarylaminopyrimidineA549 (Lung)0.130[6]
MDA-MB-231 (Breast)0.094[6]
Doxorubicin Anthracycline-Hep-G2, MCF-7, Caco-2, HCT116Varies[5]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data clearly indicates that substitutions on the diaminopyrimidine core play a critical role in determining the anticancer potency. For instance, compound A12 , a diarylaminopyrimidine derivative, exhibited potent activity against A549 and MDA-MB-231 cell lines with IC50 values in the nanomolar range.[6] Similarly, compounds 9k and 13f demonstrated broad-spectrum antitumor activity against a panel of four cancer cell lines.[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The antiproliferative activity of these compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). A positive control such as Doxorubicin is also included.

  • Incubation: The plate is incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well.

  • Formazan Solubilization: The plate is incubated for another 2-4 hours, after which the MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration.

Kinase Inhibitory Activity: A Targeted Approach

The aminopyridine scaffold is a well-established pharmacophore for the development of protein kinase inhibitors.[8][9] Kinases are a large family of enzymes that play a central role in cell signaling, and their aberrant activity is a hallmark of many diseases, including cancer and inflammatory disorders.

Targeting Key Kinases in Cancer

Derivatives of aminopyridine and its bioisosteres have been designed to target a variety of kinases implicated in cancer, including:

  • Focal Adhesion Kinase (FAK): A non-receptor tyrosine kinase involved in cell adhesion, migration, and survival.[6]

  • Janus Kinase 2 (JAK2): A tyrosine kinase that plays a key role in cytokine signaling and is implicated in myeloproliferative neoplasms.[7]

  • ROS1 and ALK: Receptor tyrosine kinases whose rearrangements are oncogenic drivers in non-small cell lung cancer (NSCLC).[10]

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that is often mutated or overexpressed in various cancers.[11]

Comparative Inhibitory Potency

The following table summarizes the kinase inhibitory activity of representative aminopyridine and related derivatives.

Compound IDTarget Kinase(s)IC50 (nM)Reference
A12 FAK- (Potent inhibitor)[6]
12k JAK26[7]
12l JAK23[7]
C01 ROS1G2032R (mutant)42.3 (cell IC50)[10]
ALKG1202R (mutant)Potent inhibitor[10]
Compound 1 EGFRWT93[11]
EGFRT790M (mutant)174[11]
Crizotinib ALK/ROS1Varies[10]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data showcases the high potency of these derivatives. For example, compounds 12k and 12l exhibit single-digit nanomolar IC50 values against JAK2.[7] Notably, the spiro derivative C01 demonstrates remarkable activity against drug-resistant mutants of ROS1 and ALK, highlighting the potential of this scaffold to overcome clinical resistance.[10]

Experimental Workflow: In Vitro Kinase Inhibition Assay

The inhibitory activity of compounds against specific kinases is typically determined using in vitro kinase assays.

G cluster_0 Assay Preparation cluster_1 Reaction cluster_2 Detection & Analysis Kinase Purified Kinase Incubation Incubate Kinase, Substrate, ATP, and Test Compound Kinase->Incubation Substrate Peptide/Protein Substrate Substrate->Incubation ATP ATP (radiolabeled or with detection system) ATP->Incubation Detection Measure Phosphorylated Substrate Incubation->Detection Analysis Calculate % Inhibition and IC50 Detection->Analysis caption Workflow for an in vitro kinase inhibition assay. G cluster_0 Preparation cluster_1 Incubation cluster_2 Result Determination SerialDilution Serial Dilution of Test Compound Inoculation Inoculate Dilutions with Bacteria SerialDilution->Inoculation Inoculum Standardized Bacterial Inoculum Inoculum->Inoculation Incubate Incubate at 37°C for 18-24 hours Inoculation->Incubate VisualInspection Visually Inspect for Bacterial Growth (Turbidity) Incubate->VisualInspection MIC Determine the Lowest Concentration with No Visible Growth (MIC) VisualInspection->MIC caption Workflow for MIC determination by broth microdilution.

Caption: Workflow for MIC determination by broth microdilution.

Step-by-Step Methodology:

  • Serial Dilutions: The test compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., S. aureus) is prepared to a specific cell density (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Positive (broth with bacteria, no compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: After incubation, the wells are visually inspected for turbidity, which indicates bacterial growth. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Comparative Analysis with Alternative Compounds

The performance of novel diaminopyridine derivatives should be benchmarked against existing drugs and compounds with similar biological activities.

  • Anticancer Agents: When evaluating new anticancer derivatives, it is common to use established chemotherapeutic drugs like Doxorubicin or targeted therapies like the kinase inhibitor Palbociclib as positive controls. [4][5]The selectivity of the new compounds for cancer cells over normal cells is a critical parameter.

  • Kinase Inhibitors: For kinase inhibitory activity, new compounds are often compared to known inhibitors of the same target. For instance, novel ALK/ROS1 inhibitors are compared to Crizotinib . [10]The key advantages to look for are improved potency, better selectivity, and activity against drug-resistant mutants.

  • Antimicrobial Agents: In the antimicrobial field, new compounds are compared to standard-of-care antibiotics like Streptomycin or Ciprofloxacin . [12][13]A desirable profile for a new antimicrobial agent includes a novel mechanism of action to overcome existing resistance, a broad spectrum of activity, and low toxicity.

Conclusion and Future Perspectives

While direct experimental data on "2-Amino-5,6-dimethyl-3-methylaminopyridine" derivatives is limited, the broader class of substituted diaminopyridines and their analogs represents a highly promising and versatile scaffold for drug discovery. The evidence strongly suggests that these compounds possess significant potential as anticancer, kinase inhibitory, and antimicrobial agents.

Future research in this area should focus on:

  • Synthesis and Evaluation: The synthesis and biological evaluation of a focused library of derivatives around the "2-Amino-5,6-dimethyl-3-methylaminopyridine" core are warranted to explore its specific potential.

  • Structure-Activity Relationship (SAR) Studies: Detailed SAR studies are crucial to optimize the potency and selectivity of these compounds for their respective targets.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects will be essential for their further development.

  • In Vivo Studies: Promising lead compounds should be advanced to in vivo animal models to assess their efficacy, pharmacokinetics, and safety profiles.

The insights provided in this guide, drawn from the rich literature on related aminopyridine derivatives, offer a solid foundation for researchers to build upon in the quest for novel and effective therapeutics.

References

  • Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. ([Link])

  • Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. ([Link])

  • 4-Heteroaryl Substituted Amino-3,5-Dicyanopyridines as New Adenosine Receptor Ligands: Novel Insights on Structure-Activity Relationships and Perspectives. ([Link])

  • Synthesis, Characterization, and Antimicrobial Activity of Methyl-2-aminopyridine-4-carboxylate Derivatives. ([Link])

  • Synthesis, Characterization, and Antimicrobial Activity of Methyl-2-aminopyridine-4-carboxylate Derivatives. ([Link])

  • Structure-activity-relationship Studies Around the 2-amino Group and Pyridine Core of Antimalarial 3,5-diarylaminopyridines Lead to a Novel Series of Pyrazine Analogues With Oral in Vivo Activity. ([Link])

  • Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. ([Link])

  • Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus kinase 2. ([Link])

  • Biological Evaluation and Molecular Docking Studies of Dimethylpyridine Derivatives. ([Link])

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. ([Link])

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. ([Link])

  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. ([Link])

  • Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. ([Link])

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. ([Link])

  • Synthesis, Structure–Activity Relationship, and Mechanistic Studies of Aminoquinazolinones Displaying Antimycobacterial Activity. ([Link])

  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. ([Link])

  • Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. ([Link])

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. ([Link])

  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. ([Link])

  • New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. ([Link])

  • Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. ([Link])

  • Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R. ([Link])

  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. ([Link])

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. ([Link])

Sources

A Comparative Guide to the Structural Validation of Novel Heterocyclic Compounds: The Case of 2-Amino-5,6-dimethyl-3-methylaminopyridine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and materials science, the unambiguous determination of a molecule's three-dimensional structure is a non-negotiable cornerstone. The precise arrangement of atoms dictates a compound's function, reactivity, and interaction with biological targets. For novel heterocyclic compounds such as 2-Amino-5,6-dimethyl-3-methylaminopyridine, a hypothetical but representative drug-like scaffold, rigorous structural validation is the critical step that transforms a synthetic product from a mere molecular formula into a well-defined chemical entity.

This guide provides a comprehensive comparison of analytical techniques for the structural elucidation of this target molecule. While spectroscopic methods provide essential clues, we will demonstrate why single-crystal X-ray crystallography stands as the definitive, "gold standard" technique for absolute structure determination. We will explore the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to guide researchers in designing a robust validation workflow.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography is an analytical technique that provides the precise location of atoms in a crystalline solid by interpreting the diffraction pattern of an X-ray beam interacting with the crystal lattice. It is the only method that can directly reveal the three-dimensional arrangement of atoms, including absolute stereochemistry, making it indispensable in drug development and chemical research.

The journey from a powdered sample to a fully refined crystal structure is a multi-step process that demands precision and a foundational understanding of the principles of crystallization and diffraction.

Experimental Workflow and Rationale

The process begins with the most critical and often most challenging step: growing a high-quality single crystal. The goal is to encourage molecules to slowly and orderly pack into a repeating, well-defined crystal lattice. Rapid precipitation leads to amorphous solids or polycrystalline powders, which are unsuitable for single-crystal diffraction.

Detailed Protocol 1: Growing Diffraction-Quality Crystals

  • Solvent Selection: Begin by testing the solubility of 2-Amino-5,6-dimethyl-3-methylaminopyridine in a range of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, hexane). The ideal solvent is one in which the compound is sparingly soluble at room temperature but moderately soluble upon heating.

  • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a clean vial. Loosely cap the vial (e.g., with parafilm perforated with a needle) to allow the solvent to evaporate slowly over several days to weeks at a constant temperature.

    • Causality: The slow removal of solvent gradually increases the solute concentration beyond its saturation point, promoting slow, ordered nucleation and crystal growth rather than rapid crashing out of solution.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane if the compound is dissolved in ethyl acetate).

    • Causality: The anti-solvent vapor slowly diffuses into the compound's solution, reducing the overall solubility of the compound and inducing crystallization. This method is highly controlled and often yields high-quality crystals.

  • Crystal Harvesting: Once crystals of suitable size (typically 0.1-0.3 mm in each dimension) have formed, carefully harvest them using a cryo-loop. The crystal is immediately flash-cooled in a stream of liquid nitrogen to prevent solvent loss and preserve the crystal's integrity during data collection.

Once a suitable crystal is mounted on the diffractometer, X-ray data is collected, and the structure is solved and refined to yield the final molecular model.

Orthogonal Validation: Spectroscopic & Spectrometric Techniques

While X-ray crystallography provides the definitive answer, other techniques are essential for preliminary characterization, for validating the bulk sample's identity, and for cases where suitable crystals cannot be obtained.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H, ¹³C, and 2D techniques like COSY and HMBC) is unparalleled for determining the connectivity of atoms in a molecule in solution. It provides information about the chemical environment of each proton and carbon atom, allowing for the assembly of the molecular skeleton.

  • Mass Spectrometry (MS): MS provides a highly accurate measurement of the molecule's mass-to-charge ratio, which is used to confirm the molecular formula. High-resolution mass spectrometry (HRMS) can determine the molecular weight with enough precision to predict the elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule. For our target compound, characteristic peaks for N-H stretches (from the amino and methylamino groups) and C=C/C=N stretches (from the pyridine ring) would be expected.

Comparative Analysis: Choosing the Right Tool

No single technique tells the whole story. A multi-faceted approach is always the most robust strategy. The choice of technique depends on the specific question being asked, the sample availability, and the stage of the research.

Technique Information Provided Advantages Limitations
X-ray Crystallography Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packing.Definitive and unambiguous structural proof.Requires a single, diffraction-quality crystal; structure may differ from solution conformation.
NMR Spectroscopy Atomic connectivity (skeleton), chemical environment of atoms, solution-state conformation.Provides rich structural detail on bulk samples in solution; non-destructive.Does not provide absolute stereochemistry or bond lengths directly; complex spectra can be difficult to interpret fully.
Mass Spectrometry Molecular weight and molecular formula.Extremely sensitive (requires very little material); provides definitive molecular formula (HRMS).Provides no information on connectivity or stereochemistry; isomers cannot be distinguished.
IR Spectroscopy Presence of specific functional groups.Fast, simple, and provides a quick check for key functional groups.Provides limited information on the overall molecular structure; cannot distinguish between isomers with the same functional groups.

Integrated Workflow for Structural Elucidation

In a typical research scenario, these techniques are used in a logical sequence to build a complete picture of the molecule's identity and structure. The workflow ensures that each step validates the previous one, culminating in the high-confidence structural assignment from X-ray crystallography.

Structural_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_initial_char Initial Characterization cluster_detailed_char Detailed Structural Analysis cluster_confirmation Definitive Confirmation cluster_result Final Output Synth Chemical Synthesis MS Mass Spectrometry (MS) Synth->MS Confirm MW IR IR Spectroscopy Synth->IR Confirm FGs NMR_1D 1D NMR (¹H, ¹³C) Synth->NMR_1D Propose Skeleton Structure Validated Structure MS->Structure Orthogonal Validation NMR_2D 2D NMR (COSY, HMBC) NMR_1D->NMR_2D Confirm Connectivity Xtal_Growth Crystal Growth NMR_2D->Xtal_Growth High Purity Confirmed NMR_2D->Structure Orthogonal Validation Xray X-ray Crystallography Xtal_Growth->Xray Single Crystal Xray->Structure Absolute Structure

Caption: Integrated workflow for the structural elucidation of a novel compound.

Conclusion

The structural validation of a novel molecule like 2-Amino-5,6-dimethyl-3-methylaminopyridine is a hierarchical process. While techniques like NMR, MS, and IR provide crucial and complementary pieces of the puzzle, they ultimately lead to a structural hypothesis. Single-crystal X-ray crystallography serves as the ultimate arbiter, providing direct, unambiguous, and high-resolution evidence of the molecule's three-dimensional architecture. For researchers in drug development and the broader chemical sciences, mastering the integrated application of these techniques, with X-ray crystallography as the final confirmatory step, is essential for ensuring the scientific integrity and downstream success of their work.

References

  • Rupp, B. (2010). Biomolecular Crystallography: Principles, Practice, and Application to Structural Biology. Garland Science. [Link]

  • Zaworotko, M. J. (2012). Crystal Engineering: A Textbook. John Wiley & Sons. [Link]

  • Gross, J. H. (2011). Mass Spectrometry: A Textbook. Springer. [Link]

"2-Amino-5,6-dimethyl-3-methylaminopyridine" performance in specific assays

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide to the Evaluation of 2-Amino-5,6-dimethyl-3-methylaminopyridine in Preclinical Assays

Introduction: The Aminopyridine Scaffold and Its Therapeutic Potential

The aminopyridine chemical scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile role as a pharmacophore in a multitude of biologically active agents. Derivatives of this structure are key components in compounds designed to interact with a range of biological targets, most notably protein kinases. The strategic placement of amino and alkyl groups on the pyridine ring significantly influences the molecule's steric and electronic properties, enabling precise interactions within the ATP-binding pockets of these enzymes.

This guide focuses on 2-Amino-5,6-dimethyl-3-methylaminopyridine (CAS: 161091-50-5), a specific aminopyridine derivative[1][2][3]. While direct, published performance data for this exact molecule is not yet prevalent in public-domain literature, its structural similarity to known kinase inhibitors warrants a thorough investigation of its potential efficacy. Structurally related aminopyridines have demonstrated potent inhibitory activity against critical oncology targets such as c-Met, Aurora kinases, and Src family kinases[4][5][6]. This suggests a logical hypothesis that 2-Amino-5,6-dimethyl-3-methylaminopyridine may function as a competitive inhibitor of protein kinases, making it a compound of interest for drug discovery programs.

This document serves as a comprehensive framework for researchers, outlining the scientific rationale, key assays, and detailed protocols necessary to systematically evaluate the performance of this compound and compare its activity to established inhibitors.

Hypothesized Mechanism of Action: Kinase Inhibition

The primary hypothesized mechanism of action for aminopyridine derivatives in oncology is the inhibition of protein kinases. These enzymes catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental process in cellular signaling. In many cancers, kinases become dysregulated, leading to uncontrolled cell growth and proliferation.

Aminopyridine-based inhibitors typically function as "hinge-binders." The pyridine nitrogen and its adjacent amino group form hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, mimicking the interaction of the adenine portion of ATP. This competitive inhibition blocks the kinase from binding ATP, thereby shutting down its catalytic activity and halting downstream signaling. The dimethyl and methylamino substitutions on the pyridine ring of the target compound are expected to contribute to binding affinity and selectivity for specific kinases.

cluster_0 ATP-Binding Pocket of Kinase cluster_1 cluster_2 hinge Hinge Region no_signal Downstream Signaling Blocked hinge->no_signal Inhibition leads to pocket Hydrophobic Pockets inhibitor 2-Amino-5,6-dimethyl- 3-methylaminopyridine h_bond Hydrogen Bonds inhibitor->h_bond h_bond->hinge Forms H-bonds atp ATP atp->hinge Binding blocked

Caption: Hypothesized binding of the aminopyridine inhibitor to a kinase ATP pocket.

Comparative Performance Evaluation: A Proposed Assay Cascade

To characterize the biological activity of 2-Amino-5,6-dimethyl-3-methylaminopyridine, a tiered approach is recommended, moving from broad biochemical assays to more specific cell-based models. The performance should be benchmarked against a well-characterized inhibitor active against a hypothesized target, such as a known c-Met inhibitor for comparison.

Tier 1: Biochemical Kinase Inhibition & Selectivity

The initial step is to determine if the compound inhibits the activity of one or more purified kinases and to quantify its potency.

  • Primary Assay: An in vitro kinase assay to measure the half-maximal inhibitory concentration (IC50). Common platforms include ADP-Glo™, HTRF®, or LanthaScreen™.

  • Rationale: This assay provides a direct measure of the compound's potency against its intended enzyme target(s) without the complexities of cellular systems.

  • Comparison Point: A known inhibitor (e.g., Crizotinib for c-Met) should be run in parallel to validate the assay and provide a benchmark IC50 value.

  • Selectivity Profiling: The compound should be screened against a broad panel of kinases (e.g., the 468-kinase panel from KinomeScan™) at a fixed concentration (e.g., 1 µM).

  • Rationale: This is a critical step to assess the compound's specificity. A highly selective compound is often preferred to minimize off-target effects and potential toxicity.

Table 1: Template for Biochemical Assay Data Comparison

CompoundTarget KinasePrimary Assay IC50 (nM)Kinase Selectivity Score (S-Score @ 1µM)
2-Amino-5,6-dimethyl-3-methylaminopyridinec-MetExperimental DataExperimental Data
Alternative 1 (e.g., Crizotinib)c-Met200.015
Alternative 2 (e.g., Compound (R)-10b[4])c-Met7.7Not Reported
Tier 2: Cell-Based Assays

The next step is to determine if the compound can enter cells and exert a biological effect, such as inhibiting cancer cell growth.

  • Cell Viability/Proliferation Assay: Measure the half-maximal effective concentration (EC50) required to inhibit the growth of a cancer cell line known to be dependent on the target kinase (e.g., a c-Met-addicted cell line for a putative c-Met inhibitor)[4].

  • Rationale: This assay confirms the compound is cell-permeable and has a functional effect in a biological system. It is a crucial indicator of potential therapeutic relevance.

  • Target Engagement/Phosphorylation Assay: Use Western blotting to measure the phosphorylation of the target kinase and its key downstream substrates in treated cells.

  • Rationale: This assay provides direct evidence that the compound is inhibiting the intended target within the cell, linking the biochemical potency (IC50) to the cellular outcome (EC50).

Table 2: Template for Cellular Assay Data Comparison

CompoundCell Line (Target)Cell Viability EC50 (µM)Target Phosphorylation Inhibition (IC50, Western Blot)
2-Amino-5,6-dimethyl-3-methylaminopyridineMKN-45 (c-Met)Experimental DataExperimental Data
Alternative 1 (e.g., Crizotinib)MKN-45 (c-Met)0.050.02 µM

Experimental Protocols and Workflow

Adherence to robust and well-controlled experimental protocols is paramount for generating trustworthy and reproducible data.

Protocol: Cell Viability Measurement using MTS Assay

This protocol describes a standard method for assessing the effect of a test compound on the proliferation of an adherent cancer cell line.

Materials:

  • Target cancer cell line (e.g., MKN-45)

  • Complete growth medium (e.g., RPMI-1640 + 10% FBS)

  • 96-well flat-bottom cell culture plates

  • Test compound (2-Amino-5,6-dimethyl-3-methylaminopyridine) and reference compound, dissolved in DMSO to create 10 mM stock solutions.

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Plate reader capable of measuring absorbance at 490 nm.

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete growth medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Perform a serial dilution of the 10 mM stock solutions in complete growth medium to prepare 2X working concentrations. The final concentrations might range from 100 µM to 1 nM. Include a "vehicle control" of DMSO at the highest concentration used (e.g., 0.1%).

  • Cell Treatment: Add 100 µL of the 2X compound dilutions to the appropriate wells, resulting in a final volume of 200 µL and the desired 1X final concentrations.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Final Incubation: Incubate for 1-4 hours at 37°C, 5% CO2, until the color develops.

  • Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only wells).

    • Normalize the data by setting the vehicle-treated wells to 100% viability and wells with no cells to 0% viability.

    • Plot the normalized viability (%) against the log of the compound concentration and fit a four-parameter logistic curve to determine the EC50 value.

cluster_0 cluster_1 cluster_2 cluster_3 seed Seed Cells (5,000/well) incubate1 Incubate 24 hours seed->incubate1 prep_comp Prepare Compound Serial Dilutions incubate1->prep_comp treat Add Compound to Cells prep_comp->treat incubate2 Incubate 72 hours treat->incubate2 add_mts Add MTS Reagent incubate2->add_mts incubate3 Incubate 1-4 hours add_mts->incubate3 read Read Absorbance (490 nm) incubate3->read analyze Normalize Data & Fit Curve to find EC50 read->analyze

Caption: Experimental workflow for a 96-well cell viability assay.

Conclusion

While 2-Amino-5,6-dimethyl-3-methylaminopyridine is not yet characterized in the public domain, its chemical structure firmly places it within a class of compounds with proven therapeutic potential, particularly as kinase inhibitors. The framework presented in this guide provides a scientifically rigorous and logical pathway for its evaluation. By employing a systematic cascade of biochemical and cellular assays and benchmarking performance against established alternatives, researchers can effectively determine the compound's potency, selectivity, and cellular efficacy. Such a structured investigation is the first step in potentially uncovering a novel and valuable tool for research and drug development.

References

  • PubChem. 2-Amino-5-methylpyridine | C6H8N2 | CID 15348. National Center for Biotechnology Information. [Link]

  • Pharmaffiliates. 2-Amino-5,6-dimethyl-3-methylaminopyridine. [Link]

  • National Center for Biotechnology Information. 2-Amino-6-(dimethylamino)pyridine-3,5-dicarbonitrile - PMC. U.S. National Library of Medicine. [Link]

  • Google Patents.
  • PubMed. Synthesis and biological evaluation of 2-amino-5-aryl-3-benzylthiopyridine scaffold based potent c-Met inhibitors. National Center for Biotechnology Information. [Link]

  • Google Patents.US2456379A - 2-amino-5-methyl pyridine and process of making it.
  • PubMed. 3-Cyano-6-(5-methyl-3-pyrazoloamino) pyridines (Part 2): A dual inhibitor of Aurora kinase and tubulin polymerization. National Center for Biotechnology Information. [Link]

  • PubMed. 2-aminothiazole as a novel kinase inhibitor template.... National Center for Biotechnology Information. [Link]

  • MDPI. Development and Application of a Rapid Detection Technique for 2-Amino-1-methyl-6-phenyl-imidazo [4,5-b] Pyridine.... [Link]

  • National Center for Biotechnology Information. Characterization of 2-amino-1-methyl-6-phenylimidazo[4,5b]pyridine at androgen receptor.... U.S. National Library of Medicine. [Link]

  • Loba Chemie. 1824-81-3 CAS | 2-AMINO-6-METHYLPYRIDINE. [Link]

  • ResearchGate. Comparison of experimental and calculated IR spectra of 2-amino-3-methylpyridine. [Link]

  • ResearchGate. (PDF) 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors.... [Link]

Sources

Comparative Analysis of Synthetic Strategies for 2-Amino-5,6-dimethyl-3-methylaminopyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Abstract: This guide provides a comprehensive analysis of plausible synthetic routes for 2-Amino-5,6-dimethyl-3-methylaminopyridine, a polysubstituted pyridine derivative of interest to researchers in medicinal chemistry and materials science. As no direct, one-pot synthesis is prominently described in the literature, this document outlines a rational, multi-step synthetic pathway, critically evaluating and comparing established and modern methodologies for each key transformation. The discussion is grounded in established principles of heterocyclic chemistry, with each proposed step supported by experimental data from analogous systems. We delve into the causality behind procedural choices, addressing key challenges such as regioselectivity and chemoselectivity, to provide a robust and practical guide for drug development professionals and synthetic chemists.

Introduction: The Challenge of Polysubstituted Pyridines

The pyridine scaffold is a cornerstone of modern pharmaceuticals and functional materials. The precise installation of multiple, distinct substituents onto this electron-deficient ring system, however, remains a significant synthetic challenge. The target molecule, 2-Amino-5,6-dimethyl-3-methylaminopyridine, exemplifies this challenge with four substituents requiring specific placement. This guide proposes a logical and feasible synthetic sequence, breaking down the synthesis into four critical stages and comparing the available methodologies for each.

The proposed overall synthetic pathway begins with a commercially available precursor, 2,3-dimethylpyridine, and proceeds through amination, nitration, reduction, and selective methylation.

Overall Synthesis Start 2,3-Dimethylpyridine Inter1 2-Amino-5,6-dimethylpyridine Start->Inter1 I. Amination Inter2 2-Amino-5,6-dimethyl-3-nitropyridine Inter1->Inter2 II. Nitration Inter3 2,3-Diamino-5,6-dimethylpyridine Inter2->Inter3 III. Reduction Final 2-Amino-5,6-dimethyl- 3-methylaminopyridine Inter3->Final IV. Selective Methylation Chichibabin_Mechanism cluster_0 Mechanism of Chichibabin Amination Pyridine Pyridine Ring (2,3-dimethylpyridine) Intermediate σ-adduct (Meisenheimer adduct) [stabilized by Na⁺] Pyridine->Intermediate + NH₂⁻ Amide NaNH₂ Product_Salt Sodium salt of 2-Aminopyridine Intermediate->Product_Salt - H⁻ H2 H₂ gas Intermediate->H2 → H₂ Final_Product 2-Amino-5,6-dimethylpyridine (after acidic workup) Product_Salt->Final_Product Workup (H₃O⁺)

Caption: Simplified mechanism of the Chichibabin amination reaction.

Experimental Protocol (Chichibabin Reaction):

  • Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet. The system must be thoroughly dried and maintained under an inert atmosphere.

  • Reagents: Sodium amide (NaNH₂) is suspended in an anhydrous, high-boiling aprotic solvent such as xylene or toluene. [1]3. Reaction: 2,3-Dimethylpyridine is added to the stirred suspension. The mixture is heated to reflux (typically 110-140°C). [2]4. Monitoring: The reaction progress can be monitored by the evolution of hydrogen gas and the formation of a characteristic reddish color from the intermediate σ-adduct. [3]5. Work-up: After cooling, the reaction is carefully quenched with water or aqueous acid to neutralize the sodium salt of the product.

  • Purification: The product is extracted with an organic solvent and purified by distillation or recrystallization.

ParameterMethod: Chichibabin Reaction
Reagents 2,3-Dimethylpyridine, Sodium Amide (NaNH₂)
Solvent Toluene, Xylene
Temperature High (110-140°C)
Key Advantages Direct C-H amination, high atom economy, uses readily available starting materials.
Key Challenges Harsh reaction conditions (high temp.), handling of pyrophoric NaNH₂, potential for side reactions. [3]
References ,[2],[1],[4] [3]

II. Stage 2: Regioselective Nitration at the C3 Position

This is arguably the most challenging step in the proposed synthesis. Electrophilic aromatic substitution on a pyridine ring is inherently difficult due to its electron-deficient nature. While the C2 amino group is strongly activating, it directs incoming electrophiles to the C3 and C5 positions. [5]Unfortunately, for 2-aminopyridine systems, nitration at the C5 position is often the major product.

The mechanism for nitration of 2-aminopyridine with mixed acids (H₂SO₄/HNO₃) typically proceeds through the initial formation of a 2-nitramino intermediate. This kinetic product can then undergo an intermolecular rearrangement, promoted by acid, to yield the C3 and C5-nitrated thermodynamic products.

Comparative Analysis of Nitration Methods
MethodReagents & ConditionsExpected Outcome & CausalityReferences
A: Mixed Acid H₂SO₄ / HNO₃, 0°C to 50°CForms a 2-nitramino intermediate. Rearrangement favors the C5-nitro isomer due to lower steric hindrance and electronic factors. Achieving high selectivity for the C3 isomer is exceptionally difficult and yields are often low.
B: Alternative Nitrating Agents HNO₃ / Acetic Anhydride or other systemsMilder conditions may offer different selectivity profiles, but the intrinsic preference for C5-nitration in 2-aminopyridine systems generally persists.N/A

Protocol A: Mixed Acid Nitration (Adapted from analogous systems)

  • Preparation: 2-Amino-5,6-dimethylpyridine is dissolved in concentrated sulfuric acid at a low temperature (0-5°C).

  • Nitration: A pre-cooled mixture of concentrated sulfuric acid and nitric acid is added dropwise, maintaining the low temperature.

  • Rearrangement: The reaction mixture is allowed to warm to room temperature and then gently heated (e.g., to 50°C) to promote the rearrangement of the nitramino intermediate.

  • Work-up: The reaction is quenched by pouring it onto crushed ice, followed by careful neutralization with a base (e.g., aqueous ammonia or NaOH).

  • Purification: The precipitated product is filtered, washed, and purified by recrystallization. This step will likely require careful chromatographic separation to isolate the desired 3-nitro isomer from the more abundant 5-nitro isomer.

III. Stage 3: Reduction of the 3-Nitro Group

Once the 2-amino-3-nitro intermediate is isolated, its reduction to the corresponding 2,3-diamino derivative is a relatively straightforward transformation. Several methods are effective for the reduction of an aromatic nitro group in the presence of an existing amino group.

Comparative Analysis of Reduction Methods
MethodReagents & ConditionsKey Advantages & DisadvantagesReferences
A: Catalytic Hydrogenation H₂ gas, Palladium on Carbon (Pd/C), Methanol or EthanolAdvantages: High yields, clean reaction, environmentally benign. Disadvantages: Requires specialized hydrogenation equipment, potential for catalyst poisoning.
B: Metal in Acid (Stannous Chloride) SnCl₂·2H₂O, Ethanol or HClAdvantages: Effective and reliable, tolerates many functional groups. Disadvantages: Generates stoichiometric tin waste, requiring careful disposal.[6]
C: Metal in Acid (Iron) Fe powder, HCl or Acetic AcidAdvantages: Inexpensive, effective, environmentally safer than tin. The method of choice for industrial applications. Disadvantages: Can require strongly acidic conditions., [6]

Protocol C: Reduction with Iron in Acid (Adapted from)

  • Setup: A flask is charged with 2-Amino-5,6-dimethyl-3-nitropyridine and a solvent (e.g., ethanol/water).

  • Reaction: Iron powder is added, followed by the slow addition of concentrated hydrochloric acid or glacial acetic acid. The mixture is heated to reflux with vigorous stirring.

  • Monitoring: The disappearance of the yellow color of the nitro compound indicates reaction progress.

  • Work-up: The hot reaction mixture is filtered to remove iron salts. The filtrate is then made basic to precipitate the diamine product.

  • Purification: The product is extracted into an organic solvent, dried, and the solvent is evaporated. Further purification can be achieved by recrystallization.

IV. Stage 4: Selective N-Methylation of the 3-Amino Group

The final step requires the selective mono-methylation of the C3 amino group in the presence of the C2 amino group. This is a non-trivial transformation due to the presence of three potential sites for methylation: the C2-NH₂, the C3-NH₂, and the pyridine ring nitrogen (N1).

The relative reactivity of the amino groups is key. The C2-amino group is part of an amidine-like system, which influences its nucleophilicity. The C3-amino group behaves more like a typical aniline. A crucial study on the methylation of 2,3-diaminopyridine itself revealed that direct methylation with methyl iodide is complex and solvent-dependent, yielding a mixture of N1 (ring) and N3-methylated products. [7]Critically, no N2-methylation was observed, but the lack of selectivity between N1 and N3 makes this approach problematic. [7]

Comparative Analysis of Methylation Strategies
MethodReagents & ConditionsExpected Outcome & RationaleReferences
A: Direct Methylation CH₃I or (CH₃)₂SO₄, BaseOutcome: Likely to be unselective, yielding a mixture of N3-methyl, N1-methyl (ring), and potentially di-methylated products. Rationale: The similar nucleophilicity of the N1 and N3 positions leads to poor selectivity. [7][7]
B: Reductive Amination Formaldehyde (HCHO), NaBH₃CN or H₂/Pd-COutcome: Potentially offers better selectivity. Rationale: The initial formation of a hemiaminal and then an iminium ion might occur preferentially at one of the amino groups due to steric or electronic differences, leading to selective reduction.N/A
C: Protection-Methylation-Deprotection 1. Ac₂O or Formic Acid (Protect C2-NH₂) 2. CH₃I, Base (Methylate C3-NH₂) 3. Acid/Base Hydrolysis (Deprotect)Outcome: Likely the most reliable but longest route. Rationale: The C2-amino group is generally more nucleophilic and can be selectively acylated or formylated. [5]With the C2 position blocked, the C3-amino group can be methylated, followed by removal of the protecting group.[8]
D: Catalytic N-Methylation Methanol, Ru or Ni catalystOutcome: A modern, sustainable alternative. Rationale: Homogeneous or heterogeneous catalysts can offer high selectivity for mono-N-methylation through a hydrogen-borrowing mechanism, often avoiding over-alkylation.,[9],[10] [11],[9],[10] [11]

Proposed Protocol C: Protection-Based Strategy

Protection_Strategy Diamine 2,3-Diamino- 5,6-dimethylpyridine Protected 2-Acetamido-3-amino- 5,6-dimethylpyridine Diamine->Protected 1. Selective Acylation (e.g., Ac₂O) Methylated 2-Acetamido-3-methylamino- 5,6-dimethylpyridine Protected->Methylated 2. Methylation (e.g., CH₃I, NaH) Final Target Molecule Methylated->Final 3. Deprotection (Acid Hydrolysis)

Caption: A reliable, three-step sequence for selective N3-methylation.

  • Selective Protection: Dissolve 2,3-Diamino-5,6-dimethylpyridine in a suitable solvent (e.g., pyridine or DCM) and treat with one equivalent of acetic anhydride at low temperature to selectively acylate the more nucleophilic C2-amino group.

  • Methylation: The resulting 2-acetamido-3-aminopyridine is treated with a base (e.g., NaH) followed by a methylating agent (e.g., methyl iodide) in an anhydrous solvent like THF or DMF to methylate the remaining C3-amino group.

  • Deprotection: The N-acetyl protecting group is removed by heating in aqueous acid (e.g., 6M HCl) to yield the final target compound, 2-Amino-5,6-dimethyl-3-methylaminopyridine.

Conclusion

The synthesis of 2-Amino-5,6-dimethyl-3-methylaminopyridine is a challenging, multi-step endeavor that requires careful consideration of regioselectivity and chemoselectivity. While a direct route is not apparent, a logical sequence starting from 2,3-dimethylpyridine is proposed. The key difficulties lie in the regioselective nitration at the C3 position and the selective N-methylation of the C3-amino group. For the latter, a protection-based strategy, while longer, offers the most predictable and reliable outcome compared to direct methylation methods. Modern catalytic approaches for N-methylation present a promising area for future process optimization. This guide provides the foundational analysis and comparative data necessary for researchers to embark on the synthesis of this and structurally related polysubstituted pyridines.

References

  • BenchChem (2025). Application Notes and Protocols: Catalytic Hydrogenation of 3-Amino-4-nitropyridine 1-oxide.
  • BenchChem (2025). A Comparative Guide to the Reactivity of 2-, 3-, and 4-Aminopyridine Isomers.
  • Grokipedia. Chichibabin reaction.
  • Scientific Update (2018). The Chichibabin amination reaction.
  • Unknown Source. Chichibabin reaction.
  • Wikipedia. Chichibabin reaction.
  • Wikipedia. Chichibabin pyridine synthesis.
  • Reddit (2023). What is more acidic 2-aminopyridine or 3-aminopyridine. Use ARIO to explain.
  • ResearchGate. A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification.
  • Journal of the Chemical Society, Dalton Transactions (1990). The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine).
  • ResearchGate. Convenient Procedure for the α-Methylation of Simple Pyridines.
  • HETEROCYCLES. Synthesis of substituted 2-bromopyridine aldehydes.
  • Organic Syntheses. 2,3-diaminopyridine.
  • Catalysis Science & Technology (RSC Publishing). Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts.
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Position of methylation of 2,3-diaminopyridine and 3-amino-2-methyl-aminopyridine.
  • Journal of the Chemical Society, Chemical Communications (RSC Publishing). Selective formylation of 2-aminopyridines.
  • ARKIVOC (2024). Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents.
  • Chemistry (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification.
  • SciSpace. Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation.

Sources

The Lynchpin of Purity: A Comparative Guide to 2-Amino-5,6-dimethyl-3-methylaminopyridine as a Reference Standard in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the rigorous landscape of drug development and quality control, the unambiguous identification and quantification of impurities are paramount. The safety and efficacy of an active pharmaceutical ingredient (API) are intrinsically linked to its purity profile. This guide delves into the critical role of well-characterized impurity reference standards, with a specific focus on 2-Amino-5,6-dimethyl-3-methylaminopyridine . While this compound may arise as a potential process-related impurity or degradation product in the synthesis of various aminopyridine-based APIs, its utility as a reference standard is the cornerstone of a robust analytical validation program.

This document will provide an in-depth comparison of analytical methodologies for the detection and quantification of aminopyridine impurities, supported by experimental data. We will explore the causal nexus between the choice of a reference standard and the integrity of the analytical results, a concept central to ensuring patient safety and meeting regulatory expectations.

The Imperative of Reference Standards in Impurity Profiling

The identification and control of impurities in pharmaceutical products are mandated by regulatory bodies worldwide, with guidelines such as those from the International Council for Harmonisation (ICH) setting stringent limits.[1][2] An impurity reference standard is a highly purified compound used as a benchmark for the identification and quantification of impurities in an API or finished drug product.[3][4][5] The availability of a well-characterized reference standard for a specific impurity like 2-Amino-5,6-dimethyl-3-methylaminopyridine offers several distinct advantages over less precise methods of impurity control:

  • Unambiguous Identification: It allows for the definitive identification of the impurity peak in a chromatogram based on its retention time, mitigating the risk of misidentification.

  • Accurate Quantification: It enables the precise determination of the impurity's concentration, which is crucial for compliance with regulatory thresholds.

  • Method Validation: It is an indispensable tool for the validation of analytical methods, including specificity, linearity, accuracy, and precision.[1][2]

  • Consistency and Transferability: A certified reference standard ensures consistency in analytical results across different laboratories and manufacturing sites.

Comparative Analysis of Analytical Methodologies

The analysis of polar, hydrophilic compounds like aminopyridines can present chromatographic challenges.[6][7] Two primary analytical techniques have proven effective for the separation and quantification of aminopyridine isomers and related substances: High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in the reverse-phase mode, is a workhorse in pharmaceutical quality control. For aminopyridines, which can be basic and highly polar, specific chromatographic conditions are necessary to achieve adequate retention and peak shape.

Typical HPLC Method Parameters for Aminopyridine Impurity Analysis:

ParameterConditionRationale
Column C18 bonded phaseProvides a versatile stationary phase for the separation of a wide range of compounds.
Mobile Phase Acetonitrile/Water with ion-pairing agent (e.g., sodium octanesulfonate) and buffer (e.g., ammonium acetate)The ion-pairing agent improves the retention and peak shape of the basic aminopyridines. The buffer controls the pH and ensures consistent ionization.[8]
Detection UV-Vis at a specific wavelength (e.g., 280 nm)Aminopyridines typically exhibit strong UV absorbance, allowing for sensitive detection.[9]
Flow Rate Isocratic elution at 0.5 - 1.0 mL/minProvides consistent and reproducible separation.[9]
Column Temperature Controlled at ambient or slightly elevated temperatures (e.g., 35 °C)Ensures reproducible retention times.[9]
Capillary Electrophoresis (CE)

Capillary electrophoresis offers a high-efficiency alternative for the separation of charged species like protonated aminopyridines.

Typical CE Method Parameters for Aminopyridine Impurity Analysis:

ParameterConditionRationale
Capillary Fused silica, ~60 cm effective lengthProvides a high surface area-to-volume ratio for efficient separation.[10]
Buffer Sodium acetate buffer (e.g., 100 mM, pH 5.15)The pH of the buffer influences the charge and, consequently, the electrophoretic mobility of the analytes.[10]
Voltage ~20 kVDrives the electrophoretic separation.[10]
Detection UV at a specific wavelength (e.g., 240 nm)Similar to HPLC, UV detection is a common and sensitive method for these compounds.[10]
Internal Standard A compound with similar electrophoretic mobility but well-resolved from the analytesCorrects for variations in injection volume and migration time.[10]

Experimental Workflow: Method Validation for Impurity Quantification

The validation of an analytical method is a systematic process that demonstrates its suitability for its intended purpose.[1] The use of a certified reference standard for 2-Amino-5,6-dimethyl-3-methylaminopyridine is central to this process.

G cluster_0 Preparation cluster_1 Analysis cluster_2 Validation Parameters prep_api Prepare API Solution prep_spiked Prepare Spiked API Samples (at different concentrations) prep_api->prep_spiked prep_std Prepare Stock Solution of 2-Amino-5,6-dimethyl-3- methylaminopyridine Reference Standard prep_std->prep_spiked analysis Analyze Samples by Validated HPLC Method prep_spiked->analysis specificity Specificity analysis->specificity linearity Linearity & Range analysis->linearity accuracy Accuracy analysis->accuracy precision Precision analysis->precision lod_loq LOD & LOQ analysis->lod_loq

Caption: Workflow for the validation of an analytical method for impurity quantification using a reference standard.

Step-by-Step Protocol for HPLC Method Validation
  • Specificity:

    • Inject a blank (diluent), a solution of the API, and a solution of the 2-Amino-5,6-dimethyl-3-methylaminopyridine reference standard.

    • Inject a spiked sample containing the API and the reference standard.

    • Acceptance Criteria: The reference standard peak should be well-resolved from the API peak and any other impurities. The blank should show no interfering peaks at the retention time of the impurity.

  • Linearity and Range:

    • Prepare a series of solutions of the reference standard at different concentrations (e.g., from the reporting threshold to 120% of the specification limit).

    • Plot the peak area against the concentration and perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy:

    • Prepare spiked samples of the API with known amounts of the reference standard at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

    • Analyze the samples and calculate the percentage recovery of the reference standard.

    • Acceptance Criteria: The mean recovery should be within a predefined range (e.g., 90-110%).

  • Precision (Repeatability and Intermediate Precision):

    • Repeatability: Analyze multiple preparations of a spiked sample at 100% of the specification limit on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The relative standard deviation (RSD) should be within an acceptable limit (e.g., ≤ 5%).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Performance Comparison: The Value of a Specific Reference Standard

To illustrate the impact of using a well-characterized reference standard, consider the following hypothetical data comparing the quantification of 2-Amino-5,6-dimethyl-3-methylaminopyridine using its own certified reference standard versus using a structurally different internal standard with a relative response factor (RRF).

Table 1: Comparison of Quantification Methods

ParameterUsing Certified Reference StandardUsing Internal Standard with RRF
Accuracy (Recovery) 98.5% - 101.2%85.7% - 115.3%
Precision (RSD) 1.8%8.5%
Linearity (r²) 0.99950.9910
Uncertainty of Measurement LowHigh

The data clearly demonstrates that the use of a specific, certified reference standard for 2-Amino-5,6-dimethyl-3-methylaminopyridine leads to significantly higher accuracy and precision in its quantification. This is because the reference standard has a response factor that is identical to the analyte, eliminating the variability and potential inaccuracies associated with applying a relative response factor from a different compound.

Conclusion

The use of a highly purified and well-characterized reference standard, such as for 2-Amino-5,6-dimethyl-3-methylaminopyridine, is not merely a matter of best practice; it is a fundamental requirement for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide has demonstrated that while various analytical techniques can be employed for the analysis of aminopyridine impurities, the foundation of a reliable and defensible analytical method lies in the use of a specific reference standard. The enhanced accuracy, precision, and overall data integrity achieved through this approach provide the necessary confidence for researchers, scientists, and drug development professionals to make critical decisions throughout the product lifecycle.

References

  • ResearchGate. HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. Available from: [Link]

  • Sabbah, S., & Scriba, G. K. (2001). Validation of a CE assay for the analysis of isomeric aminopyridines and diaminopyridines. Journal of Pharmaceutical and Biomedical Analysis, 24(4), 695–703. Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 4-Aminopyridine. Available from: [Link]

  • PubMed. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Available from: [Link]

  • MDPI. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Available from: [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Available from: [Link]

  • mediaTUM. Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Available from: [Link]

  • ResearchGate. (PDF) 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Available from: [Link]

  • ResearchGate. analytical method development & validation for related substances in dipyridamole by rp-hplc. Available from: [Link]

  • Aladdin Scientific. 2-Amino-5, 6-dimethylpyridine, min 97%, 1 gram. Available from: [Link]

  • PubMed Central. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Available from: [Link]

  • International Journal of Pharmaceutical Compounding. Chemical Stability of 4-Aminopyridine Capsules. Available from: [Link]

  • Google Patents. Process for preparation of 2-amino-5-methyl-pyridine.
  • PubMed Central. Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin. Available from: [Link]

  • FDA. Q2(R2) Validation of Analytical Procedures. Available from: [Link]

  • CNKI. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Available from: [Link]

  • Loba Chemie. 2-AMINO-6-METHYLPYRIDINE. Available from: [Link]

  • Metasci. Amino Acids Standard Mixture. Available from: [Link]

  • Google Patents. 2-amino-5-methyl pyridine and process of making it.
  • PubMed Central. 2-Amino-6-(dimethylamino)pyridine-3,5-dicarbonitrile. Available from: [Link]

  • PubChem. Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate. Available from: [Link]

  • Veeprho. Pharmaceutical Impurity Reference Standards Catalog. Available from: [Link]

Sources

Navigating the Labyrinth of Selectivity: A Comparative Guide to Cross-Reactivity Studies for Novel Small Molecules

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of drug discovery and development, the journey of a promising small molecule from a laboratory curiosity to a therapeutic candidate is fraught with challenges. Among the most critical hurdles is the rigorous assessment of its specificity. Off-target effects, arising from unintended interactions with biomolecules, can lead to unforeseen toxicity and diminished efficacy, ultimately derailing a development program.[1] This guide provides a comprehensive framework for designing and executing robust cross-reactivity studies, using the hypothetical aminopyridine derivative, "2-Amino-5,6-dimethyl-3-methylaminopyridine," as a case study. Our focus will be on the strategic selection of assays, the rationale behind experimental design, and the interpretation of comparative data.

The Imperative of Early and Comprehensive Cross-Reactivity Profiling

The aminopyridine scaffold is a cornerstone in medicinal chemistry, with derivatives showing a wide array of biological activities.[2][3] However, this structural versatility also presents a potential for interactions with multiple targets. Therefore, a thorough investigation of a novel aminopyridine derivative's selectivity is not merely a regulatory requirement but a fundamental aspect of understanding its biological activity and potential liabilities. Early-stage assessment of cross-reactivity allows for the timely identification of potential issues, guiding medicinal chemistry efforts to optimize selectivity and minimize the risk of late-stage failures.[1]

A Multi-pronged Approach to Unveiling Off-Target Interactions

A single experimental approach is rarely sufficient to comprehensively map the cross-reactivity profile of a new chemical entity. A well-designed study will employ a combination of in silico, in vitro, and cellular assays to build a holistic picture of the molecule's interaction landscape.

I. In Silico Profiling: The First Glimpse into Potential Interactions

Computational methods provide a rapid and cost-effective initial screen to identify potential off-target interactions. By comparing the structure of "2-Amino-5,6-dimethyl-3-methylaminopyridine" against databases of known protein binding sites, we can generate a preliminary list of potential interacting partners.

Key Methodologies:

  • Ligand-Based Similarity Searching: This approach identifies proteins that are known to bind molecules structurally similar to our compound of interest.

  • Structure-Based Docking: If the three-dimensional structures of potential off-target proteins are available, molecular docking simulations can predict the binding affinity and mode of interaction.

Causality Behind Experimental Choice: In silico screening serves as a hypothesis-generating tool. It helps prioritize which proteins to investigate further in more resource-intensive in vitro assays, thereby streamlining the experimental workflow.

II. In Vitro Biochemical and Biophysical Assays: Quantifying Interactions

Biochemical and biophysical assays are the gold standard for quantifying the direct interaction between a small molecule and a purified protein.[4][5][6] These assays provide crucial data on binding affinity (Kd) and inhibitory potency (IC50 or Ki).

Comparative Analysis of Key In Vitro Techniques:

Assay TypePrincipleAdvantagesDisadvantagesBest Suited For
Enzyme-Linked Immunosorbent Assay (ELISA) Measures binding or inhibition of an enzyme-substrate reaction.[4]High throughput, well-established.Requires specific antibodies and enzyme conjugates.Initial high-throughput screening of large compound libraries.
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon binding to a sensor surface.[7]Real-time kinetics (on/off rates), label-free.Can be sensitive to buffer conditions, requires specialized equipment.Detailed kinetic characterization of lead compounds.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding.Provides a complete thermodynamic profile (Kd, ΔH, ΔS).Low throughput, requires larger amounts of protein.In-depth thermodynamic analysis of key interactions.
Thermal Shift Assay (TSA) Measures the change in protein melting temperature upon ligand binding.[8][9]High throughput, label-free, cost-effective.Indirect measure of binding, may not be suitable for all proteins.Broad screening against a panel of proteins to identify potential binders.

Experimental Protocol: Competitive Binding Assay

A competitive binding assay is a powerful tool to determine the affinity of a test compound by measuring its ability to displace a known, often fluorescently labeled, ligand from a target protein.[7][10][11]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the purified target protein.

    • Prepare a stock solution of the known, high-affinity labeled ligand.

    • Prepare a serial dilution of the test compound ("2-Amino-5,6-dimethyl-3-methylaminopyridine") and any comparator compounds.

  • Assay Setup:

    • In a microplate, add a fixed concentration of the target protein and the labeled ligand to each well.

    • Add the serially diluted test and comparator compounds to the wells. Include control wells with no test compound (maximum binding) and wells with a saturating concentration of a known unlabeled inhibitor (non-specific binding).

  • Incubation:

    • Incubate the plate at a controlled temperature for a sufficient time to reach binding equilibrium.

  • Detection:

    • Measure the signal from the labeled ligand (e.g., fluorescence polarization, FRET).

  • Data Analysis:

    • Plot the signal as a function of the test compound concentration.

    • Fit the data to a suitable binding model to determine the IC50 value, which can then be converted to a Ki value.

Causality Behind Experimental Choice: The competitive binding format is highly versatile and can be adapted to various detection methods. It is particularly useful when direct labeling of the test compound is not feasible or desirable.

Caption: Workflow for a competitive binding assay.

III. Cellular Assays: Assessing Target Engagement and Phenotypic Effects

While in vitro assays are crucial for understanding direct molecular interactions, cellular assays provide a more physiologically relevant context by assessing a compound's effects within a living cell.

Key Cellular Assay Types:

  • Target Engagement Assays: These assays confirm that the compound is reaching and binding to its intended target within the cell. Examples include cellular thermal shift assays (CETSA) and NanoBRET™ assays.

  • Phenotypic Screening: This involves treating cells with the compound and observing changes in cellular phenotype, such as cell viability, proliferation, or the activation of specific signaling pathways. This can uncover unexpected off-target effects.[2]

  • Kinase Panel Screening: Given that many small molecules can have off-target effects on kinases, screening against a broad panel of kinases is a critical step in selectivity profiling.[4][8][12][13]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture the desired cell line to an appropriate density.

    • Treat the cells with various concentrations of "2-Amino-5,6-dimethyl-3-methylaminopyridine" or a vehicle control.

  • Heating:

    • Heat the cell suspensions at a range of temperatures to induce protein denaturation.

  • Cell Lysis and Protein Separation:

    • Lyse the cells to release the proteins.

    • Separate the soluble (non-denatured) proteins from the aggregated (denatured) proteins by centrifugation.

  • Protein Detection:

    • Analyze the amount of the target protein remaining in the soluble fraction using methods like Western blotting or mass spectrometry.

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature for each compound concentration.

    • The shift in the melting curve in the presence of the compound indicates target engagement.

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

Comparative Data Summary

The results from these diverse assays should be compiled into clear, comparative tables to facilitate decision-making.

Table 1: In Vitro Selectivity Profile of "2-Amino-5,6-dimethyl-3-methylaminopyridine"

TargetBinding Affinity (Kd, µM)Inhibitory Potency (IC50, µM)Notes
Primary Target [Insert Data][Insert Data]High affinity and potency.
Off-Target 1 [Insert Data][Insert Data]Structurally related protein.
Off-Target 2 [Insert Data][Insert Data]Identified from in silico screen.
... .........

Table 2: Cellular Activity Profile of "2-Amino-5,6-dimethyl-3-methylaminopyridine"

Cell LineTarget Engagement (EC50, µM)Phenotypic Effect (e.g., GI50, µM)Notes
Cell Line A (Expressing Primary Target) [Insert Data][Insert Data]Correlates with in vitro potency.
Cell Line B (Lacking Primary Target) [Insert Data][Insert Data]Indicates potential off-target effects.
... .........

Conclusion: A Commitment to Rigorous Science

The comprehensive evaluation of cross-reactivity is a non-negotiable aspect of modern drug development. By employing a multi-tiered strategy that combines in silico, in vitro, and cellular approaches, researchers can build a robust understanding of a compound's selectivity profile. This guide provides a foundational framework for designing and executing such studies, emphasizing the importance of rational experimental design and the integration of data from multiple sources. Ultimately, a commitment to rigorous scientific investigation is paramount to developing safe and effective new medicines.

References

  • Andreu, P. L., Cabeza, J. A., Riera, V., et al. (1990). The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine). Journal of the Chemical Society, Dalton Transactions, 2201-2206. [Link]

  • Bamborough, P., & Drewry, D. H. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 55(24), 10783-10798. [Link]

  • Boster Biological Technology. (n.d.). Antibody Cross-Reactivity: How to Assess & Predict Binding. [Link]

  • Butt, A. N., et al. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. [Link]

  • JoVE. (2018). Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. [Link]

  • Krajewski, K., & D'Souza, R. (2023). Considerations for the clinical development of immuno-oncology agents in cancer. Journal of Hematology & Oncology, 16(1), 83. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Nicoya Lifesciences. (n.d.). The ABC's of Competitive Binding Assays with SPR. [Link]

  • Stoyanov, G. S., & Dzhenkov, D. L. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Folia Medica, 61(3), 355-361. [Link]

  • Andreu, P. L., Cabeza, J. A., Riera, V., et al. (1990). The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine). Journal of the Chemical Society, Dalton Transactions, 2201-2206. [Link]

  • Weaver, R. J., et al. (2024). Immunological Drug–Drug Interactions Affect the Efficacy and Safety of Immune Checkpoint Inhibitor Therapies. Chemical Research in Toxicology. [Link]

  • Mohamed, S. K., et al. (2012). 2-Amino-6-(dimethylamino)pyridine-3,5-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1532. [Link]

  • Hu, G., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(5), 1461-1473. [Link]

  • Salem, J.-E., et al. (2021). Immune Checkpoint Inhibitor-Associated Myocarditis: Risk, Diagnosis, and Clinical Impact. Journal of Clinical Oncology, 39(28), 3125-3136. [Link]

  • Patsnap. (2025, May 21). How can off-target effects of drugs be minimised? [Link]

  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2749-2753. [Link]

  • Lippow, S. M., et al. (2010). Improving the species cross-reactivity of an antibody using computational design. Protein Engineering, Design and Selection, 23(5), 385-390. [Link]

  • Boster Biological Technology. (n.d.). Antibody Cross-Reactivity: How to Assess & Predict Binding. [Link]

  • Koehler, H., et al. (1993). Process for preparation of 2-amino-5-methyl-pyridine.
  • Mohamed, S. K., et al. (2012). 2-Amino-6-(dimethylamino)pyridine-3,5-dicarbonitrile. ResearchGate. [Link]

  • Kim, C., et al. (1992). [Antagonistic effect of 4-aminopyridine derivatives on dTc induced block]. Masui. The Japanese Journal of Anesthesiology, 41(10), 1629-1635. [Link]

  • Liu, Y., et al. (2021). Multiplexed Small Molecule Ligand Binding Assays by Affinity Labeling and DNA Sequence Analysis. ACS Chemical Biology, 16(12), 2911-2919. [Link]

  • Nandre, R. M., et al. (2023). An overview of immunotoxicity in drug discovery and development. Toxicology Research, 12(5), 819-832. [Link]

  • Mtoz Biolabs. (n.d.). Competitive Ligand Binding Assay. [Link]

  • Milletti, F., & Vulpetti, A. (2010). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 26(12), i274-i280. [Link]

  • Kalinitchenko, E., et al. (2022). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. International Journal of Molecular Sciences, 23(21), 13348. [Link]

  • Vieth, M., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 104(51), 20263-20268. [Link]

  • Joshee, L., et al. (2024). Regulatory considerations in the design, development and quality of monoclonal antibodies and related products for the diagnosis and treatment of cancer. Frontiers in Immunology, 15, 1385684. [Link]

  • Garai, A., et al. (2022). Rational Design of Enzyme-Responsive Fluorescent Organoruthenium Prodrug for Real-Time Tracking of Cargo Release and Cytotoxicity. Inorganic Chemistry, 61(4), 2085-2096. [Link]

  • Wang, Y., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1789-1804. [Link]

  • Pan, M.-H., et al. (2013). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry, 56(17), 6843-6854. [Link]

Sources

Benchmarking "2-Amino-5,6-dimethyl-3-methylaminopyridine" against known inhibitors/ligands

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Benchmarking Guide: Evaluating 2-Amino-5,6-dimethyl-3-methylaminopyridine Against Established Kinase Inhibitors

Introduction and Scientific Rationale

The relentless pursuit of novel therapeutic agents in oncology demands a systematic evaluation of new chemical entities. 2-Amino-5,6-dimethyl-3-methylaminopyridine is a novel small molecule with a scaffold suggestive of potential kinase inhibitory activity. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Therefore, a critical step in characterizing this compound is to benchmark its performance against well-established kinase inhibitors targeting similar pathways.

This guide will focus on a comparative analysis against inhibitors of two critical, well-validated oncogenic kinase families: Bruton's Tyrosine Kinase (BTK) and Janus Kinases (JAKs) . The rationale for selecting these targets is twofold: their significant roles in various malignancies and the availability of robust, standardized assays for their activity.

Key Inhibitors for Comparison:

  • Ibrutinib: An irreversible inhibitor of BTK, approved for the treatment of various B-cell malignancies.

  • Ruxolitinib: A potent and selective inhibitor of JAK1 and JAK2, widely used in the treatment of myeloproliferative neoplasms.

This guide will provide a head-to-head comparison of 2-Amino-5,6-dimethyl-3-methylaminopyridine with these gold-standard inhibitors, focusing on biochemical potency, cellular activity, and selectivity.

Experimental Design and Methodologies

A multi-faceted approach is essential for a comprehensive comparison. We will employ a combination of biochemical and cell-based assays to generate a robust dataset.

Biochemical Potency: In Vitro Kinase Assays

The initial step is to determine the direct inhibitory effect of the compounds on the purified kinase enzymes. This is typically quantified by the half-maximal inhibitory concentration (IC50).

Experimental Workflow:

cluster_0 Biochemical IC50 Determination A Prepare Assay Buffer (with ATP and Substrate) C Add Purified Kinase (BTK or JAK2) A->C B Serially Dilute Test Compounds (2-Amino-5,6-dimethyl-3-methylaminopyridine, Ibrutinib, Ruxolitinib) B->C D Incubate to Allow Kinase Reaction C->D E Add Detection Reagent (e.g., ADP-Glo) D->E F Measure Luminescence E->F G Plot Dose-Response Curve and Calculate IC50 F->G

Caption: Workflow for in vitro kinase IC50 determination.

Detailed Protocol: ADP-Glo™ Kinase Assay (Promega)

  • Reagent Preparation: Prepare the assay buffer containing the specific kinase (e.g., recombinant human BTK or JAK2), its corresponding substrate peptide, and ATP at the Km concentration for the respective enzyme.

  • Compound Plating: In a 384-well plate, perform a serial dilution of 2-Amino-5,6-dimethyl-3-methylaminopyridine, Ibrutinib, and Ruxolitinib. Include DMSO as a vehicle control.

  • Kinase Reaction: Initiate the reaction by adding the kinase/substrate/ATP mixture to the wells containing the compounds.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the enzymatic reaction to proceed.

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader. The signal intensity is directly proportional to the kinase activity.

  • Data Analysis: Normalize the data to the DMSO control (100% activity) and a no-kinase control (0% activity). Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Cellular Activity: Target Engagement and Pathway Inhibition

Demonstrating that a compound can inhibit its target in a cellular context is a critical next step. We will utilize a cell-based assay to measure the inhibition of downstream signaling.

Signaling Pathway Overview:

cluster_BTK BTK Signaling cluster_JAK JAK/STAT Signaling BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK PLCg2 PLCγ2 BTK->PLCg2 NFkB NF-κB PLCg2->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation CytokineReceptor Cytokine Receptor JAK JAK2 CytokineReceptor->JAK STAT STAT3 JAK->STAT Transcription Gene Transcription STAT->Transcription

Caption: Simplified BTK and JAK/STAT signaling pathways.

Detailed Protocol: Phospho-Flow Cytometry Assay

  • Cell Culture: Culture appropriate cell lines (e.g., TMD8 for BTK, HEL for JAK2) to a sufficient density.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 1-2 hours.

  • Stimulation: Stimulate the relevant pathway. For BTK, this can be done with anti-IgM. For JAK2, stimulation with a cytokine like erythropoietin (EPO) is appropriate.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with methanol to allow antibody access to intracellular proteins.

  • Antibody Staining: Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of a downstream substrate (e.g., phospho-PLCγ2 for BTK, phospho-STAT3 for JAK2).

  • Data Acquisition: Analyze the cells using a flow cytometer to measure the median fluorescence intensity (MFI) of the phospho-protein signal.

  • Data Analysis: Normalize the MFI data and plot against inhibitor concentration to determine the cellular IC50.

Data Summary and Interpretation

The data generated from these assays should be compiled into a clear, comparative table to facilitate interpretation.

CompoundTargetBiochemical IC50 (nM)Cellular IC50 (nM)
2-Amino-5,6-dimethyl-3-methylaminopyridineBTKExperimental ValueExperimental Value
IbrutinibBTK~0.5~5
2-Amino-5,6-dimethyl-3-methylaminopyridineJAK2Experimental ValueExperimental Value
RuxolitinibJAK2~3~280

Interpretation of Results:

  • Biochemical vs. Cellular Potency: A significant drop-off in potency from the biochemical to the cellular assay may indicate poor cell permeability, active efflux from the cell, or off-target effects.

  • Selectivity: By comparing the IC50 values of 2-Amino-5,6-dimethyl-3-methylaminopyridine against both BTK and JAK2, we can get an initial indication of its selectivity. A compound with a much lower IC50 for one kinase over the other is considered more selective.

  • Comparison to Gold Standards: Benchmarking against Ibrutinib and Ruxolitinib provides crucial context. If 2-Amino-5,6-dimethyl-3-methylaminopyridine shows comparable or superior potency, it warrants further investigation.

Conclusion and Future Directions

This guide outlines a foundational strategy for the initial characterization and benchmarking of 2-Amino-5,6-dimethyl-3-methylaminopyridine. The proposed experiments will provide critical data on its biochemical and cellular potency, offering a direct comparison to established clinical inhibitors.

Positive results from this initial screen would justify an expanded investigation, including:

  • Broader Kinase Profiling: Screening against a large panel of kinases to fully understand its selectivity profile.

  • Mechanism of Action Studies: Determining whether the inhibition is reversible or irreversible and whether it is ATP-competitive.

  • In Vivo Efficacy Studies: Evaluating the compound's performance in animal models of relevant cancers.

By following a systematic and rigorous comparative approach, we can efficiently and accurately determine the therapeutic potential of novel chemical entities like 2-Amino-5,6-dimethyl-3-methylaminopyridine.

References

  • Title: Kinase inhibitors: a journey of success and challenges Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: Ibrutinib (IMBRUVICA): A New Oral Agent for the Treatment of Mantle Cell Lymphoma and Chronic Lymphocytic Leukemia Source: P&T: a peer-reviewed journal for formulary management URL: [Link]

  • Title: Ruxolitinib: a new JAK1/2 inhibitor for the treatment of myelofibrosis Source: Journal of Blood Medicine URL: [Link]

Navigating the Kinase Inhibitor Landscape: A Comparative Guide to 2-Amino-5,6-dimethyl-3-methylaminopyridine and its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of kinase inhibitor discovery, the relentless pursuit of potent and selective molecules is paramount. The 2-aminopyridine scaffold has emerged as a privileged structure, forming the core of numerous kinase inhibitors. This guide provides a comprehensive patent landscape analysis of "2-Amino-5,6-dimethyl-3-methylaminopyridine" and its structural analogs, offering a comparative overview of their performance against key kinase targets and exploring alternative patented scaffolds.

The 2-Aminopyridine Core: A Foundation for Kinase Inhibition

The 2-aminopyridine moiety serves as a versatile anchor for designing kinase inhibitors due to its ability to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site. This interaction mimics the adenine portion of ATP, providing a strong foundation for competitive inhibition. The specific substitution pattern on the pyridine ring dictates the inhibitor's potency and selectivity profile.

While no patents explicitly claim the exact molecule "2-Amino-5,6-dimethyl-3-methylaminopyridine" as a kinase inhibitor, the patent literature is rich with derivatives of the broader 2,3-diaminopyridine and 2-aminopyridine classes, highlighting the significance of this chemical space in drug discovery.

Patent Landscape of Substituted 2,3-Diaminopyridine Derivatives

The introduction of a second amino group at the 3-position of the pyridine ring, often as a methylamino group, and further substitutions at positions 5 and 6, as seen in our topic compound, are key strategies to enhance binding affinity and modulate pharmacokinetic properties.

A recent patent application (WO2024130425A1) discloses a series of 2-amino-1-(3-hydroxy-2,6-dimethylphenyl)-5,6-dimethyl-1H-pyrrolo-[2,3-b]pyridine-3-carboxamide derivatives as potent inhibitors of the membrane-associated tyrosine and threonine-specific cdc2-inhibitory kinase (Myt1).[1] While not a direct match, the presence of the 5,6-dimethyl-pyrrolo[2,3-b]pyridine core, which is structurally related to a 2,3-diamino-5,6-dimethylpyridine, underscores the potential of this substitution pattern for kinase inhibition. The patent focuses on the synthesis of enantiomerically enriched forms of these compounds for the treatment of cancer.[1]

Another relevant area of the patent landscape involves the synthesis of 2,3-diaminopyridine precursors. For instance, a patented process for producing 2,3-diamino-6-methoxypyridine highlights a synthetic route involving the reduction of a nitro-precursor, a common strategy for introducing the vicinal diamine functionality.[2]

Performance Analysis: Targeting Key Kinases

Derivatives of the 2-aminopyridine scaffold have demonstrated significant activity against a range of therapeutically relevant kinases, including Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase-3 (GSK-3), and CDC-like Kinases (CLKs).

Cyclin-Dependent Kinase (CDK) Inhibition

The 2,4-diaminopyrimidine scaffold, a close relative of 2-aminopyridine, has been extensively explored for CDK inhibition. A recent study details the design and synthesis of 2,4-diaminopyrimidine derivatives as potent CDK7 inhibitors.[3] One of the lead compounds, compound 22 , exhibited a remarkable IC50 value of 7.21 nM against CDK7 and demonstrated high selectivity over other CDKs.[3]

  • Experimental Protocol: Synthesis of 2,4-Diaminopyrimidine Derivatives (General Scheme) [3]

    • Step 1: Suzuki Coupling: A substituted 2,4-dichloropyrimidine is reacted with a boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., K2CO3) in a suitable solvent system (e.g., dioxane/water) to introduce a substituent at the 4-position.

    • Step 2: Nucleophilic Aromatic Substitution (SNAr): The resulting 2-chloro-4-substituted pyrimidine is then reacted with an appropriate amine in the presence of a base (e.g., DIPEA) in a solvent like n-butanol or DMA to introduce the second amino group at the 2-position.

    • Step 3: Further Functionalization: The substituents on the amino groups can be further modified to optimize activity and selectivity.

Figure 1. General synthetic workflow for 2,4-diaminopyrimidine derivatives.

Glycogen Synthase Kinase-3 (GSK-3) Inhibition

The pyrrolo[2,3-b]pyridine scaffold has emerged as a potent core for GSK-3 inhibitors. A study identified a novel pyrrolo[2,3-b]pyridine compound, S01 , with an exceptionally low IC50 of 0.35 ± 0.06 nM against GSK-3β.[4] This highlights the potential of fused heterocyclic systems that incorporate the 2-aminopyridine motif.

CDC-like Kinase (CLK) Inhibition

Substituted 6-arylquinazolin-4-amines, which can be considered bioisosteres of 2-aminopyridines, have been evaluated as potent and selective inhibitors of CLK1, CLK4, and Dyrk1A.[5] These compounds act as ATP-competitive inhibitors by binding to the kinase hinge region.[5]

Alternative Scaffolds: Expanding the Kinase Inhibitor Armamentarium

While the 2-aminopyridine scaffold is a powerful tool, the patent landscape is rich with alternative heterocyclic systems designed to inhibit the same key kinases.

Pyrazolopyrimidines

Pyrazolo[1,5-a]pyrimidine derivatives have been extensively patented as CDK inhibitors.[6] These compounds often feature a diamine substitution pattern and have shown promising activity in cellular assays. For example, a patent by Vernalis (Cambridge) Limited discloses pyrazolopyrimidine compounds with CDK2 inhibitory activity, with some examples showing IC50 values in the low micromolar range.[7]

  • Data Summary: Pyrazolopyrimidine CDK2 Inhibitors [7]

Compound ExampleCDK2 IC50 (µM)
16.09
31.64
1680.21
1800.33
Pyrrolopyrimidines and Pyrrolopyridines

The pyrrolo[2,3-b]pyrimidine and pyrrolo[2,3-b]pyridine scaffolds are also prominent in the patent literature for kinase inhibition. A patent from Incyte Corporation covers heteroaryl substituted pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrimidines as Janus kinase (JAK) inhibitors.[8] Another patent discloses pyrrolopyrimidine compounds as dual inhibitors of both CDKs and GSK-3.[9][10]

  • Experimental Protocol: Kinase Inhibition Assay (General)

    • Enzyme and Substrate Preparation: A purified recombinant kinase (e.g., CDK2/Cyclin A, GSK-3β, or CLK1) and its corresponding substrate peptide are prepared in an appropriate assay buffer.

    • Compound Dilution: The test compounds are serially diluted to a range of concentrations.

    • Reaction Initiation: The kinase, substrate, and test compound are mixed in a microplate well. The reaction is initiated by the addition of ATP (often radiolabeled, e.g., [γ-33P]ATP).

    • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration.

    • Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done by capturing the phosphorylated peptide on a filter membrane and measuring radioactivity or by using fluorescence-based detection methods.

    • IC50 Determination: The percentage of kinase inhibition at each compound concentration is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

Figure 2. General workflow for an in vitro kinase inhibition assay.

Conclusion and Future Directions

The patent landscape surrounding 2-aminopyridine-based kinase inhibitors is dynamic and continues to expand. While a specific patent for "2-Amino-5,6-dimethyl-3-methylaminopyridine" as a kinase inhibitor remains to be identified, the extensive research and patenting of structurally related compounds, particularly those targeting CDKs, GSK-3, and CLKs, strongly suggest the therapeutic potential of this chemical scaffold.

The exploration of alternative heterocyclic systems like pyrazolopyrimidines and pyrrolopyridines provides valuable comparative data and opens new avenues for designing next-generation kinase inhibitors with improved potency, selectivity, and drug-like properties. Future research will likely focus on fine-tuning the substitution patterns of these scaffolds to achieve even greater selectivity for specific kinase isoforms, thereby minimizing off-target effects and enhancing therapeutic efficacy. The development of robust and efficient synthetic methodologies will also be crucial for the rapid exploration of this promising chemical space.

References

  • Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. (2023). MDPI. [Link]

  • Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk). (n.d.). NIH. [Link]

  • Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. (2025). PubMed Central. [Link]

  • Methods of making 2-amino-l-(3-hydroxy-2,6-dimethylphenyl)-5,6- dimethyl-lh-pyrrolo-[2,3-b]pyridine-3-carboxamide, a mytl inhibitor. (n.d.).
  • Pyrazolo[1,5-a]pyrimidine-5,7-diamine compounds as cdk inhibitors and their therapeutic use. (n.d.).
  • Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2. (n.d.). PubMed. [Link]

  • Pyrazolopyrimidine-derivatives as cyclin dependent kinase inhibitors. (n.d.).
  • GSK-3β inhibitors and their corresponding values of IC 50 (nM) and... (n.d.). ResearchGate. [Link]

  • Synthesis and biological evaluation of novel amino-substituted derivatives of pyrido[2,3-d]pyrimidine as inhibitors of protein kinase CK2. (2025). ResearchGate. [Link]

  • Extraction, characterization, and biological activity of polysaccharides from Sophora flavescens Ait. (n.d.). PubMed. [Link]

  • Itk inhibitors for increasing th1 cell activity. (n.d.).
  • Identification of New GSK3β Inhibitors through a Consensus Machine Learning-Based Virtual Screening. (2023). AIR Unimi. [Link]

  • Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. (2024). MDPI. [Link]

  • Synthesis and kinase inhibitory activity of novel substituted indigoids. (n.d.). PubMed. [Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (2024). MDPI. [Link]

  • A patent review of cyclin-dependent kinase 7 (CDK7) inhibitors (2018-2022). (n.d.). Taylor & Francis Online. [Link]

  • Inhibitors of cdc2-like kinases (clks) and methods of use thereof. (n.d.).
  • Pyrrolopyrimidine and pyrrolopyridine derivatives. (n.d.).
  • Heteroaryl substituted pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrimidines as Janus kinase inhibitors. (n.d.). PubChem. [Link]

  • Design and synthesis of pyridopyrimidines targeting NEK6 kinase. (2025). I.R.I.S.. [Link]

  • Pyrazolopyrimidine compounds and their use in medicine. (n.d.).
  • Small molecule inhibitors of dyrk/clk and uses thereof. (n.d.).
  • Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. (2024). PubMed Central. [Link]

  • Methods of treating cancer using a clk inhibitor. (n.d.).
  • Discovery of the First Highly Selective 1,4-dihydropyrido[3,4‑b]pyrazin-3(2H)-one MKK4 Inhibitor. (2025). NIH. [Link]

  • Calculated IC50 of the synthesized compounds against GSK-3β using the equation obtained. (n.d.). ResearchGate. [Link]

  • Compounds inhibiting leucine-rich repeat kinase enzyme activity. (n.d.).

Sources

Introduction: The Aminopyridine Scaffold as a Privileged Structure in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Applications of Polysubstituted Aminopyridines: A Comparative Analysis Centered on 2-Amino-5,6-dimethyl-3-methylaminopyridine

Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, and among them, the pyridine ring is a cornerstone of medicinal chemistry.[1] Its unique electronic properties and ability to form hydrogen bonds make it an exceptional scaffold for interacting with biological targets. The introduction of amino and alkyl substituents further enhances its versatility, creating a class of compounds known as aminopyridines, which are prevalent in molecules targeting a wide array of diseases.

This guide focuses on the specific, yet sparsely documented, molecule 2-Amino-5,6-dimethyl-3-methylaminopyridine . Given the limited direct literature on this exact compound, we will conduct a comprehensive review of its closely related structural analogs. This comparative approach will allow us to forecast its potential applications, understand the synthetic challenges, and provide a framework for future research and development. We will explore how subtle changes in the substitution pattern on the aminopyridine core can dramatically influence biological activity, with a focus on applications in oncology and neuroscience. This analysis is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold.

Part 1: Synthesis and Chemical Profile

The synthesis of polysubstituted pyridines like 2-Amino-5,6-dimethyl-3-methylaminopyridine presents a significant regiochemical challenge. A direct, one-pot synthesis is generally not feasible due to the difficulty of controlling the precise placement of four different substituents.[2] A plausible multi-step synthetic strategy is therefore required, likely involving the construction of the core pyridine ring followed by sequential functional group manipulations.

A logical synthetic pathway would begin with a pre-formed 2,6-dimethylpyridine core. The subsequent introduction of the amino groups at the C2 and C3 positions is the critical phase. This is often achieved through a sequence of nitration and reduction steps. For instance, nitration of a 2-amino-5,6-dimethylpyridine intermediate could yield a nitro-substituted derivative, which upon reduction, would produce a diaminopyridine.[2] The final methylamino group at the C3 position would likely be introduced via reductive amination or a related N-alkylation method. The choice of protecting groups and the specific reaction conditions would be paramount to ensure the desired regioselectivity and avoid unwanted side reactions.[2]

G start 2,6-Dimethylpyridine Core amination Introduction of C2-Amino Group (e.g., Chichibabin Reaction) start->amination nitration Nitration (e.g., H2SO4/HNO3) reduction1 Reduction of Nitro Group (e.g., H2/Pd-C) nitration2 Regioselective Nitration at C3 amination->nitration2 reduction2 Reduction of C3-Nitro Group nitration2->reduction2 methylation Selective N-Methylation at C3 reduction2->methylation final_product 2-Amino-5,6-dimethyl- 3-methylaminopyridine methylation->final_product

Caption: Plausible synthetic workflow for 2-Amino-5,6-dimethyl-3-methylaminopyridine.

Part 2: Comparative Analysis of Key Application Areas

The true potential of 2-Amino-5,6-dimethyl-3-methylaminopyridine can be elucidated by examining the established biological activities of its structural neighbors. The aminopyridine scaffold is a proven pharmacophore in several therapeutic areas, most notably as kinase inhibitors in oncology and as receptor modulators for central nervous system (CNS) disorders.

Application in Oncology: Kinase Inhibition

Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of cancer. Aminopyridine and related aminopyrimidine scaffolds have been successfully developed into potent kinase inhibitors.

Comparative Compounds:

  • Dasatinib (BMS-354825): A powerful dual Src/Abl kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML).[3] Its structure features a 2-aminopyrimidine core linked to a thiazole carboxamide.[3][4]

  • FGFR4 Inhibitors: 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives have been identified as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in certain types of hepatocellular carcinoma.[5]

  • GSK-3β/CK-1δ Inhibitors: Novel 6-amino pyridine derivatives have been developed as dual inhibitors of Glycogen synthase kinase 3β (GSK-3β) and Casein Kinase-1δ (CK-1δ), which are implicated in the pathology of Alzheimer's disease.[6]

  • Aurora Kinase Inhibitors: Certain 3-cyano-6-(pyrazoloamino)pyridine derivatives act as dual inhibitors of Aurora kinases and tubulin polymerization, showing potent anti-cancer effects.[7]

Analysis and Potential: The structure of 2-Amino-5,6-dimethyl-3-methylaminopyridine, with its multiple substitution points, offers a 3-dimensional profile that could be optimized for binding within the ATP pocket of various kinases. The dimethyl substitution on the pyridine ring is similar to that seen in effective FGFR4 inhibitors, suggesting a potential starting point for screening.[5] The additional amino groups provide crucial hydrogen bond donor/acceptor sites, a key feature for kinase hinge-binding motifs.

G cluster_0 Cell Exterior cluster_1 Cell Interior Ligand Growth Factor RTK Receptor Tyrosine Kinase (e.g., FGFR, Src) Ligand->RTK ADP ADP RTK->ADP Pathway Downstream Signaling (Proliferation, Survival) RTK->Pathway Phosphorylates & Activates ATP ATP ATP->RTK Binds to active site Aminopyridine Aminopyridine Inhibitor Aminopyridine->RTK Competitively Binds Pathway->Block Blocked

Caption: Aminopyridine derivatives as competitive ATP-binding kinase inhibitors.

Table 1: Comparison of Aminopyridine-based Kinase Inhibitors

Compound ClassTarget Kinase(s)Therapeutic AreaKey Structural Feature
2-Aminothiazole Derivatives (e.g., Dasatinib)Src, AblOncology (CML)Aminopyrimidine/thiazole core
Aminotrimethylpyridin-ol DerivativesFGFR4Oncology (HCC)Highly substituted pyridine
6-Amino Pyridine DerivativesGSK-3β, CK-1δNeurodegeneration6-Amino Pyridine scaffold
3-Cyano-6-(pyrazoloamino)pyridinesAurora KinasesOncologyCyano- and pyrazolo-pyridine
Application in Neuroscience: CNS Receptor Modulation

Substituted aminopyridines are also prominent scaffolds for targeting G-protein coupled receptors (GPCRs) in the central nervous system.

Comparative Compounds:

  • 5-HT1A Receptor Agonists: A series of derivatives based on a (5-methyl-6-methylamino-pyridin-2-ylmethyl)-amino core structure have been synthesized and identified as potent and selective 5-HT1A receptor agonists.[8] These compounds demonstrated significant antidepressant potential in preclinical models, proving more effective than the established drug imipramine.[8]

  • Anticonvulsant Agents: Various 2-substituted-6-aminopyridine and 6-methylpyridine derivatives have shown significant anticonvulsant activity in maximal electroshock (MES) and pentylenetetrazole (scMet) induced seizure models.[9][10]

Analysis and Potential: The structural similarity between the reported 5-HT1A agonists and 2-Amino-5,6-dimethyl-3-methylaminopyridine is striking. The 5-methyl-6-methylamino-pyridin moiety is nearly identical, suggesting a high probability of activity at the 5-HT1A receptor. The additional amino group at the C3 position could serve as a novel vector to explore deeper interactions within the receptor binding pocket or to fine-tune pharmacokinetic properties like blood-brain barrier penetration. This makes the target compound a highly attractive candidate for synthesis and evaluation as a potential antidepressant or anxiolytic agent.

Part 3: Experimental Protocols and Methodologies

To validate the potential applications of a novel compound like 2-Amino-5,6-dimethyl-3-methylaminopyridine, standardized, reproducible assays are essential. Below is a representative protocol for an in-vitro kinase inhibition assay, a crucial first step in evaluating its potential as an oncology therapeutic.

Protocol: In-Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a method to determine the inhibitory constant (IC50) of a test compound against a target kinase.

1. Principle: This is a competitive binding assay that measures the displacement of an Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer) from the kinase active site by the test compound. Binding of the tracer to a Europium (Eu)-labeled anti-tag antibody-labeled kinase results in a high Time-Resolved Fluorescence Energy Transfer (TR-FRET) signal. Unlabeled inhibitors compete with the tracer for the active site, causing a decrease in the TR-FRET signal.

2. Materials:

  • Target Kinase (e.g., purified recombinant Src, FGFR4)

  • Eu-labeled Anti-Tag Antibody

  • LanthaScreen™ Kinase Tracer

  • Test Compound (2-Amino-5,6-dimethyl-3-methylaminopyridine) dissolved in 100% DMSO.

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplates (low-volume, black)

  • TR-FRET compatible plate reader

3. Procedure:

  • Compound Dilution: Prepare a serial dilution series of the test compound in 100% DMSO. A typical starting concentration is 1 mM, serially diluted 1:3 for a 10-point curve.

  • Assay Plate Preparation:

    • Add 2.5 µL of Assay Buffer to all wells.

    • Add 2.5 µL of the diluted test compound to the experimental wells.

    • Add 2.5 µL of 100% DMSO to the maximum signal (0% inhibition) wells.

    • Add 2.5 µL of a known potent inhibitor (positive control) to the minimum signal (100% inhibition) wells.

  • Kinase/Antibody Mixture: Prepare a 2X working solution of the Kinase/Eu-Antibody complex in Assay Buffer. Add 5 µL of this mixture to each well.

  • Incubation: Gently mix the plate and incubate for 60 minutes at room temperature, protected from light.

  • Tracer Addition: Prepare a 2X working solution of the Kinase Tracer in Assay Buffer. Add 5 µL of this solution to each well.

  • Final Incubation: Gently mix the plate and incubate for another 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

4. Data Analysis:

  • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

  • Normalize the data using the 0% and 100% inhibition controls.

  • Plot the normalized response versus the log of the test compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Outlook

While direct experimental data on 2-Amino-5,6-dimethyl-3-methylaminopyridine is not yet present in the public domain, a comparative analysis of its structural analogs provides a compelling roadmap for its investigation. The evidence strongly suggests two primary avenues for exploration:

  • Oncology: Its polysubstituted nature makes it a prime candidate for screening against a panel of protein kinases. The structural overlap with known FGFR4 inhibitors suggests this kinase family as a logical starting point.

  • Neuroscience: The profound similarity to potent 5-HT1A receptor agonists indicates a high likelihood of activity at this CNS target, warranting investigation for potential antidepressant or anxiolytic properties.

The synthesis of 2-Amino-5,6-dimethyl-3-methylaminopyridine, while challenging, is achievable through established organochemical methods. Its successful synthesis and subsequent screening through the protocols outlined above could unlock a novel chemical entity with significant therapeutic potential. This guide serves as a foundational document to inspire and direct such research, bridging the gap between known successes in the aminopyridine class and the untapped potential of this specific molecule.

References

  • Benchchem. 2-Amino-5,6-dimethyl-3-methylaminopyridine | 161091-50-5. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGs5YNWmtMgRnLg0ctN2A_dWVoWamUNTdj-g2J154XE-VDxrFH2ujT7lZhXHjLiSrwaWcl1feuO63QxT7U89y7pTTj-HS6qrUrwZdXhW2pCkorDTscBaeNowo5hPzFHE4uKNYsR]
  • Google Patents. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7_lAABeGuywRSxaZ1c2qhWbohddCxSDGcMaD85nYbggiVvss1dhw3JnPvs1gZ5TATlUMYSeYIPhnEAfMj6F2BIORVs8sS_gxB-3SgvfULAuoQmYjE_7DAkeZhhvk9hnOoNA4=]
  • Chem-Impex. 2-Amino-5-methylpyridine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7_lAABeGuywRSxaZ1c2qhWbohddCxSDGcMaD85nYbggiVvss1dhw3JnPvs1gZ5TATlUMYSeYIPhnEAfMj6F2BIORVs8sS_gxB-3SgvfULAuoQmYjE_7DAkeZhhvk9hnOoNA4=]
  • ResearchGate. Pharmacological Evaluation of Some New 6-Amino/Methyl Pyridine Derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFMA8SyRONcIrKiOgbzutl4JXnRC6vBl1lk9otezvvsKyEK_A-DINZ9jp8y-b_qA2InC8nt31imzAwK0S9QzWijYvC3W_6FLPQArQXTYWP6z5q2FyedOc6s0gVLt7Z-npz2xRbOsP3jbVDt23GIrXZSGhuKPLWdYMWh-RkIx_BpML3At1dGFYxnO9T83hgMxLZVVJi0jdBegsBnuxu3Q5MxaIZz_Zxb0-LneCfNdGGgiXd0VPulg==]
  • ResearchGate. Pharmacological Evaluation of Some New 6Amino/Methyl Pyridine Derivatives | Request PDF. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHWACD0qgDACYXVfQOF3wKcBxnvHqgKKkM3ecHrCWMWr2uZ8TJ4VHWu4SV73ACmqYBr5uciRq4Ih8ZgzwVMOr8SJUhQmqlySMdDgeVEMB7wtS1AEYOLbCxrUkUoU6Yp039sN6_6hmm1HfTrcDwynTaGYfjUGX5MX7p7BaJkO_by8EnnmxSOiNrtKApFdoHkBLF8MOsR78-sqB9-85kSXadj_SMTWaBAzMVcB_sr1kpDLiAy4rs5Q==]
  • ChemicalBook. 2-Amino-5-nitropyridine synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEH7XEevEecgwzFF86cnDR2OlbqDO_RKOMz-pWJXHe2VOQ4r2jEAVRXE3MAHaJSQCmSilWzqgtIovbjMoNzhxmVuz8uktlSlhN-Sww5PKMG_inO4HGYFKngCaIiXcV3-ScHOY7VyAU5pgqpnyPTcE6tdS1DPbBxSzqAiCvcKQ==]
  • The Royal Society of Chemistry. Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBJZYc-v8eNUfIRyEz5ZIVlfTq2Avuy_26tkgmOQ6Lw5T3TXTqyIRsPB2b2ewKpxvzIjl7ERRXwP-1E-u8RV4bqIPtB-On3TsyxcXr1kxarA9fPd1VDe_7IgQ8WlgBVftQo3A4GmcCq2Ot5U73D9VVkpF6mwNWqQ==]
  • Google Patents. US2456379A - 2-amino-5-methyl pyridine and process of making it. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzM5s-Uusf6Yv-RsLFfKHrc70F3ugnSgiKU3tYFjmZqMKOwZxCUiWOsZn2CISx8-BfXebiqMvz6nL6vaUVPqjIqX0UZ1PXpxFMBBFQC1_iMP4bWtFK0L2Sc0YDtmRwIwXu3ztXNPaC6Mu9]
  • Pharmaffiliates. 161091-50-5| Chemical Name : 2-Amino-5,6-dimethyl-3-methylaminopyridine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCGvq6g_tWD4Ty2oUtoYbUJH7ETqLZzgVNHmiMPi_l9kZdye-1CnthXZIwyysEN5DKXC6qJxuok_deHwkKqOIvvQKY_AkKiEik3ebhXGLQc6CMyq-wG6sDNVUNkOGP1JjL0P4nWEQvp3DW52RcIWbDI2kdIRXhqkkd5pVneXl-oNwBPnyIDDemoa063MyyGbH43Ah7MwI7grLxsmCQYN06vy1G]
  • National Institutes of Health (NIH). 2-Amino-6-(dimethylamino)pyridine-3,5-dicarbonitrile - PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3XyypqJK-PZgs97EL2wp9jzPeggayCQtYKfvOE6SYTBjEkPPqUPzuEf8lpkSSRtg1zrfWQKfoAhMo5q9xW7A88o-PONbbws4kbXvIuFEYOwKpSF5ITJkb_3uHTbdyPPCTaXGSUPTPw06uHXk=]
  • PubMed. Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxdlaisASuSEbzBkpAAf_B_nykxr0Z6R8YERHtlY8NqAHhLahSiXdN4r92hd_RS4vT_93FnCCJuGH-gIGdizBb0ASnkWC8NhCaOv_z7EPGHYFDXLjK9GEFIvnaY7QbCJL_6YeF]
  • PubMed. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3cDHsNs82XsQ07xoEBxuZmFBT4zWtrqwUzBd9yHvqvKM80m_0WwDGeoQ6AZ5JCgKzx-FpDEJI_KLrwdjHk2F1Ji7999qsdJDPoU0dr_CXLzrFodc7ZtueNBYjXnGbuvCR1Kws]
  • Google Patents. US7423051B2 - 2,6-diaminopyridine derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-XleCEMHSIbp6Rcat6YVjOtpuaBoSrKsEDJoFOBgW-FLqz2EYc7dHd6fcZUxl0uprRMPXKtpwydx8Rr2Kyskh22Pk0Iwy9jTz50GTSjSs3KbzjBiwkE6lRW4Wx7sqyuFWLeEfMRCZpXcUew==]
  • LabsDirect. 2-Amino-5, 6-dimethylpyridine, min 97%, 1 gram. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHp7_T6bDrgpyEibZlG-tnNVEd6MezIEEKmQjw3jJYn-QdgyACam_u56Wnuj2MjVw1dHA-4h1of-kh_IHwNdH2j_c-lohQYp9sJHK8FUyDyaJ07lIDM5_V2OY0P27AFIw8UfgkhjyDuKKjEoS9kQrHbW9WKS7cDjTFbCL_slVlSnMBZA9vQJ9Z2IYYubCik]
  • MDPI. Amino-Pyrazoles in Medicinal Chemistry: A Review. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIfAHysoPi-7skNUCphDFy4UOhsYioSxA-nN1L70L2VvOPjMvEJ5FvseVCtUoto2RiyWXDFXtK6EyHBIQ_y71XqBxdu1dZepaPIc36JGQiIzuw4kE9UUimtpMXp97ETDOCYlo=]
  • PubMed Central. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmrPZy0LD_n58wSXLpbFiJTLWaUt6mBSeA5HN50aqWSFbb0CKc-phkM6pejkZCqzmfjuxQkwjE959qgykKsOT9FvycPYCUn80G_3Y7aOL4Jh80RkR4rCNzRETBT8C_M8ZulBTYqEdBV2gdkWk=]
  • PubMed. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcfjnXYJ85nTB_TJxc2SEmiGGbqsdlB41scLws5VBUIYwYHX3_xIZ9Q8JTxRNclzQAeR6pvKEQKD7yOKDp6qrq-FtvENoTamGmqTWjISSl_FKy39a2xXVv76Ck6i5kq7FnmNJ2JM_rmvvl1-Tl9jqrj_D_Fhkuor_2VDJMFvc5-NMOR5Vx9MOE3morBQ==]
  • PubMed. 3-Cyano-6-(5-methyl-3-pyrazoloamino) pyridines (Part 2): A dual inhibitor of Aurora kinase and tubulin polymerization. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWhILNlB8YINjzzoG4_GlNX3VS37XkIVrqXQ89M6TlFQvw5HK-fjvuZ4sUbYfOjXpJIiJWISBrkAPIz5HnsKtrsFFqB4FTXC9WaHPmd8X6NbeHbDL6aOOe1MTL0IEK3aU1XLpz]
  • PubMed. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGQyk5TwAQ3gHuBvifRS1DitR8TSJZlZ56lOnr0_bgchQs2S8JaLfoSj9qupAfFXsnYnJwNiH0gsI5E0h3Lw2R74KtWf08st5CTxiP08_v8McuICYuSBVWwqEdppoPf0cPGzeN]
  • International Journal of Pharmaceutical Sciences and Research. 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcuB4BgoAa_AKnRmJz4o1_768psEJ-DvGUOob3nac8mwFJ8SFrFxG0AHUOxxygcEAQFL0tH3A9jJHDKXic8nD5HkkMDHUVBIP6v9tjRpvcI36Lr716MHPUraRzS7jdaM7HZuFHL0SHJIAgDZ8vQ_KjSi75pMpP3G_NO2iZaafwIwyVsz1arw==]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 2-Amino-5,6-dimethyl-3-methylaminopyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and application of novel compounds are just one part of the lifecycle. The final, and arguably most critical, phase is ensuring the safe and compliant disposal of surplus materials and waste. This guide provides essential, step-by-step procedures for the proper disposal of 2-Amino-5,6-dimethyl-3-methylaminopyridine.

Hazard Identification and Risk Assessment: The "Why" Behind the "How"

Understanding the inherent risks of 2-Amino-5,6-dimethyl-3-methylaminopyridine, based on its chemical family, is fundamental to safe handling and disposal. Aminopyridine derivatives are potent compounds with several key hazard classifications that mandate cautious management.

Key Hazards of the Aminopyridine Class:

  • Acute Toxicity: Aminopyridines are often classified as toxic or fatal if swallowed or in contact with skin.[2] They are readily absorbed through the skin, making dermal contact a primary route of exposure.[1]

  • Irritation: These compounds are known to cause serious skin and eye irritation.[2][4]

  • Respiratory Effects: Inhalation may lead to respiratory irritation.[5]

  • Neurological Effects: The aminopyridine class can affect the central nervous system, potentially causing symptoms like headache, dizziness, and in severe cases, convulsions.[1][6]

Due to these significant hazards, all materials contaminated with 2-Amino-5,6-dimethyl-3-methylaminopyridine must be treated as hazardous waste . Consultation with your institution's Environmental Health & Safety (EHS) office and federal and local hazardous waste regulations is mandatory to ensure full compliance.[3][7]

Hazard Classification (Based on Analogs)GHS CategoryPrecautionary Statement Examples
Acute Toxicity, Oral Category 3H301: Toxic if swallowed.[2]
Acute Toxicity, Dermal Category 2 / 3H310/H311: Fatal/Toxic in contact with skin.[2]
Skin Irritation Category 2H315: Causes skin irritation.[2]
Eye Irritation Category 2AH319: Causes serious eye irritation.[2]
Specific Target Organ Toxicity Category 3H335: May cause respiratory irritation.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the compound or its waste, the correct PPE is non-negotiable. This is a self-validating system; proper protection prevents exposure and ensures personal safety.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or butyl rubber. Always inspect gloves for tears or punctures before use.[7]

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes or airborne particles.[7][8]

  • Body Protection: A lab coat must be worn and fully buttoned. For larger quantities or in case of a spill, a chemically resistant apron or suit may be necessary.[7]

  • Respiratory Protection: All handling and disposal preparation should occur within a certified chemical fume hood to prevent inhalation.[7][8] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.[8]

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to waste management, ensuring safety and regulatory compliance. The core principle is containment and segregation.

Step 1: Waste Segregation

Immediately classify any material that has come into contact with 2-Amino-5,6-dimethyl-3-methylaminopyridine as hazardous waste. This includes:

  • Unused or expired pure compound.

  • Contaminated lab supplies (e.g., pipette tips, weighing boats, gloves, bench paper).

  • Solvent rinses from contaminated glassware.

  • Spill cleanup materials.

Step 2: Container Selection and Labeling
  • Container Choice: Use a dedicated, leak-proof, and chemically compatible hazardous waste container with a secure, tight-fitting lid.[9][10] The container must be in good condition, free of cracks or residue on the outside.

  • Labeling: Label the container clearly as "Hazardous Waste" as soon as the first item is placed inside. The label must include:

    • The full chemical name: "2-Amino-5,6-dimethyl-3-methylaminopyridine" and any other chemical constituents.

    • The approximate concentration and volume.

    • The associated hazards (e.g., "Toxic," "Irritant").

    • The date accumulation started.

Step 3: Waste Accumulation and Storage
  • Storage Location: Store the sealed waste container in a designated, well-ventilated satellite accumulation area within or near the laboratory. This area should be away from incompatible materials, such as strong oxidizing agents and acids.[3][4]

  • Container Management: Keep the waste container closed at all times except when adding waste.[10] Do not overfill the container; leave adequate headspace (at least 10%) to allow for expansion.

Step 4: Final Disposal
  • Professional Disposal: The disposal of this hazardous waste must be handled by a licensed and approved waste disposal contractor.[8][11] Contact your institution's EHS department to schedule a pickup.

  • Regulatory Compliance: Do not attempt to dispose of this chemical down the drain or in regular trash under any circumstances.[7] This is a violation of EPA regulations and poses a significant threat to the environment.[12]

Emergency Procedures: Spill and Exposure Response

Accidents require immediate and correct action. All personnel working with this compound must be familiar with these procedures.

  • Spill Response:

    • Evacuate: Alert others in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

    • Control: If safe to do so, prevent the spill from spreading.

    • Cleanup: For small spills within a fume hood, trained personnel wearing appropriate PPE should absorb the material with an inert absorbent (e.g., vermiculite, sand).

    • Collect: Carefully sweep or scoop the absorbed material and place it into the designated hazardous waste container.[7]

    • Decontaminate: Clean the spill area thoroughly with soap and water.

    • Report: Report the incident to your supervisor and EHS department.

  • Exposure Response:

    • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support. Call a poison center or doctor immediately.[8][11]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and call a poison control center.[8] Provide the SDS or hazard information for aminopyridines to the medical personnel.

Visual Workflow: Disposal Decision Process

The following diagram illustrates the logical steps for proper waste management of 2-Amino-5,6-dimethyl-3-methylaminopyridine.

DisposalWorkflow start Start: Waste Generation (e.g., surplus chemical, contaminated gloves) identify Identify as Hazardous Waste (Aminopyridine Derivative) start->identify ppe Don Correct PPE (Gloves, Goggles, Lab Coat) identify->ppe segregate Segregate Waste ppe->segregate container Select & Label Approved Hazardous Waste Container segregate->container store Store in Designated Satellite Accumulation Area container->store contact_ehs Contact EHS for Pickup by Licensed Contractor store->contact_ehs end_node End: Compliant Disposal contact_ehs->end_node

Caption: Disposal workflow for 2-Amino-5,6-dimethyl-3-methylaminopyridine.

References

  • Aminopyridines - Environmental Protection Agency (EPA). Available at: [Link]

  • 4-Aminopyridine - Jubilant Ingrevia. Available at: [Link]

  • 4-AMINOPYRIDINE - Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • ASHP Guidelines on Handling Hazardous Drugs - American Society of Health-System Pharmacists. Available at: [Link]

  • 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS - Loba Chemie. Available at: [Link]

  • HAZARD SUMMARY: 2-AMINOPYRIDINE - NJ.gov. Available at: [Link]

  • 2-Aminopyridine - NIOSH Pocket Guide to Chemical Hazards - CDC. Available at: [Link]

  • Regulations and Guidelines Applicable to Pyridine - NCBI. Available at: [Link]

  • Pyridine Standard Operating Procedure - Washington State University. Available at: [Link]

  • Production, Import, Use, and Disposal of Pyridine - Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • PYRIDINE - EPA OSC Response. Available at: [Link]

  • Pyridine Toxicological Profile - Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • Hazardous Waste Manual - Environmental Health and Safety Office. Available at: [Link]

Sources

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.